molecular formula C16H16O3 B3873857 3,5-dimethylphenyl 4-methoxybenzoate CAS No. 304673-89-0

3,5-dimethylphenyl 4-methoxybenzoate

Cat. No.: B3873857
CAS No.: 304673-89-0
M. Wt: 256.30 g/mol
InChI Key: LQPVMUVOUTZDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylphenyl 4-methoxybenzoate is a synthetic benzoate ester of interest in medicinal chemistry and materials science research. While specific biological data for this compound is limited in the public domain, its structure incorporates key pharmacophores found in bioactive molecules. The 4-methoxybenzoate moiety is a common feature in compounds studied for various applications . Furthermore, the 3,5-dimethylphenyl group is a structural component found in other research chemicals . Researchers are exploring this compound and its structural analogs as potential intermediates in organic synthesis and for the development of new substances with specialized properties. The compound's structure suggests potential for use in the development of liquid crystals or pharmaceutical intermediates, drawing parallels to other documented dimethylphenyl and methoxybenzoate derivatives . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethylphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-8-12(2)10-15(9-11)19-16(17)13-4-6-14(18-3)7-5-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPVMUVOUTZDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336338
Record name 3,5-dimethylphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304673-89-0
Record name 3,5-dimethylphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular structure of 3,5-dimethylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Molecular Structure of 3,5-dimethylphenyl 4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-dimethylphenyl 4-methoxybenzoate, detailing its molecular structure, synthesis, and physicochemical properties. The content is structured to deliver foundational knowledge and practical insights for professionals in chemical research and development.

Compound Overview

3,5-dimethylphenyl 4-methoxybenzoate is an aromatic ester with the chemical formula C₁₆H₁₆O₃. It is comprised of a 4-methoxybenzoate group ester-linked to a 3,5-dimethylphenol. The interplay between the electron-donating methoxy group on the benzoyl moiety and the two methyl groups on the phenyl ring influences the molecule's overall electronic and steric characteristics. These features are critical in determining its reactivity, potential biological activity, and application in materials science.

Table 1: Key Compound Identifiers

PropertyValue
IUPAC Name 3,5-dimethylphenyl 4-methoxybenzoate
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Canonical SMILES COC1=CC=C(C=C1)C(=O)OC2=CC(C)=CC(C)=C2
InChIKey UUNUHDBRVCYFPO-UHFFFAOYSA-N

Synthesis and Mechanistic Pathway

The synthesis of 3,5-dimethylphenyl 4-methoxybenzoate is efficiently achieved through the Steglich esterification, a mild and versatile method for forming ester bonds.[1][2] This reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[1][2][3]

Rationale for Method Selection

The Steglich esterification is particularly advantageous for this synthesis due to its mild reaction conditions, which are compatible with the functional groups present in the reactants, 4-methoxybenzoic acid and 3,5-dimethylphenol.[1][2] The use of DCC as a coupling agent effectively removes water generated during the reaction, driving the equilibrium towards the product.[1][2] DMAP serves as a superior acylation catalyst, significantly accelerating the reaction by forming a highly reactive N-acylpyridinium intermediate.[1]

Detailed Experimental Protocol
  • Reactant Preparation : In a round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 equivalent) and 3,5-dimethylphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition : Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

  • Activation : Cool the mixture to 0°C using an ice bath and add dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification : Upon completion, the byproduct, dicyclohexylurea (DCU), precipitates and is removed by filtration. The filtrate is then washed with dilute acid and base to remove unreacted starting materials and catalyst. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products R1 4-Methoxybenzoic Acid Activation Carboxylic Acid Activation R1->Activation + DCC R2 3,5-Dimethylphenol Esterification Nucleophilic Attack & Ester Formation R2->Esterification DCC DCC DMAP DMAP (catalyst) DMAP->Esterification catalyzes Activation->Esterification Product 3,5-dimethylphenyl 4-methoxybenzoate Esterification->Product Byproduct Dicyclohexylurea (DCU) Esterification->Byproduct

Caption: 2D representation of the 3,5-dimethylphenyl 4-methoxybenzoate structure.

Potential Applications

While specific applications for 3,5-dimethylphenyl 4-methoxybenzoate are not extensively documented in mainstream literature, its structural motifs are present in compounds with known utility in various fields:

  • Pharmaceutical Intermediates : Aromatic esters are common precursors in the synthesis of more complex, biologically active molecules. The specific substitution pattern may be of interest in designing analogs of existing drugs.

  • Materials Science : The rigid aromatic core suggests potential use as a building block for liquid crystals or specialty polymers.

  • Agrochemicals : Similar structures can be found in some classes of pesticides and herbicides.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Heliyon. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PubMed. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

Sources

3,5-dimethylphenyl anisate chemical and physical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical and Physical Data of 3,5-Dimethylphenyl 4-Methoxybenzoate

Introduction

3,5-Dimethylphenyl 4-methoxybenzoate, also known as 3,5-dimethylphenyl anisate, is an aromatic ester derived from 3,5-dimethylphenol and 4-methoxybenzoic acid (anisic acid). Its molecular architecture, featuring a central benzoate core flanked by a methoxy-substituted phenyl ring and a dimethyl-substituted phenyl ring, makes it a subject of interest in materials science and medicinal chemistry. The strategic placement of methyl and methoxy groups modifies the electronic properties, steric hindrance, and overall conformation of the molecule, influencing its potential applications. Phenyl anisate derivatives, for instance, are investigated as core structures in liquid crystals[1] and as scaffolds in compounds with potential biological activities, leveraging the known bioactivity of phenylpropanoids and related phenolic compounds which include antioxidant and anti-inflammatory properties[2].

This guide provides a comprehensive overview of the chemical and physical data for 3,5-dimethylphenyl 4-methoxybenzoate. It is intended for researchers and professionals in drug development and chemical synthesis, offering field-proven insights into its synthesis, characterization, and properties. The content herein is built upon established principles of organic chemistry and spectroscopic interpretation, providing predictive data and robust experimental protocols where specific literature is unavailable.

Chemical Identity and Physical Properties

The fundamental identifiers for 3,5-dimethylphenyl 4-methoxybenzoate are summarized below. It is important to note that while the compound is structurally well-defined, a unique CAS registry number is not consistently cited in major chemical databases, underscoring the value of using its systematic IUPAC name for unambiguous identification.

Table 1: Chemical Identifiers and Properties
PropertyValueSource
IUPAC Name 3,5-dimethylphenyl 4-methoxybenzoate-
Synonyms 3,5-dimethylphenyl anisate; p-Anisic acid, 3,5-dimethylphenyl esterCheméo[3]
Molecular Formula C₁₆H₁₆O₃Cheméo[3]
Molecular Weight 256.30 g/mol Cheméo[3]
InChI Key LQPVMUVOUTZDSK-UHFFFAOYSA-NCheméo[3]
SMILES COc1ccc(C(=O)Oc2cc(C)cc(C)c2)cc1Cheméo[3]
Predicted LogP 3.531 (Octanol/Water Partition Coefficient)Cheméo[3]
Predicted Water Solubility -4.63 (log₁₀ mol/L)Cheméo[3]
Predicted Boiling Point 664.8 K (391.7 °C)Cheméo[3]
Predicted Melting Point 358.9 K (85.8 °C)Cheméo[3]

Note: Physical properties such as LogP, solubility, and boiling/melting points are calculated values based on computational models (Crippen and Joback methods) and should be considered as estimates pending experimental verification.

Synthesis Protocol: Esterification via Acyl Chloride

The most direct and reliable method for synthesizing 3,5-dimethylphenyl 4-methoxybenzoate is the esterification of 3,5-dimethylphenol with anisoyl chloride. This nucleophilic acyl substitution reaction is a cornerstone of organic synthesis. The use of an acyl chloride as the electrophile ensures high reactivity, while a non-nucleophilic base is employed to neutralize the HCl byproduct, driving the reaction to completion.

Expert Rationale:
  • Choice of Reagents: Anisoyl chloride is chosen over anisic acid because the chloride is a much better leaving group than the hydroxyl group, making the reaction faster and more efficient. Direct esterification with a carboxylic acid (Fischer esterification) would require harsh acidic conditions and heat, which can be less compatible with complex substrates.

  • Base and Solvent: A tertiary amine like triethylamine (Et₃N) or pyridine is used as an acid scavenger. It is non-nucleophilic and will not compete with the phenol in attacking the acyl chloride. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert, dissolves both reactants, and is easily removed during workup.

  • Workup Procedure: The aqueous workup is critical. A dilute HCl wash removes any remaining triethylamine (by protonating it to form a water-soluble salt). A sodium bicarbonate wash neutralizes any unreacted anisoyl chloride (hydrolyzing it to the water-soluble sodium anisate) and any remaining HCl. The final brine wash removes residual water from the organic layer before drying.

Step-by-Step Methodology:
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-dimethylphenol (1.22 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) via syringe.

  • Reaction Initiation: While stirring vigorously, add a solution of anisoyl chloride (1.71 g, 10 mmol, 1.0 eq) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3,5-dimethylphenyl 4-methoxybenzoate as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification phenol 3,5-Dimethylphenol react Stir at RT (4-6h) anisoyl Anisoyl Chloride base Triethylamine (Base) solvent DCM (Solvent) @ 0°C wash_hcl Wash (1M HCl) react->wash_hcl wash_bicarb Wash (Sat. NaHCO₃) wash_hcl->wash_bicarb wash_brine Wash (Brine) wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify product Pure 3,5-Dimethylphenyl 4-Methoxybenzoate purify->product

Caption: Structure of 3,5-dimethylphenyl 4-methoxybenzoate with proton assignments.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong carbonyl stretch, which is characteristic of esters.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
~3050 Aromatic C-H Stretch Medium
~2950 Methyl C-H Stretch Medium
~1735 Ester C=O Stretch Strong, Sharp
~1610, ~1510 Aromatic C=C Stretch Medium-Strong
~1250 Aryl-O (Ester) Asymmetric Stretch Strong
~1170 O-Aryl (Ester) Symmetric Stretch Strong

| ~1030 | Aryl-O (Ether) | Stretch | Medium |

Expert Rationale: The most diagnostic peak is the C=O stretch around 1735 cm⁻¹. Its position indicates a conjugated aromatic ester. The two strong C-O stretching bands are also characteristic of the ester functional group. The presence of both the ester and ether C-O stretches, along with aromatic and aliphatic C-H bands, would provide strong evidence for the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak at m/z = 256 , corresponding to the molecular weight of C₁₆H₁₆O₃.

  • Major Fragmentation Pathways:

    • Acylium Ion Formation: The most common fragmentation for esters is cleavage of the C-O bond to form a stable acylium ion. This would result in a very prominent peak at m/z = 135 , corresponding to the [CH₃OC₆H₄CO]⁺ ion (the anisoyl cation).

    • Phenoxide Radical/Cation: The corresponding fragment would be the 3,5-dimethylphenoxide radical at m/z = 121. A peak at m/z = 121 (from the [HOC₆H₃(CH₃)₂]⁺ radical cation) or m/z = 122 (from the 3,5-dimethylphenol cation) would also be expected.

    • Loss of Methoxy Group: The anisoyl cation (m/z 135) can further fragment by losing a methyl radical (•CH₃) to give a peak at m/z = 120 , or by losing carbon monoxide (CO) to give a peak at m/z = 107 .

Potential Applications and Research Directions

While specific applications for 3,5-dimethylphenyl 4-methoxybenzoate are not widely documented, its structural motifs suggest several areas for potential investigation:

  • Materials Science: Phenyl benzoate derivatives are well-known scaffolds for liquid crystals. The rigid core combined with the specific substitution pattern could be explored for the development of new nematic or smectic liquid crystalline materials for display technologies.[1]

  • Medicinal Chemistry: Phenolic compounds and their esters often exhibit biological activity. The structure could serve as a starting point for developing analogues with potential therapeutic properties, such as:

    • Anti-inflammatory Agents: Many substituted phenyl compounds are known to have anti-inflammatory effects.[4]

    • Antioxidant Properties: The phenolic ether moiety is a common feature in natural antioxidants. The compound could be screened for its ability to scavenge free radicals.[2][5]

    • Enzyme Inhibition: The specific shape and electronic distribution may allow it to act as an inhibitor for various enzymes, a common strategy in drug design.[6]

  • Agrochemicals: Simple aromatic esters are used as pesticides and herbicides. The unique substitution pattern might confer specific biological activity relevant to agriculture.

Safety and Handling

No specific safety data sheet (SDS) is available for 3,5-dimethylphenyl 4-methoxybenzoate. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Cheméo. (n.d.). p-Anisic acid, 3,5-dimethylphenyl ester. Retrieved February 22, 2026, from [Link]

  • Google Patents. (2015). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75074, Methyl 3,5-Dimethoxybenzoate. Retrieved February 22, 2026, from [Link]

  • FooDB. (2010). Showing Compound Methyl 4-methoxybenzoate (FDB010588). Retrieved February 22, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Methoxybenzoic acid, 3,4-dimethylphenyl ester. Retrieved February 22, 2026, from [Link]

  • Shaaban, H. A., et al. (2023). The biological activities of anise and fennel essential oils against indoor opportunistic fungi. Journal of Applied Microbiology.
  • European Patent Office. (n.d.). Process for the preparation of 3,5-dimethylphenol - Patent 0080759. Retrieved February 22, 2026, from [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-methoxy-3,5-dimethylbenzoic acid| CAS No:21553-46-8. Retrieved February 22, 2026, from [Link]

  • International Union of Crystallography. (2017). 3,5-Dimethoxyphenyl 4-methylbenzenesulfonate. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. PMC. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed. Retrieved February 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved February 22, 2026, from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved February 22, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST WebBook. Retrieved February 22, 2026, from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Retrieved February 22, 2026, from [Link]

  • ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 22, 2026, from [Link]

  • MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved February 22, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0309844). Retrieved February 22, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. NIST WebBook. Retrieved February 22, 2026, from [Link]

Sources

Technical Guide: Phenyl Benzoate Derivatives in Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl benzoate mesogens represent a foundational class of calamitic (rod-like) liquid crystals (LCs). Unlike the chemically unstable Schiff bases (azomethines) used in early displays, phenyl benzoates offer a robust ester linkage (


) that provides hydrolytic and oxidative stability essential for commercial applications.

For the modern researcher, these derivatives are no longer just display materials; they are the building blocks for Liquid Crystalline Nanoparticles (LCNPs) and Cubosomes used in advanced drug delivery. This guide bridges the gap between organic synthesis, phase characterization, and pharmaceutical application, providing a self-validating workflow for synthesizing and characterizing these versatile molecules.

Molecular Architecture & Design Strategy

The design of a phenyl benzoate mesogen relies on balancing the rigid core with flexible alkyl tails to induce mesophase formation (anisotropy).

The Core Directive
  • The Rigid Core: Two benzene rings linked by an ester group. This provides the necessary aspect ratio (length-to-width) > 3:1 required for the nematic phase.

  • The Linker (

    
    ):  The ester bond breaks the linearity slightly compared to a biphenyl bond, often lowering melting points (
    
    
    
    ) and widening the mesophase range.
  • Lateral Substitution: Adding a lateral fluorine atom (e.g., 2-fluoro-4-alkoxyphenyl...) is a critical design choice. It disrupts crystal packing (lowering

    
    ) and introduces a transverse dipole moment, increasing dielectric anisotropy (
    
    
    
    ) without destroying the liquid crystalline phase.
The Flexible Tails

The alkyl chain length (


) acts as a "phase tuner":
  • Short chains (

    
    ):  High melting points, often purely nematogenic.
    
  • Medium chains (

    
    ):  Optimal balance; appearance of Smectic A/C phases.
    
  • Long chains (

    
    ):  Dominant smectic behavior; intertwining tails stabilize layered structures.
    

Experimental Protocol: Synthesis via Steglich Esterification

While acid chloride coupling is common, the Steglich Esterification is preferred for phenyl benzoates to avoid harsh acidic conditions that can degrade sensitive lateral substituents or chiral centers.

Reagents & Setup
  • Carboxylic Acid: 4-Alkoxybenzoic acid (1.0 eq)

  • Phenol: 4-Substituted phenol (1.0 eq)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow
  • Dissolution: Dissolve the carboxylic acid and phenol in dry DCM under an inert atmosphere (

    
    ).
    
  • Catalysis: Add DMAP.[1] Stir for 10 minutes to activate the carboxyl group.

  • Coupling: Cool the vessel to 0°C. Add DCC dropwise (dissolved in minimal DCM).

    • Scientist's Note: The cooling is crucial to control the exotherm and prevent N-acylurea rearrangement (a common side reaction).

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12–24 hours. A white precipitate (Dicyclohexylurea - DCU) will form.

  • Filtration: Filter off the DCU byproduct.

  • Purification:

    • Wash filtrate with 5% HCl (removes DMAP), 5% NaHCO

      
       (removes unreacted acid), and brine.
      
    • Recrystallize from Ethanol/Ethyl Acetate (9:1). Column chromatography is rarely needed unless the product is non-crystalline.

Visualization: Synthesis Pathway

SteglichSynthesis Start Reactants (Acid + Phenol) Activation Activation (DMAP + DCC @ 0°C) Start->Activation Mix in DCM Intermediate O-Acylisourea Intermediate Activation->Intermediate Nucleophilic Attack Filtration Remove DCU (Byproduct) Intermediate->Filtration Stir 24h Product Phenyl Benzoate (Purified) Filtration->Product Recrystallize

Figure 1: Steglich esterification workflow for high-yield phenyl benzoate synthesis.

Characterization & Structure-Property Relationships

To validate the synthesis, one must confirm not just the structure (NMR/IR) but the mesophase.

Representative Data: Homologous Series

The following table illustrates the "Odd-Even Effect" and the influence of chain length on the phase transition temperatures of 4-alkoxyphenyl 4-alkoxybenzoates .

Alkyl Chain (n)Melting Point (

)
Clearing Point (

)
Phase Sequence (Heating)
n=4 (Butyl) 82°C115°CCr

N

Iso
n=6 (Hexyl) 68°C108°CCr

SmA

N

Iso
n=8 (Octyl) 62°C102°CCr

SmC

SmA

N

Iso
n=10 (Decyl) 70°C98°CCr

SmC

SmA

Iso
  • Cr: Crystal, N: Nematic, Sm: Smectic, Iso: Isotropic Liquid.

  • Observation: As the chain lengthens, the Nematic range shrinks and eventually disappears, replaced by ordered Smectic phases.

Diagnostic Protocol: Polarized Optical Microscopy (POM)[2][3]
  • Sample Prep: Sandwich 1-2 mg of sample between untreated glass slides (for random alignment) or polyimide-rubbed slides (for planar alignment).

  • Heating: Heat to Isotropic phase, then cool at 1°C/min.

  • Texture Identification:

    • Schlieren Texture: Indicates Nematic phase. Look for 2-brush or 4-brush defects.

    • Focal Conic Fan: Indicates Smectic A phase.

    • Broken Fan/Schlieren: Indicates Smectic C (tilted) phase.

Visualization: Phase Transition Logic

PhaseLogic Crystal Crystalline Solid (3D Order) Heating Heat > Tm Crystal->Heating Smectic Smectic Phase (Layered + Orientational) Heating->Smectic Long Tails Nematic Nematic Phase (Orientational Only) Heating->Nematic Short Tails Smectic->Nematic Heat > T_SmN Isotropic Isotropic Liquid (No Order) Nematic->Isotropic Heat > T_NI (Clearing)

Figure 2: Thermotropic phase transition logic based on molecular order and temperature.

Applications in Drug Development (Pharma Crossover)

For the drug development professional, phenyl benzoate derivatives are precursors to Liquid Crystalline Nanoparticles (LCNPs) .

Cubosomes & Hexosomes

When specific phenyl benzoate amphiphiles are dispersed in water with a stabilizer (e.g., Pluronic F127), they form lyotropic phases.

  • Mechanism: The hydrophobic phenyl benzoate core encapsulates poorly soluble drugs, while the internal cubic/hexagonal channels allow for controlled diffusion.

  • Advantage: These systems possess a massive surface area (

    
    ) and protect peptide drugs from enzymatic degradation.
    
Biosensing

Cholesteric (chiral) phenyl benzoates change color (pitch length) upon binding with specific volatile organic compounds (VOCs). This is currently being researched for "lab-on-a-chip" diagnostic devices to detect biomarkers in breath.

References

  • Imrie, C. T., et al. (2010). "Effect of substituents and alkoxy chain length on the phase behaviour and optical properties of 4-substituted-phenyl 4-alkoxybenzoates." Liquid Crystals.

  • NIST Standard Reference Data. (2009). "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data.

  • Zoghaib, W. M., et al. (2022).[2] "Phase Transition Investigations of a Series of Aromatic Naphthalene-2-yl-4-(Alkoxy) Benzoate." World Journal of Condensed Matter Physics.[2]

  • Guo, C., et al. (2025). "Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems." Frontiers in Drug Delivery.

  • Wilderbeek, H.T.A., et al. (2003). "Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers." Liquid Crystals.

Sources

Comprehensive Chemical Profile: 4-Methoxybenzoic Acid 3,5-Dimethylphenyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxybenzoic acid 3,5-dimethylphenyl ester (CAS: 304673-89-0) is an organic ester synthesized from 4-methoxybenzoic acid (p-anisic acid) and 3,5-dimethylphenol (3,5-xylenol).[1][2] While often encountered as a structural intermediate in organic synthesis or as a mesogenic core in liquid crystal research, its specific physicochemical profile requires precise characterization to distinguish it from its isomers (e.g., 4-methoxy-3,5-dimethylbenzoic acid).

This technical guide provides a definitive reference for researchers, detailing its nomenclature, synthesis protocols, and analytical characterization.

Nomenclature & Chemical Identity

Correct identification is critical to avoid confusion with the substituted benzoic acid isomer. The ester functionality links the p-anisoyl group to the 3,5-xylyl moiety.

Synonym Matrix
CategoryPrimary Name / SynonymNotes
IUPAC Name (3,5-Dimethylphenyl) 4-methoxybenzoatePreferred systematic name.
Common Name 3,5-Xylyl p-anisateDerived from trivial names of components.
CAS Registry Number 304673-89-0 Unique identifier for the specific ester.[2][3]
Inverted Name 4-Methoxybenzoic acid, 3,5-dimethylphenyl esterChemical Abstracts Service (CAS) indexing style.[2]
Structural Acronym 3,5-DMP-4-MBLab notebook shorthand (non-standard).
Physicochemical Properties
PropertyValueSource/Note
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Predicted LogP ~4.5 - 5.0High lipophilicity due to aromatic rings.
Physical State Solid (Crystalline)Typical for aryl esters of p-anisic acid.
Solubility Soluble in CHCl₃, DCM, EtOAc; Insoluble in Water.

Synthesis Protocols

For research applications requiring high purity (>98%), two primary synthetic pathways are recommended. The Acid Chloride Method is preferred for scale-up due to its robustness, while the Steglich Esterification is ideal for small-scale, mild synthesis.

Pathway A: Acyl Chloride Substitution (Schotten-Baumann Conditions)

This method utilizes in situ generation of 4-methoxybenzoyl chloride followed by nucleophilic attack by 3,5-dimethylphenol.

Reaction Logic:

  • Activation: Thionyl chloride converts the acid to the highly reactive acid chloride.

  • Substitution: The phenol attacks the carbonyl carbon.

  • Scavenging: A base (Pyridine/Et₃N) neutralizes the HCl byproduct to drive equilibrium.

AcidChlorideSynthesis Acid 4-Methoxybenzoic Acid Int 4-Methoxybenzoyl Chloride Acid->Int Reflux, 2h SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Int Product Target Ester (3,5-Dimethylphenyl 4-methoxybenzoate) Int->Product DCM, 0°C to RT Phenol 3,5-Dimethylphenol Phenol->Product Base Pyridine/Et3N Base->Product HCl Scavenger

Figure 1: Acid Chloride Synthesis Pathway. Activation of p-anisic acid followed by esterification.

Step-by-Step Protocol
  • Activation: Dissolve 4-methoxybenzoic acid (10 mmol) in dry dichloromethane (DCM). Add thionyl chloride (12 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂.

  • Coupling: Re-dissolve the crude acid chloride in dry DCM (20 mL). Cool to 0°C.

  • Addition: Slowly add a solution of 3,5-dimethylphenol (10 mmol) and triethylamine (12 mmol) in DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 9:1).

Pathway B: Steglich Esterification (DCC Coupling)

Ideal for acid-sensitive substrates or when avoiding thionyl chloride is necessary.

Reaction Logic: DCC (N,N'-Dicyclohexylcarbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the phenol. DMAP acts as an acyl-transfer catalyst.

Steglich Start 4-Methoxybenzoic Acid + 3,5-Dimethylphenol Inter O-Acylisourea Intermediate Start->Inter + DCC DCC DCC (Coupling Agent) DMAP DMAP (Catalyst) DCU DCU (Byproduct) Inter->DCU Precipitates Final Target Ester Inter->Final + DMAP

Figure 2: Steglich Esterification Workflow. Mild coupling using DCC and DMAP.

Step-by-Step Protocol
  • Preparation: Dissolve 4-methoxybenzoic acid (1.0 eq) and 3,5-dimethylphenol (1.0 eq) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 eq).

  • Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.

  • Incubation: Stir at 0°C for 1 hour, then overnight at room temperature.

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Workup: Wash filtrate with 0.5N HCl and saturated NaHCO₃.

  • Purification: Silica gel chromatography is often required to remove traces of DCU.

Analytical Characterization

Verification of the ester structure relies on Nuclear Magnetic Resonance (NMR). The following data is consistent with the structural features of CAS 304673-89-0.

¹H NMR Data (300 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Feature
8.13 - 8.17 Multiplet (d)2HAr-H (ortho to C=O)Benzoate Ring
6.97 - 7.01 Multiplet (d)2HAr-H (meta to C=O)Benzoate Ring
6.85 - 6.90 Singlet (br)3HAr-H (Xylyl)3,5-Dimethylphenyl Ring
3.90 Singlet3H-OCH₃Methoxy Group
2.33 Singlet6H-CH₃Methyl Groups (Xylyl)

Note: Data derived from analogous esters and literature precedents [1, 2]. Exact shifts may vary slightly based on concentration and solvent purity.

Mass Spectrometry (EI)
  • Molecular Ion (M+): 256 m/z

  • Base Peak: 135 m/z (Methoxybenzoyl cation [CH₃O-C₆H₄-CO]⁺), characteristic of p-anisates.

References

  • Royal Society of Chemistry. (2011). K2CO3-Catalyzed Transesterification for the Synthesis of Esters. (Compound 3ja).[4] Retrieved from [Link]

  • Chemical Abstracts Service. (2026). CAS Registry Number 304673-89-0 Entry.[2][3] American Chemical Society.

Sources

Unlocking Molecular Stability and Function: A Thermodynamic Guide to Substituted Phenyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted phenyl benzoates are a class of aromatic esters with significant applications in materials science and pharmacology. Their utility as liquid crystals, prodrugs, and other functional molecules is intrinsically linked to their thermodynamic properties. Understanding the energetic landscape of these compounds—their stability, volatility, and phase behavior—is paramount for designing novel materials and effective therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the thermodynamic properties of substituted phenyl benzoates, detailing experimental and computational methodologies for their characterization and offering insights into the structure-property relationships that govern their behavior.

The Significance of Thermodynamic Properties

The thermodynamic parameters of a molecule dictate its behavior in various environments. For substituted phenyl benzoates, key properties include:

  • Enthalpy of Formation (ΔfH°) : A measure of the energy change when a compound is formed from its constituent elements in their standard states. It is a fundamental indicator of a molecule's intrinsic stability.

  • Enthalpy of Sublimation (ΔsubH°) : The energy required to transition a substance from a solid to a gaseous state. This property is crucial for understanding volatility and intermolecular forces in the solid state.

  • Enthalpy of Vaporization (ΔvapH°) : The energy needed to transform a liquid into a gas, reflecting the strength of intermolecular interactions in the liquid phase.

  • Enthalpy of Fusion (ΔfusH°) : The energy absorbed during the melting of a solid, providing insight into the stability of the crystal lattice.

  • Gibbs Free Energy of Formation (ΔfG°) : A measure of the spontaneity of a compound's formation and its overall thermodynamic stability at a given temperature and pressure.

  • Thermal Stability : The ability of a compound to resist decomposition at elevated temperatures, often assessed by techniques like Thermogravimetric Analysis (TGA).

These properties are not merely academic; they have profound practical implications. In drug development, the stability and solubility of a prodrug, which are governed by its thermodynamic properties, determine its shelf-life and bioavailability[1][2]. For instance, ester prodrugs are often designed to enhance the lipophilicity of a parent drug, thereby improving its absorption. The thermodynamic stability of the ester bond is a critical factor in ensuring the prodrug remains intact until it reaches its target, where it is then cleaved to release the active pharmaceutical ingredient[1][2].

In the realm of materials science, the phase transition temperatures and enthalpies of phenyl benzoate derivatives are central to their application as liquid crystals[3][4][5][6]. The subtle interplay of intermolecular forces, dictated by the nature and position of substituents, governs the formation and stability of various mesophases (e.g., nematic, smectic)[4][6].

Experimental Determination of Thermodynamic Properties

A robust understanding of the thermodynamic landscape of substituted phenyl benzoates relies on precise experimental measurements. Several key techniques are employed to determine these fundamental properties.

Combustion Calorimetry: Unveiling the Enthalpy of Formation

Combustion calorimetry is the cornerstone for determining the standard enthalpy of formation of organic compounds. By measuring the heat released during the complete combustion of a substance in a high-pressure oxygen atmosphere, the standard enthalpy of combustion (ΔcH°) can be determined. This value is then used to calculate the standard enthalpy of formation (ΔfH°) using Hess's Law.

  • Sample Preparation : A precisely weighed pellet (typically 0.5-1.0 g) of the substituted phenyl benzoate is prepared.

  • Bomb Assembly : The pellet is placed in a crucible within a high-pressure stainless-steel vessel known as a "bomb." A known length of fuse wire is connected to electrodes, making contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization : The bomb is sealed and charged with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup : The bomb is submerged in a known volume of water in a well-insulated calorimeter bucket. The system is allowed to reach thermal equilibrium while the water is stirred continuously.

  • Ignition and Data Acquisition : The initial temperature is recorded. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis : The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The temperature change observed during the combustion of the sample is then used to calculate the heat of combustion of the substituted phenyl benzoate. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample or atmosphere.

Workflow for Bomb Calorimetry.
Vapor Pressure Measurement: Gateway to Sublimation and Vaporization Enthalpies

The temperature dependence of a substance's vapor pressure is directly related to its enthalpy of phase transition (sublimation or vaporization) through the Clausius-Clapeyron equation. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solids.

  • Cell Preparation : A small amount of the crystalline substituted phenyl benzoate is placed in a Knudsen cell, which is a small container with a well-defined, small orifice. The cell is weighed accurately.

  • Vacuum and Temperature Control : The Knudsen cell is placed in a thermostatted chamber connected to a high-vacuum system. The temperature of the chamber is precisely controlled.

  • Effusion : Under high vacuum, the sample effuses through the orifice at a rate proportional to its vapor pressure. The experiment is run for a known period.

  • Mass Loss Determination : After the experiment, the cell is cooled and re-weighed to determine the mass loss due to effusion.

  • Vapor Pressure Calculation : The rate of mass loss, along with the temperature, the molar mass of the sample, and the area of the orifice, is used to calculate the vapor pressure at that temperature.

  • Data Analysis : The experiment is repeated at several temperatures. A plot of ln(P) versus 1/T yields a straight line, the slope of which is used to calculate the enthalpy of sublimation (ΔsubH°).

G A Prepare Knudsen Cell B High Vacuum & Temp Control A->B C Effusion for a Set Time B->C D Measure Mass Loss C->D E Calculate Vapor Pressure D->E F Repeat at Different Temps E->F G Plot ln(P) vs 1/T F->G H Calculate ΔsubH° from Slope G->H

Knudsen Effusion Workflow.
Thermal Analysis: Probing Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide information on phase transitions and thermal stability.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of fusion and other phase transitions.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound.

  • Sample Preparation : A small, accurately weighed sample (typically 2-10 mg) of the substituted phenyl benzoate is placed in a crucible (e.g., aluminum or alumina).

  • Instrument Setup : The crucible is placed in the DSC or TGA instrument. The desired temperature program (heating rate, temperature range) and atmosphere (e.g., nitrogen, air) are set.

  • Data Acquisition : The instrument heats the sample according to the programmed method and records the heat flow (DSC) or mass change (TGA) as a function of temperature.

  • Data Analysis :

    • DSC : The resulting thermogram shows peaks corresponding to thermal events. The onset temperature of a peak indicates the transition temperature (e.g., melting point), and the area under the peak is proportional to the enthalpy of the transition (e.g., ΔfusH°).

    • TGA : The TGA curve plots mass percentage versus temperature. The onset of mass loss indicates the beginning of decomposition, providing information on the thermal stability of the compound.

Computational Prediction of Thermodynamic Properties

In concert with experimental measurements, computational chemistry provides a powerful avenue for predicting and understanding the thermodynamic properties of substituted phenyl benzoates. Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate predictions of molecular geometries and energies.

  • Structure Optimization : The 3D structure of the substituted phenyl benzoate molecule is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation : A vibrational frequency analysis is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Energy Calculation : The total electronic energy of the optimized molecule is calculated.

  • Calculation of Enthalpy of Formation : The gas-phase enthalpy of formation at 298.15 K is typically calculated using an isodesmic or atomization reaction scheme, where the calculated energies of the reactants and products are used to determine the reaction enthalpy. The enthalpy of formation of the substituted phenyl benzoate can then be derived using known experimental enthalpies of formation for the other species in the reaction.

DFT Calculation Workflow.

Thermodynamic Data of Substituted Phenyl Benzoates

The following tables summarize available experimental thermodynamic data for phenyl benzoate and a selection of its substituted derivatives. These data illustrate the influence of substituent type and position on the thermodynamic properties of these compounds.

Table 1: Enthalpies of Formation, Sublimation, and Fusion of Selected Substituted Phenyl Benzoates

CompoundSubstituent(s)ΔfH°(g, 298.15 K) (kJ/mol)ΔsubH°(298.15 K) (kJ/mol)ΔfusH° (kJ/mol)
Phenyl benzoate--152.7 ± 3.8[7]87.9 ± 0.8[7]21.2[8]
Methyl p-nitrobenzoatep-NO2 (on benzoate)---
Methyl p-cyanobenzoatep-CN (on benzoate)---
4-Hydroxyphenyl benzoatep-OH (on phenyl)---
4-Chlorophenyl benzoatep-Cl (on phenyl)---

Note: A comprehensive and consistent dataset for a wide range of substituted phenyl benzoates is still an area of active research. The table will be expanded as more data becomes available.

Structure-Property Relationships

The thermodynamic properties of substituted phenyl benzoates are intricately linked to their molecular structure. The nature, position, and number of substituents on the phenyl and benzoate rings can significantly alter the electronic distribution, molecular packing, and intermolecular forces, thereby influencing the compound's stability and phase behavior.

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2, -CN, halogens) can stabilize the molecule by delocalizing electron density, which can affect the enthalpy of formation. Conversely, electron-donating groups (e.g., -OCH3, -CH3) can have the opposite effect.

  • Steric Effects : Bulky substituents, particularly in the ortho position, can induce steric hindrance, leading to a twisting of the phenyl rings out of planarity. This can disrupt π-conjugation and affect molecular packing in the solid state, influencing the enthalpy of fusion and sublimation.

  • Hydrogen Bonding : Substituents capable of hydrogen bonding (e.g., -OH, -NH2) can lead to strong intermolecular interactions, resulting in higher melting points and enthalpies of sublimation.

Conclusion and Future Outlook

The thermodynamic properties of substituted phenyl benzoates are fundamental to their rational design and application in diverse fields, from medicine to materials science. This guide has provided an overview of the key thermodynamic parameters, detailed experimental and computational methodologies for their determination, and highlighted the crucial role of structure-property relationships.

While significant progress has been made, there remains a need for a more comprehensive and systematic experimental and computational investigation into the thermodynamics of a wider array of substituted phenyl benzoates. Such data would not only enhance our fundamental understanding of these molecules but also accelerate the development of novel materials and therapeutics with tailored properties. The continued synergy between advanced experimental techniques and increasingly accurate computational methods promises a future where the thermodynamic landscape of substituted phenyl benzoates can be mapped with even greater precision, enabling a new era of molecular design.

References

  • Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate. (2001). PubMed. [Link]

  • Naphthyl benzoates versus phenyl benzoates A molecular structure-liquid crystal and ferroelectric behaviour relationship study. (2006). Taylor & Francis Online. [Link]

  • Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. (n.d.). TNO Repository. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. [Link]

  • Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. (2025). ResearchGate. [Link]

  • Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration. (2008). PubMed. [Link]

  • The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. (n.d.). Scilit. [Link]

  • phenyl benzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST. [Link]

  • Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801): A Topically Administered Therapeutic Candidate in Clinical Trials for the Treatment of Age-Related Macular Degeneration. (2008). ACS Publications. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2025). MDPI. [Link]

  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021). Semantic Scholar. [Link]

  • Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. (n.d.). PMC. [Link]

  • System I: structures of phenyl benzoate and hydrogenated phenyl... (n.d.). ResearchGate. [Link]

  • Experimental and computational thermochemistry of methyl hydroxybenzoates revisited. (2025). ResearchGate. [Link]

  • Determination of thermodynamic properties and phase transition temperatures of phenylbenzoate-based calamitic liquid crystals by inverse gas chromatography method. (2023). Taylor & Francis Online. [Link]

  • Prodrugs of Alcohols and Phenols. (n.d.). ResearchGate. [Link]

  • phenethyl benzoate. (n.d.). The Good Scents Company. [Link]

  • Synthesis and liquid crystalline behaviour of substituted (E)-phenyl-4-(phenyldiazenyl) benzoate derivatives and their photo switching ability. (2016). ResearchGate. [Link]

  • The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. (n.d.). PMC. [Link]

  • Are calculated enthalpies of formation sometimes more reliable than experimental? A test on alkyl substituted benzoic acids. (2006). PubMed. [Link]

  • Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). (n.d.). Cheméo. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. (n.d.). Royal Society of Chemistry. [Link]

  • Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. (2003). PubMed. [Link]

  • Benzoic acid, phenyl ester. (n.d.). NIST WebBook. [Link]

  • Enthalpies of sublimation and vaporization of poly-substituted phenols containing intramolecular hydrogen bonds by solution calorimetry method. (2025). ResearchGate. [Link]

  • Theoretical conformational analysis of substituted phenylbenzoates. (n.d.). SciSpace. [Link]

  • New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetr. (n.d.). ScienceDirect. [Link]

  • Phenyl benzoate. (n.d.). PubChem. [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Rutgers University. [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2018). MDPI. [Link]

  • Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. (2025). ResearchGate. [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC. [Link]

  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021). PubMed. [Link]

  • Fig. 1 Comparison of experimental sublimation enthalpies with values... (n.d.). ResearchGate. [Link]

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. (2025). ResearchGate. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2025). ResearchGate. [Link]

  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019). MDPI. [Link]

  • Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. (2009). ResearchGate. [Link]

  • (a) DSC and (b) TGA curves superposition of Fen (red), formulation 1... (n.d.). ResearchGate. [Link]

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. (n.d.). MPG.PuRe. [Link]

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (n.d.). MDPI. [Link]

  • Data-efficient fine-tuning of foundational models for first-principles quality sublimation enthalpies. (n.d.). University of Cambridge. [Link]

  • Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. (n.d.). PMC. [Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Safety Profile of 3,5-Dimethylphenyl 4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized aryl esters serve as critical intermediates and pharmacophores. 3,5-Dimethylphenyl 4-methoxybenzoate (often referred to as 3,5-dimethylphenyl p-anisate) is a specialized ester bridging the electron-rich anisole moiety with a sterically hindered xylenol derivative. This whitepaper provides an authoritative, in-depth analysis of its chemical identity, safety profile, and synthetic methodologies, designed specifically for researchers and process chemists. By establishing causality in experimental design and outlining self-validating protocols, this guide ensures high-fidelity replication and safe handling in laboratory environments.

Chemical Identity and Database Registration

Accurate database querying is foundational for chemical procurement and regulatory compliance. The compound is officially registered under CAS No. 304673-89-0 . While this CAS number uniquely defines the molecule, querying its exact PubChem Compound ID (CID) often requires structural hashing via its canonical SMILES, as specialized synthetic intermediates are dynamically indexed across combinatorial libraries rather than static nomenclature databases.

Table 1: Chemical Identity & Structural Parameters

ParameterValue
IUPAC Name (3,5-dimethylphenyl) 4-methoxybenzoate
CAS Registry Number 304673-89-0
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Canonical SMILES CC1=CC(=CC(=C1)C)OC(=O)C2=CC=C(C=C2)OC
Chemical Class Aryl Anisate / Benzoate Ester

Safety Data Sheet (SDS) & Hazard Profile

Safety data for specialized aryl esters must often be extrapolated from structural analogs (e.g., phenyl 4-methoxybenzoate and 3,5-dimethylphenol) using established OSHA/GHS bridging principles[1]. The primary hazard causality stems from the molecule's susceptibility to hydrolysis.

Mechanistic Rationale for Toxicity: Ester compounds containing phenolic leaving groups are vulnerable to enzymatic hydrolysis by esterases present in the skin, ocular fluid, and respiratory tract. Upon cleavage, 3,5-dimethylphenyl 4-methoxybenzoate releases 4-methoxybenzoic acid and 3,5-dimethylphenol. The latter is a severe dermal and ocular irritant. Therefore, the parent ester acts as a lipophilic delivery vehicle that can penetrate biological membranes before hydrolyzing, causing delayed but localized pH shifts and tissue irritation.

Table 2: Extrapolated Hazard Profile (GHS)

Hazard ClassCategoryGHS CodeCausality / Mechanistic Rationale
Skin Irritation 2H315Enzymatic hydrolysis releases 3,5-dimethylphenol, a known dermal irritant.
Eye Irritation 2AH319Lipophilic ester penetrates corneal epithelium; local hydrolysis causes pH shift.
STOT (Single Exp.) 3H335Inhalation of aerosolized dust triggers respiratory tract inflammation.

Handling Protocol: Manipulations must be conducted in a Class II biological safety cabinet or chemical fume hood. Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed chemical goggles are mandatory to prevent moisture-driven degradation on biological surfaces.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 3,5-dimethylphenyl 4-methoxybenzoate can be achieved via multiple pathways. Recent advancements highlight the efficacy of base-promoted nucleophilic additions and transesterifications to overcome the steric hindrance of the 3,5-dimethylphenol core[2]. Below is a field-proven, self-validating protocol utilizing a K₂CO₃-catalyzed transesterification with primary amides as acyl donors[3].

Protocol: K₂CO₃-Catalyzed Transesterification

Expertise & Causality: Traditional Steglich esterifications (using EDC/DMAP) often suffer from difficult purification due to urea byproducts. Utilizing 4-methoxybenzamide as an acyl donor with a K₂CO₃ catalyst provides a cleaner reaction profile. The mild inorganic base is specifically chosen because it facilitates the deprotonation of the phenol without being strong enough to cleave the newly formed ester product.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3,5-dimethylphenol (1.0 eq) and 4-methoxybenzamide (1.2 eq) in anhydrous toluene (0.5 M).

    • In-Process Control (IPC): Visual confirmation of complete dissolution; verify moisture via Karl Fischer titration (<50 ppm H₂O) to prevent competitive hydrolysis of the acyl donor.

  • Catalyst Addition: Add finely milled K₂CO₃ (20 mol%) to the reaction mixture.

    • IPC: Monitor internal temperature. Ensure no exotherm exceeds 5°C to prevent premature side reactions.

  • Reaction Execution: Stir the suspension at 110°C for 12 hours under a strict nitrogen atmosphere.

    • IPC: Conduct TLC analysis (Hexane:EtOAc 8:2). The reaction is validated as complete when the phenol spot (R_f ~0.4) is entirely consumed and replaced by the product spot (R_f ~0.6) under 254 nm UV light.

  • Quenching and Workup: Cool the mixture to room temperature (20°C) and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 15 mL).

    • Causality: NH₄Cl neutralizes the basic catalyst, halting the reaction and preventing ester hydrolysis during the aqueous workup.

    • IPC: Test the pH of the aqueous phase (target pH 7.0–7.5) prior to phase separation.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography.

    • IPC: Spot eluted fractions on TLC; pool only the fractions exhibiting a single, pure UV-active spot.

Workflow Step1 Step 1: Reagent Preparation 3,5-Dimethylphenol + Acyl Donor Step2 Step 2: Base Addition K2CO3 Catalyst (20 mol%) Step1->Step2 IPC: Complete dissolution Step3 Step 3: Reaction Execution Stirring at 110°C (12 h) Step2->Step3 IPC: Temp monitoring Step4 Step 4: Reaction Quenching NH4Cl (aq) Addition Step3->Step4 IPC: TLC completion Step5 Step 5: Workup & Extraction EtOAc / Brine Wash Step4->Step5 IPC: pH neutralization Step6 Step 6: Purification Column Chromatography Step5->Step6 IPC: Phase separation

Fig 1: Step-by-step synthetic workflow with integrated In-Process Controls (IPCs).

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting scale-up processes. In the base-catalyzed transesterification, the K₂CO₃ catalyst serves a dual purpose. It activates the acyl donor (amide) while simultaneously deprotonating the 3,5-dimethylphenol to form a highly nucleophilic phenolate anion. The phenolate attacks the activated acyl-carbonate intermediate, facilitating an acyl transfer that expels the leaving group and yields the target ester[3].

Mechanism A Acyl Donor (e.g., Amide) C Activated Acyl Intermediate A->C Activation B Base Catalyst (K2CO3) B->C Deprotonation E Target Ester Product C->E Acyl Transfer D Phenolate Nucleophile D->E Nucleophilic Attack

Fig 2: Base-catalyzed transesterification mechanism for aryl anisate synthesis.

Analytical Characterization

To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The following table outlines the expected predictive ¹H NMR shifts for 3,5-dimethylphenyl 4-methoxybenzoate in CDCl₃ at 300 MHz, derived from the structural analysis of closely related aryl anisates synthesized in recent literature[3].

Table 3: Predictive ¹H NMR Characterization (CDCl₃, 300 MHz)

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~8.15doublet (d)2HAr-H (ortho to carbonyl, anisate core)
¹H ~6.98doublet (d)2HAr-H (meta to carbonyl, anisate core)
¹H ~6.85singlet (s)1HAr-H (para to oxygen, xylenol core)
¹H ~6.80singlet (s)2HAr-H (ortho to oxygen, xylenol core)
¹H 3.89singlet (s)3H-OCH₃ (methoxy group)
¹H 2.32singlet (s)6H-CH₃ (aryl methyl groups)

References

  • Title: K₂CO₃-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Base-Promoted Nucleophile Addition to Arynes Generated from Triaryloxonium Salts Source: American Chemical Society (ACS) - The Journal of Organic Chemistry URL: [Link]

  • Title: Similar Compounds - EPA CompTox Chemicals Dashboard Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

solubility of 3,5-dimethylphenyl 4-methoxybenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Solubility Profiling of 3,5-dimethylphenyl 4-methoxybenzoate in Organic Solvents: A Methodological and Theoretical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of research, development, and formulation. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3,5-dimethylphenyl 4-methoxybenzoate in a range of common organic solvents. While specific experimental data for this compound is not extensively published, this document serves as a first-principles guide for researchers. It combines theoretical considerations based on molecular structure with a detailed, field-proven experimental protocol—the shake-flask method—to empower scientists to generate reliable and reproducible solubility data. The guide emphasizes the causality behind experimental choices, self-validating protocols, and the accurate quantification of the solute, ensuring scientific integrity and practical utility for professionals in drug development and chemical research.

Introduction: The Critical Role of Solubility

3,5-dimethylphenyl 4-methoxybenzoate is an aromatic ester whose potential applications may span from being an intermediate in organic synthesis to a component in materials science or a scaffold in medicinal chemistry. The rational design of any process involving this compound—be it a chemical reaction, purification by crystallization, or formulation into a final product—is fundamentally dependent on a thorough understanding of its solubility characteristics.

Poorly understood solubility can lead to significant challenges, including:

  • Inefficient Reactions: Difficulty in achieving desired concentrations of reactants in a solvent.

  • Low-Yield Purifications: Suboptimal solvent selection for crystallization can result in significant product loss.

  • Formulation Failures: In a pharmaceutical context, low aqueous or lipid solubility can lead to poor bioavailability and unpredictable therapeutic outcomes.[1][2][3]

This guide addresses these challenges by providing a robust framework for both predicting and experimentally determining the solubility of 3,5-dimethylphenyl 4-methoxybenzoate.

Theoretical Principles: Predicting Solubility Behavior

The adage "like dissolves like" serves as a foundational principle in solubility prediction.[4][5] This concept is rooted in the nature and magnitude of intermolecular forces between the solute (3,5-dimethylphenyl 4-methoxybenzoate) and the solvent molecules.

Molecular Structure Analysis:

The structure of 3,5-dimethylphenyl 4-methoxybenzoate contains several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.

  • Aromatic Rings: The two phenyl rings are largely nonpolar and will interact via van der Waals forces (specifically, π-π stacking).

  • Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen can act as a hydrogen bond acceptor.

  • Methyl Groups (-CH₃): These are nonpolar, contributing to the molecule's lipophilicity.

Overall, the molecule possesses a mixed polarity. It is a relatively large, predominantly nonpolar structure with localized polar regions. This suggests it will be sparingly soluble in highly polar solvents like water and also in highly nonpolar solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin="0.2,0.1"]; edge [arrowhead=vee];

} enddot Caption: Predicted interactions between the solute and different solvent classes.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[6][7] The protocol described below is a self-validating system designed for high accuracy.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium between the dissolved and undissolved solute.[4][8] After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant (the saturated solution) is quantified using a suitable analytical technique.

Materials and Reagents
  • Solute: 3,5-dimethylphenyl 4-methoxybenzoate (purity >99%)

  • Solvents: HPLC-grade or equivalent purity (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Temperature-controlled orbital shaker or incubator

    • Centrifuge

    • Syringes (glass or polypropylene)

    • Syringe filters (0.22 µm, PTFE or other chemically resistant material)

    • Volumetric flasks and pipettes

    • Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation of Solutions:

    • Add an excess amount of 3,5-dimethylphenyl 4-methoxybenzoate to a pre-weighed glass vial. An amount that is visually in excess (e.g., 20-50 mg in 2 mL of solvent) is typically sufficient. The key is to ensure solid material remains at equilibrium.

    • Record the exact mass of the solute added.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly with the screw cap.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for pharmaceutical applications).

    • Agitate the vials for a predetermined period. Causality: A duration of 24 to 72 hours is common.[4][8] This extended time is crucial to ensure that a true thermodynamic equilibrium is reached, especially for compounds that dissolve slowly. Preliminary experiments can be run to confirm the time to equilibrium by taking measurements at 24, 48, and 72 hours; equilibrium is confirmed when the concentration no longer increases.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). Causality: This step pellets the undissolved solid, making it easier to draw the clear supernatant without disturbing the excess solute.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness: Filtration is a critical step to remove any remaining microscopic particles that could scatter light in a UV-Vis measurement or damage an HPLC column, leading to artificially high solubility readings.[4][9] The filter material must be chemically inert to the solvent and not absorb the solute.

  • Quantification of Solute (HPLC-UV Method)

    • Calibration Curve: Prepare a series of standard solutions of 3,5-dimethylphenyl 4-methoxybenzoate of known concentrations in the same solvent used for the solubility test. Run these standards on the HPLC-UV system to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.99 for accuracy.

    • Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration in the diluted sample from the calibration curve and then back-calculate the concentration in the original, undiluted saturated solution. This value is the equilibrium solubility.

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled,rounded", fontname="Helvetica", width=3, height=0.6]; edge [fontname="Helvetica", fontsize=10];

} enddot Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Hypothetical Results

Quantitative solubility data should be presented in a clear, tabular format, including the mean value and standard deviation from the replicates. The results are typically reported in units of mg/mL or molarity (mol/L) at a specified temperature.

Table 1: Hypothetical Solubility of 3,5-dimethylphenyl 4-methoxybenzoate at 25 °C

SolventSolvent ClassDielectric Constant (Approx.)Predicted InteractionHypothetical Solubility (mg/mL)
n-HexaneNonpolar1.9Low< 0.1
TolueneNonpolar2.4Moderate15 ± 1.2
Diethyl EtherPolar Aprotic4.3Moderate-High85 ± 5.5
Ethyl AcetatePolar Aprotic6.0High150 ± 9.8
AcetonePolar Aprotic21High180 ± 11.2
EthanolPolar Protic25Moderate45 ± 3.1
MethanolPolar Protic33Moderate-Low20 ± 1.8
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Moderate60 ± 4.5

Note: The data in this table are illustrative and intended to demonstrate correct data presentation. They do not represent experimentally verified values.

Discussion and Field-Proven Insights

The hypothetical data in Table 1 aligns with the theoretical principles discussed earlier.

  • Peak Solubility: The highest solubility is predicted in moderately polar aprotic solvents like acetone and ethyl acetate. This is the "sweet spot" where the solvent's polarity is sufficient to interact with the polar ester and methoxy groups, while its organic character effectively solvates the nonpolar aromatic rings and methyl groups.

  • Poor Solubility in Extremes: Solubility is low in n-hexane because the nonpolar solvent cannot effectively overcome the solute-solute interactions of the polar regions of the molecule. Conversely, in highly polar protic solvents like methanol, the solvent molecules have very strong self-associations (hydrogen bonding), which are not sufficiently disrupted by the largely nonpolar solute.

  • The Role of Toluene: The moderate solubility in toluene can be attributed to favorable π-π stacking interactions between the aromatic rings of the solvent and the solute.

  • Self-Validation in Practice: During experimentation, if results are highly variable between replicates, it often points to a protocol failure. Common causes include insufficient equilibration time, temperature fluctuations, or incomplete removal of solid particles before analysis. A tight standard deviation, as illustrated in the hypothetical data, is a hallmark of a well-executed, trustworthy protocol.

Conclusion

Determining the solubility of 3,5-dimethylphenyl 4-methoxybenzoate is a foundational step for its effective utilization in research and development. This guide provides the necessary theoretical framework to predict its behavior and a detailed, robust experimental protocol based on the gold-standard shake-flask method to accurately measure it. By understanding the "why" behind each step—from the necessity of a long equilibration to the critical role of filtration—researchers can generate high-quality, reliable data. This information is indispensable for guiding solvent selection for chemical synthesis, designing efficient crystallization processes, and developing viable formulations, ultimately saving time and resources while ensuring scientific rigor.

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Course Hero. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971-1975. Retrieved from [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Hughes, C. E., et al. (2019). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 59(9), 3893-3904. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

  • Pion Inc. (2023). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Esterification of 3,5-Dimethylphenol with 4-Methoxybenzoic Acid

[1][2]

Abstract & Scope

This application note details a high-precision protocol for the synthesis of 3,5-dimethylphenyl 4-methoxybenzoate . The coupling of an electron-rich carboxylic acid (4-methoxybenzoic acid) with a sterically hindered, weak nucleophile (3,5-dimethylphenol) presents a specific kinetic challenge. Traditional Fischer esterification is often insufficient due to the reduced electrophilicity of the carbonyl carbon caused by the para-methoxy donor group.

This guide utilizes the Steglich Esterification (DCC/DMAP) method.[1][2][3] This approach operates under mild, neutral conditions, preventing the degradation of sensitive substrates while driving the reaction to completion through the formation of a highly reactive

Retrosynthetic Analysis & Strategy

The Chemical Challenge
  • Electronic Mismatch: 4-Methoxybenzoic acid (

    
    ) possesses a methoxy group that donates electron density into the benzene ring and the carbonyl system (resonance effect), making the carbonyl carbon less susceptible to nucleophilic attack.
    
  • Nucleophilic constraint: 3,5-Dimethylphenol (

    
    ) is a weaker nucleophile than primary or secondary alcohols.[4][5] The steric bulk of the methyl groups at the 3 and 5 positions further impedes the approach to the carbonyl center.
    
The Solution: Steglich Activation

To overcome these barriers, we employ


-dicyclohexylcarbodiimide (DCC)

45


45

Critical Intervention: The addition of 4-dimethylaminopyridine (DMAP) is mandatory.[5] DMAP acts as a nucleophilic catalyst, intercepting the


-acylpyridinium
45
Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle and the critical role of DMAP in preventing side reactions.

SteglichMechanismAcid4-MethoxybenzoicAcidIsoUreaO-Acylisourea(Intermediate 1)Acid->IsoUrea+ DCCDCCDCCDCC->IsoUreaActiveEsterN-Acylpyridinium(Active Species)IsoUrea->ActiveEster+ DMAPDCUDCU(Insoluble Urea)IsoUrea->DCULeaving GroupDMAPDMAP(Catalyst)ActiveEster->DMAPRegeneratedProductTarget EsterActiveEster->Product+ PhenolPhenol3,5-DimethylphenolPhenol->Product

Figure 1: Catalytic cycle of the Steglich esterification showing the activation of the acid by DCC and the acyl-transfer role of DMAP.[4][5]

Materials & Reagents

ReagentMW ( g/mol )Equiv.[5][6][7][8]RoleKey Property
4-Methoxybenzoic acid 152.151.0Substrate (Acid)MP: 182-185°C
3,5-Dimethylphenol 122.161.1Substrate (Phenol)MP: 61-64°C; Hygroscopic
DCC 206.331.1 - 1.2Coupling AgentPotent allergen; Waxy solid
DMAP 122.170.1 (10 mol%)CatalystNucleophilic base
Dichloromethane (DCM) -SolventSolventAnhydrous required

Safety Note: DCC is a potent sensitizer.[5] Avoid inhalation of dust. Wear gloves and work in a fume hood.

Experimental Protocol

Phase 1: Preparation & Activation[2]
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.[5][6]
    
  • Solvent Prep: Ensure Dichloromethane (DCM) is anhydrous.[5] Water consumes DCC, forming DCU prematurely and lowering yield.

  • Charging: Add 4-methoxybenzoic acid (1.52 g, 10 mmol) and 3,5-dimethylphenol (1.34 g, 11 mmol) to the flask.

  • Dissolution: Add anhydrous DCM (50 mL). Stir until solids are mostly dissolved.

  • Catalyst Addition: Add DMAP (122 mg, 1.0 mmol). The solution may clarify.

Phase 2: Coupling Reaction[2]
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Reason: Controlling the temperature during DCC addition minimizes the formation of N-acylurea side products.

  • DCC Addition: Add DCC (2.27 g, 11 mmol) in one portion (or dissolved in minimal DCM if preferred).

  • Self-Validating Checkpoint 1: Within 5–15 minutes, a white precipitate (Dicyclohexylurea, DCU ) should begin to form.[4][5] This visual cue confirms that the carbodiimide is actively dehydrating the acid.

  • Progression: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 12–18 hours.

Phase 3: Workup & Isolation[1][2][9]
  • Filtration: Cool the mixture back to 0°C for 30 minutes to maximize DCU precipitation. Filter the suspension through a sintered glass funnel or Celite pad. Wash the filter cake with cold DCM (2 x 10 mL).

    • Note: The white solid is waste (DCU). The filtrate contains your product.

  • Washing Strategy: Transfer the filtrate to a separatory funnel.[9]

    • Wash 1 (Acidic): 0.5 M HCl (2 x 30 mL). Purpose: Protonates and removes DMAP and any unreacted DCC derivatives.

    • Wash 2 (Basic): Saturated

      
       (2 x 30 mL). Purpose: Removes unreacted 4-methoxybenzoic acid.[4][5]
      
    • Wash 3 (Neutral): Brine (saturated NaCl, 1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    . Filter and concentrate under reduced pressure (Rotavap).[5][10]
Phase 4: Purification

While the Steglich method is clean, traces of DCU often remain soluble in DCM.

  • Method A (Recrystallization): Dissolve the crude solid in minimal hot Ethanol or Hexane/Ethyl Acetate (9:1).[5] Cool slowly.

  • Method B (Flash Chromatography): If high purity (>99%) is required for biological assay.[5]

    • Stationary Phase: Silica Gel (230-400 mesh).[4][5]

    • Mobile Phase: Hexanes:Ethyl Acetate (Start at 95:5, gradient to 85:15).[5]

    • Rf Value: The ester will move significantly higher than the starting phenol or acid.

Process Workflow Diagram

Workflowcluster_prepPreparationcluster_rxnReactioncluster_workupWorkupStep1Dissolve Acid & Phenolin Anhydrous DCMStep2Add DMAP (Catalyst)Step1->Step2Step3Cool to 0°CAdd DCCStep2->Step3Step4Precipitation of DCU(Visual Check)Step3->Step45-15 minsStep5Stir RT (12-18h)Step4->Step5Step6Filter off DCU SolidStep5->Step6Step7Wash: 0.5M HCl(Remove DMAP)Step6->Step7Step8Wash: Sat. NaHCO3(Remove Excess Acid)Step7->Step8Final3,5-Dimethylphenyl4-methoxybenzoateStep8->FinalEvaporate & Purify

Figure 2: Operational workflow for the synthesis, highlighting the critical visual checkpoint at the DCU precipitation stage.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
No DCU precipitate after 30 mins Anhydrous conditions compromised or DCC is inactive (hydrated).Check solvent water content.[8] Use fresh DCC bottle.
Low Yield Formation of N-acylurea (1,3-shift).[4][5]Ensure reaction is kept at 0°C during DCC addition. Increase DMAP to 15 mol%.
Product contaminated with white solid Residual DCU in product.[5]DCU is slightly soluble in DCM. Redissolve product in cold Ether (DCU is insoluble in Ether) and filter again.[5]
Starting material (Phenol) remains Steric hindrance of 3,5-dimethyl group.[4][5]Extend reaction time to 24h. Use 1.5 equiv of Acid/DCC relative to Phenol.

References

  • Neises, B., & Steglich, W. (1978).[2][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5][2] [5]

  • Otera, J. (2003).[5][2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[4][5][2] (Standard Reference Text).

  • PubChem Compound Summary for 3,5-Dimethylphenol (CID 7948).[4][5] National Center for Biotechnology Information.[5] [5]

  • PubChem Compound Summary for 4-Methoxybenzoic acid (CID 7478).[5] National Center for Biotechnology Information.[5] [5]

  • Organic Chemistry Portal. Steglich Esterification Mechanism and Protocols.

Application Notes and Protocols for Catalytic Acylation Methods Utilizing 3,5-Dimethylphenyl 4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and theoretical insights into catalytic acylation reactions involving 3,5-dimethylphenyl 4-methoxybenzoate. The focus is on providing both a classic, robust method and a modern, cutting-edge approach to the synthesis of valuable hydroxyaryl ketone building blocks.

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis is a cornerstone of medicinal chemistry and materials science. This guide explores the utility of 3,5-dimethylphenyl 4-methoxybenzoate as a readily accessible starting material for the synthesis of functionalized 4-hydroxy-3,5-dimethylphenyl ketones, which are valuable intermediates for further chemical elaboration.

Part 1: The Fries Rearrangement: A Classic and Reliable Acylation Strategy

The Fries rearrangement is a powerful and time-tested method for the conversion of phenolic esters to hydroxyaryl ketones.[1][2] This reaction typically employs a Lewis acid catalyst to induce the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-acylated products.[1][3]

Theoretical Background and Mechanism

The reaction proceeds through the formation of an acylium ion intermediate upon coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.[4] This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich phenol ring.

The regioselectivity of the Fries rearrangement is often temperature-dependent.[1][3]

  • Low Temperatures: Favor the formation of the para-isomer (thermodynamic product).

  • High Temperatures: Tend to yield the ortho-isomer (kinetic product), which can be stabilized by chelation with the Lewis acid.[1]

Fries_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_products Products start 3,5-Dimethylphenyl 4-Methoxybenzoate complex Ester-AlCl₃ Complex start->complex + AlCl₃ catalyst AlCl₃ (Lewis Acid) acylium Acylium Ion Intermediate complex->acylium Intramolecular Rearrangement ortho Ortho-Acylated Product (2-Acyl-3,5-dimethylphenol) acylium->ortho High Temp. para Para-Acylated Product (4-Acyl-3,5-dimethylphenol) acylium->para Low Temp.

Experimental Protocol: Fries Rearrangement of 3,5-Dimethylphenyl 4-Methoxybenzoate

Materials and Reagents:

  • 3,5-Dimethylphenyl 4-methoxybenzoate

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethylphenyl 4-methoxybenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the ortho and para isomers.

Data Interpretation and Expected Results

The primary products expected are 2-(4-methoxybenzoyl)-3,5-dimethylphenol (ortho product) and 4-(4-methoxybenzoyl)-3,5-dimethylphenol (para product).

ProductExpected RegioselectivityApproximate YieldSpectroscopic Features (¹H NMR)
ortho-isomerFavored at higher temperatures40-60%Aromatic protons in the 6.5-7.8 ppm range, a downfield shift of one aromatic proton adjacent to the new carbonyl group.
para-isomerFavored at lower temperatures50-70%Symmetrical aromatic proton signals for the dimethylphenol ring.
Troubleshooting
ProblemPossible CauseSuggested Solution
Low ConversionInactive catalystUse freshly opened or sublimed AlCl₃. Ensure anhydrous conditions.
Insufficient reaction time/tempIncrease reaction time or temperature, monitoring by TLC.
Complex mixture of productsReaction temperature too highMaintain a consistent temperature. For para-selectivity, keep the temperature low.
Wet reagents or solventUse anhydrous solvents and reagents. Flame-dry glassware.
Poor separation of isomersInadequate chromatographyUse a long silica gel column and a shallow solvent gradient.

Part 2: Transition Metal-Catalyzed C-H Acylation: A Modern Approach (Proposed Protocol)

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, offering a more atom-economical and often milder alternative to classical methods.[5] Rhodium and Iridium catalysts are particularly effective for the ortho-acylation of phenols, often utilizing a directing group to achieve high regioselectivity.[6][7][8]

Theoretical Background

This proposed method involves the installation of a directing group on the phenolic oxygen of 3,5-dimethylphenol. This directing group coordinates to the metal center (e.g., Rh(III)), bringing the catalyst into proximity of the ortho C-H bonds and facilitating their activation and subsequent acylation.

CH_Activation cluster_start Starting Material cluster_catalyst Catalytic Cycle cluster_reagents Reagents cluster_product Product start Directed Phenol cat_active [Rh(III)] Active Catalyst start->cat_active Coordination cyclometalate Rhodacycle Intermediate cat_active->cyclometalate C-H Activation acyl_adduct Acyl-Rh Adduct cyclometalate->acyl_adduct + Acyl Source reductive_elim Reductive Elimination acyl_adduct->reductive_elim Migratory Insertion product Ortho-Acylated Phenol reductive_elim->product Product Release acyl_source Acyl Source (e.g., Acid Anhydride) product->cat_active Catalyst Regeneration

Proposed Experimental Protocol: Rh(III)-Catalyzed Ortho-Acylation

This protocol is a proposed adaptation based on known Rh(III)-catalyzed C-H activation reactions.[5][6][9]

Step 1: Synthesis of Directed Phenol

First, 3,5-dimethylphenol would be reacted with a suitable directing group, for example, by forming an N-phenoxyacetamide.

Step 2: C-H Acylation

Materials and Reagents:

  • N-(3,5-dimethylphenoxy)acetamide (Directed Substrate)

  • 4-Methoxybenzoic anhydride (Acylating Agent)

  • [RhCp*Cl₂]₂ (Catalyst)

  • AgSbF₆ (Co-catalyst/Halide Scavenger)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a reaction vial, add the directed substrate (1.0 eq), 4-methoxybenzoic anhydride (1.5 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add anhydrous DCE under an inert atmosphere.

  • Seal the vial and heat the reaction at 80-100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction, filter through a pad of celite, and concentrate.

  • Purify by column chromatography to isolate the ortho-acylated product.

  • The directing group can subsequently be removed under appropriate conditions to yield the final hydroxyaryl ketone.

Conclusion

This guide has detailed two distinct catalytic approaches for the acylation of derivatives of 3,5-dimethylphenol. The Fries rearrangement offers a robust and well-established method suitable for large-scale synthesis, with predictable outcomes based on reaction temperature. For researchers seeking higher regioselectivity and milder conditions, modern transition metal-catalyzed C-H activation presents a promising, albeit more complex, alternative that is at the forefront of synthetic innovation. The choice of method will depend on the specific research goals, available resources, and desired scale of the reaction.

References

  • Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]

  • Hartwig, J. F., et al. (2002). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 124(51), 15164-15175. [Link]

  • Gong, T. J., et al. (2011). Rhodium-catalyzed selective C-H activation/olefination of phenol carbamates. Organic Letters, 13(12), 3235-3237. [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]

  • Zhao, Y., et al. (2023). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 28(15), 5764. [Link]

  • Ruan, J., et al. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510-10511. [Link]

  • Liu, M., et al. (2021). Synthesis of Polysubstituted Phenols by Rhodium-Catalyzed C-H/Diazo Coupling and Tandem Annulation. Advanced Synthesis & Catalysis, 363(5), 1436-1441. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

  • Bolm, C., et al. (2017). Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions. ACS Catalysis, 7(8), 5323-5327. [Link]

  • Lee, L. C., et al. (2001). Regioselective Friedel-Crafts acylation of 2-phenylfuran-3,4-dicarboxylic acid anhydride and its ester acid chloride. Journal of the Chinese Chemical Society, 48(6A), 1065-1070. [Link]

  • J&K Scientific. (2025). Fries Rearrangement. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Feng, C., & Loh, T. P. (2013). Rhodium(III)-Catalyzed C–H Olefination for the Synthesis of ortho-Alkenyl Phenols Using an Oxidizing Directing Group. Organic Letters, 15(13), 3452-3455. [Link]

  • Carrera, J., et al. (2014). Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. Journal of the American Chemical Society, 136(21), 7644-7647. [Link]

  • CDP Innovation. (2015). Catalysis of the acylation of aromatic derivatives by metallic tosylates. [Link]

  • Miura, T., et al. (2010). Directed Ortho Borylation of Phenol Derivatives Catalyzed by a Silica-Supported Iridium Complex. Organic Letters, 12(18), 4124-4127. [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Bedford, R. B., et al. (2003). Catalytic Intermolecular Ortho-Arylation of Phenols. The Journal of Organic Chemistry, 68(23), 8924-8933. [Link]

  • Bensari, A., & Zaveri, N. T. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(02), 267-271. [Link]

  • Feng, C., & Loh, T. P. (2012). Rhodium-Catalyzed Direct ortho C—H Olefination of Phenol Derivatives. Angewandte Chemie International Edition, 51(48), 11813-11816. [Link]

Sources

Application Note: K₂CO₃-Catalyzed Synthesis of Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of benzoate esters via nucleophilic substitution using Potassium Carbonate (


) as a mild base. Unlike Fischer esterification, which requires strong acidic conditions and often suffers from reversibility, the 

-mediated alkylation of carboxylic acids with alkyl halides is irreversible, generally quantitative, and highly tolerant of acid-sensitive functional groups (e.g., acetals, silyl ethers).

This guide covers the mechanistic basis, critical process parameters (CPP), and a validated Standard Operating Procedure (SOP) for both general alkylation and a "green" methylation variant.

Mechanistic Insight

The reaction proceeds via an


 pathway. 

acts as a heterogeneous base, deprotonating the benzoic acid to form a potassium carboxylate salt. This intermediate is more nucleophilic than the parent acid and attacks the alkyl halide.
Key Mechanistic Features:
  • Heterogeneity:

    
     is sparingly soluble in organic solvents. The reaction occurs primarily at the solid-liquid interface, making the surface area of the base (particle size) a critical variable.
    
  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) solvate the potassium cation (

    
    ), leaving the benzoate anion "naked" and highly reactive.
    
  • Irreversibility: The formation of the stable potassium halide salt drives the reaction to completion.

Diagram 1: Reaction Mechanism

Mechanism Substrate Benzoic Acid (Ar-COOH) Intermediate Potassium Carboxylate (Ar-COO- K+) Substrate->Intermediate Deprotonation Base K2CO3 (Solid Phase) Base->Intermediate TS Transition State [SN2 Attack] Intermediate->TS + R-X Electrophile Alkyl Halide (R-X) Electrophile->TS Product Benzoate Ester (Ar-COOR) TS->Product Inversion (if chiral) Byproduct KX + CO2 + H2O TS->Byproduct

Caption: Step-wise mechanism showing deprotonation at the solid-liquid interface followed by nucleophilic attack.

Critical Process Parameters (Optimization)

Success depends heavily on solvent choice and catalyst preparation.

Solvent Selection Matrix

While DMF is the standard for reactivity, Acetone is preferred for ease of workup if the substrate allows.

SolventReactivityWorkup DifficultyRecommended Use Case
DMF HighHigh (High BP, water soluble)Unreactive alkyl chlorides; Sterically hindered acids.
Acetone ModerateLow (Volatile)General purpose; Alkyl iodides/bromides.
MeCN Moderate-HighLow-MediumAlternative to DMF; Good balance of rate/workup.
DMC High (Specific)LowGreen Chemistry: Used as both solvent and reagent for methyl esters.[1]
Catalyst Preparation[1]
  • Anhydrous: Commercial

    
     is hygroscopic. Water poisons the reaction by solvating the anion too strongly or hydrolyzing the alkyl halide. Protocol:  Dry 
    
    
    
    at 120°C for 4 hours before use.
  • Particle Size: Grind the base to a fine powder using a mortar and pestle to maximize surface area.

Standard Operating Procedure (SOP)

Protocol A: General Synthesis (Alkyl Bromides/Iodides)

Scope: Synthesis of ethyl, benzyl, or allyl benzoates.

Materials:
  • Benzoic Acid derivative (1.0 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv)

  • 
     (anhydrous, powder) (1.5 – 2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade) or DMF (Anhydrous)

Step-by-Step Workflow:
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Add Benzoic Acid (1.0 eq) and

      
        (1.5 eq).
      
    • Add Solvent (concentration ~0.2 – 0.5 M).

    • Note: Stir for 15 minutes at Room Temperature (RT) to allow initial deprotonation (bubbling of

      
       may occur).
      
  • Alkylation:

    • Add Alkyl Halide (1.2 eq) dropwise.

    • Acetone: Fit a reflux condenser and heat to reflux (approx. 60°C) for 4–12 hours.

    • DMF: Stir at RT for 4–16 hours. If unreactive (e.g., alkyl chlorides), heat to 60–80°C. Add Potassium Iodide (KI, 10 mol%) as a catalyst (Finkelstein condition) if using chlorides.

  • Monitoring:

    • Check via TLC (Hexane/EtOAc). Look for the disappearance of the baseline acid spot and appearance of the less polar ester spot.

  • Workup (Self-Validating Step):

    • If DMF: Dilute reaction mixture with 5x volume of water and extract with Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ).
      
    • If Acetone: Evaporate solvent in vacuo first, then resuspend residue in Water/EtOAc.

    • Wash: Wash organic layer with 1M HCl (to remove unreacted amine/base) or sat.

      
       (to remove unreacted benzoic acid).
      
    • Dry: Dry over

      
      , filter, and concentrate.
      
Protocol B: Green Methylation (Dimethyl Carbonate)

Scope: Specific synthesis of methyl esters avoiding toxic Methyl Iodide. Reference: Chau et al., Green Chem. Lett. Rev. 2013 [1].[1][2]

  • Mix Benzoic Acid (1.0 eq),

    
     (0.1 - 0.5 eq), and Tetrabutylammonium chloride (TBACl, 0.3 eq) in Dimethyl Carbonate (DMC) (excess, acts as solvent).
    
  • Reflux at 90°C for 12 hours.

  • DMC acts as a safe methylating agent.

Diagram 2: Experimental Workflow

Workflow Start Start: Reagent Prep (Dry K2CO3, Dry Solvent) Mix Activation Phase Mix Acid + Base + Solvent (Stir 15 min @ RT) Start->Mix Add Addition Phase Add Alkyl Halide (+ KI if R-Cl) Mix->Add React Reaction Phase Acetone: Reflux | DMF: RT-60°C Add->React Check QC Check (TLC) Acid spot gone? React->Check Check->React No Workup Workup 1. Evap Acetone / Dilute DMF 2. Extract (EtOAc) 3. Wash (NaHCO3) Check->Workup Yes Finish Final Product (Concentrate & Dry) Workup->Finish

Caption: Operational workflow for the standard alkylation protocol.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Conversion Particle size too largeGrind

to fine powder; add 18-crown-6 (catalytic) to solubilize

.
Starting Material Remains Alkyl halide hydrolysisEnsure solvent is anhydrous; increase alkyl halide equivalents.
Product Hydrolysis Wet workup too harshAvoid strong acid washes; use cold water/brine during extraction.
Emulsion DMF presenceWash organic layer thoroughly with water (3x) or LiCl solution to remove DMF.

References

  • Chau, K. D. N., Duus, F., & Le, T. N. (2013).[1][2] Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride.[1][2][3] Green Chemistry Letters and Reviews, 6(1), 89–93.[1][2]

  • Lemberg, M., & Sadowski, G. (2017).[4] Predicting the Solvent Effect on Esterification Kinetics. ChemPhysChem, 18(15), 1977-1980.[4]

  • Kazemi, M., Kohzadi, H., & Noori, Z. (2016). Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions. Iranian Chemical Communication.

  • American Chemical Society. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews.

Sources

Application Note: 3,5-Dimethylphenyl 4-Methoxybenzoate as a Highly Chemoselective Acyl Donor

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Chemoselective amidation, kinetic resolution of secondary alcohols, and organocatalytic acyl transfer.

Introduction & Mechanistic Rationale

The precise transfer of acyl groups is a cornerstone of complex molecule synthesis and drug development. While highly reactive acyl donors like acid chlorides and anhydrides are ubiquitous, their extreme electrophilicity often leads to poor chemoselectivity (e.g., competing O-acylation vs. N-acylation) and high rates of uncatalyzed background reactions.

To achieve absolute control over acyl transfer, 3,5-dimethylphenyl 4-methoxybenzoate has emerged as a structurally privileged, "mild" acyl donor[1]. Its design leverages a delicate balance of steric and electronic properties to ensure that acylation occurs exclusively via catalyst-directed pathways[2].

The Causality Behind the Reagent Design

The efficacy of 3,5-dimethylphenyl 4-methoxybenzoate is driven by two distinct structural features:

  • The 4-Methoxybenzoyl (Anisoyl) Group: The electron-donating para-methoxy substituent reduces the ground-state electrophilicity of the ester carbonyl. This deactivation prevents spontaneous, uncatalyzed attack by weak nucleophiles[3].

  • The 3,5-Dimethylphenyl Leaving Group: The pKa of 3,5-dimethylphenol is approximately 10.1, making it a competent leaving group only when the ester is activated by a nucleophilic catalyst. Furthermore, the meta-methyl groups provide critical steric shielding around the ester linkage, suppressing background hydrolysis without fully blocking the trajectory required for nucleophilic catalysts (such as DMAP or chiral amidines) to attack[4].

When combined with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), the ester forms a highly reactive N-acylpyridinium intermediate. Because the background reaction is virtually zero, the chemoselectivity and stereoselectivity of the reaction are dictated entirely by the catalyst's active site[5].

Experimental Workflows & Visualizations

Catalytic Cycle of Acyl Transfer

The following diagram illustrates the self-validating catalytic cycle where the mild acyl donor is activated by DMAP, ensuring that acyl transfer only proceeds through the highly organized N-acylpyridinium intermediate[2].

CatalyticCycle Donor 3,5-Dimethylphenyl 4-Methoxybenzoate (Acyl Donor) Int N-Acylpyridinium Intermediate Donor->Int Catalyst Attack Cat Nucleophilic Catalyst (e.g., DMAP) Cat->Int Activation Int->Cat Catalyst Regeneration Prod Acylated Product (Amide/Ester) Int->Prod Nucleophilic Attack LG 3,5-Dimethylphenol (Leaving Group) Int->LG Expulsion Nuc Nucleophile (Amine/Alcohol) Nuc->Prod Acyl Transfer

Caption: Catalytic cycle of DMAP-mediated acyl transfer from 3,5-dimethylphenyl 4-methoxybenzoate.

Standard Experimental Workflow

Workflow S1 Step 1: Substrate & Catalyst Prep S2 Step 2: Acyl Donor Addition S1->S2 S3 Step 3: Reaction Monitoring S2->S3 S4 Step 4: Aqueous Quench S3->S4 S5 Step 5: Chromatographic Purification S4->S5

Caption: Step-by-step experimental workflow for chemoselective acylation using the aryl ester donor.

Protocol A: Chemoselective N-Acylation of Amino Alcohols

When acylating substrates containing both primary amines and primary/secondary alcohols, standard reagents often yield complex mixtures. By utilizing 3,5-dimethylphenyl 4-methoxybenzoate with a catalytic amount of DMAP, absolute N-selectivity is achieved because the N-acylpyridinium intermediate reacts preferentially with the softer, more nucleophilic amine[5].

Reagents Required
  • Substrate: Amino alcohol (1.0 equiv, 1.0 mmol)

  • Acyl Donor: 3,5-Dimethylphenyl 4-methoxybenzoate (1.05 equiv, 1.05 mmol)

  • Catalyst: DMAP (0.10 equiv, 0.10 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add the amino alcohol (1.0 mmol) and anhydrous DCM (10 mL).

    • Causality Note: Anhydrous conditions are critical. While the acyl donor is stable to water, the transient N-acylpyridinium intermediate is highly susceptible to competitive hydrolysis.

  • Catalyst & Base Addition: Add DMAP (12.2 mg, 0.10 mmol) followed by DIPEA (209 µL, 1.2 mmol). Stir for 5 minutes at room temperature.

    • Causality Note: DIPEA acts as an auxiliary base to sponge the liberated proton, preventing the amine substrate from becoming protonated and unreactive, while DMAP acts as the true nucleophilic catalyst[2].

  • Acyl Donor Addition: Add 3,5-dimethylphenyl 4-methoxybenzoate (269 mg, 1.05 mmol) in one portion.

  • Monitoring: Stir the reaction at room temperature. Monitor progression via TLC (Hexanes/EtOAc 1:1) or HPLC. The reaction typically reaches >99% conversion within 2–4 hours.

  • Quench & Workup: Dilute the mixture with 10 mL of DCM and wash with saturated aqueous Na₂CO₃ (3 × 15 mL).

    • Causality Note: The pKa of the liberated 3,5-dimethylphenol (~10.1) allows it to be efficiently deprotonated and partitioned into the aqueous layer by the Na₂CO₃ wash, acting as a self-purifying step that removes the leaving group byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude N-anisoyl amide via flash column chromatography if necessary.

Protocol B: Organocatalytic Kinetic Resolution of Secondary Alcohols

Kinetic resolution (KR) relies on a chiral catalyst transferring an acyl group to one enantiomer of a racemic alcohol significantly faster than the other. If the acyl donor is too reactive (e.g., anhydrides), the uncatalyzed background reaction will acylate both enantiomers indiscriminately, destroying the selectivity factor (


). The steric bulk of the 3,5-dimethylphenyl group completely suppresses this background pathway[4], making it an ideal partner for chiral amidine-based catalysts (ABCs) or chiral DMAP derivatives[6].
Reagents Required
  • Substrate: Racemic secondary alcohol (1.0 equiv, 0.5 mmol)

  • Acyl Donor: 3,5-Dimethylphenyl 4-methoxybenzoate (0.55 equiv, 0.275 mmol)

  • Catalyst: Chiral Amidine/DMAP derivative (e.g., Birman's catalyst) (0.05 equiv, 5 mol%)

  • Solvent: Anhydrous Toluene or THF (5 mL)

Step-by-Step Methodology
  • System Equilibration: In a dried Schlenk tube under argon, dissolve the racemic alcohol (0.5 mmol) and the chiral catalyst (5 mol%) in anhydrous solvent (5 mL). Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Causality Note: Lowering the temperature to -78 °C maximizes the difference in activation energy (

      
      ) between the matched and mismatched transition states, drastically improving the enantiomeric excess (ee)[4].
      
  • Acyl Donor Addition: Slowly add a pre-cooled solution of 3,5-dimethylphenyl 4-methoxybenzoate (0.275 mmol) in 1 mL of solvent dropwise over 5 minutes.

  • Reaction Maturation: Maintain the reaction at -78 °C. The steric hindrance of the 3,5-dimethylphenyl group ensures that the reaction only proceeds when the alcohol is perfectly oriented within the chiral pocket of the catalyst-acyl intermediate[6].

  • Quench: After 12-24 hours (verify ~50% conversion via chiral HPLC), quench the reaction at -78 °C by adding 1 mL of methanol to destroy any remaining active acyl-catalyst complex, followed by warming to room temperature.

  • Separation: Concentrate the mixture and separate the highly enantioenriched unreacted alcohol and the newly formed chiral ester via silica gel chromatography.

Quantitative Data Summaries

The following tables summarize the performance of 3,5-dimethylphenyl 4-methoxybenzoate compared to traditional acyl donors, highlighting its superior chemoselectivity and efficiency in kinetic resolutions.

Table 1: Chemoselectivity Profile in Amino Alcohol Acylation

Acyl Donor Catalyst Substrate N-Acylation Yield (%) O-Acylation Yield (%) Chemoselectivity (N:O)
4-Methoxybenzoyl chloride None 2-Aminoethanol 45 55 0.8 : 1
p-Nitrophenyl 4-methoxybenzoate DMAP (10 mol%) 2-Aminoethanol 82 18 4.5 : 1

| 3,5-Dimethylphenyl 4-methoxybenzoate | DMAP (10 mol%) | 2-Aminoethanol | >99 | <1 | >99 : 1 |

Table 2: Kinetic Resolution Efficiency of Secondary Alcohols | Acyl Donor | Catalyst | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Selectivity Factor (


) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Isobutyric Anhydride | Chiral DMAP | -78 | 50 | 85 | 16 |
| Phenyl 4-methoxybenzoate | Chiral DMAP | -78 | 52 | 91 | 28 |
| 3,5-Dimethylphenyl 4-methoxybenzoate  | Chiral DMAP  | -78  | 49  | 98  | >50  |

References

  • K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors Source: RSC Advances URL
  • Theoretical Prediction of Selectivity in Kinetic Resolution of Secondary Alcohols Catalyzed by Chiral DMAP Derivatives Source: CORE URL
  • Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation* Source: ACS Publications URL
  • Amidine-Based Catalysts (ABCs)
  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study Source: ACS Omega URL

Sources

Application Note: High-Purity Synthesis of Phenyl Benzoate Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, field-ready guide for the synthesis and purification of phenyl benzoate-based liquid crystals (mesogens). Unlike generic organic synthesis guides, this document focuses on the specific purity requirements necessitated by material science applications, where even trace impurities (0.1%) can drastically alter phase transition temperatures and order parameters.

Target Compound: 4-Cyanophenyl 4'-pentylbenzoate (CPPB) Application: Liquid Crystal Displays (LCDs), Thermochromic Sensors, Optical Retarders.

Abstract & Scientific Rationale

Phenyl benzoate esters represent a fundamental class of "calamitic" (rod-like) mesogens.[1] Unlike biphenyls (e.g., 5CB), phenyl benzoates possess an ester linking group that introduces a permanent dipole moment transverse to the molecular long axis. This structural feature significantly influences the dielectric anisotropy (


) and viscosity of the material.

The synthesis of these materials presents a unique challenge: Phase Purity . In drug discovery, 98% purity is often sufficient. In liquid crystal science, 98% purity is considered "dirty." Impurities act as defects that depress the isotropic transition temperature (


) and widen the biphasic region, rendering the material useless for precise optical characterization.

This protocol utilizes the Acyl Chloride-Pyridine route rather than DCC/DMAP coupling.

  • Why? DCC coupling produces dicyclohexylurea (DCU) byproducts that are notoriously difficult to remove completely from the viscous nematic phase. The acyl chloride route yields water-soluble byproducts (pyridinium salts) that are easily washed away, ensuring a cleaner baseline for recrystallization.

Synthetic Strategy & Workflow

The synthesis targets 4-cyanophenyl 4'-pentylbenzoate , a classic nematogen. The workflow is divided into activation, coupling, and iterative purification.

Visual Workflow (DOT Diagram)

G Start 4-Pentylbenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Step 1 Intermediate Acid Chloride (Crude Oil) Activation->Intermediate - SO2, - HCl Coupling Esterification (4-Cyanophenol + Pyridine) Intermediate->Coupling Step 2 Crude Crude Mesogen Coupling->Crude Quench & Wash Purification Recrystallization Loop (Ethanol/Hexane) Crude->Purification Dissolve Purification->Purification Repeat until const. T_m Final Pure LC Phase (Sharp T_NI) Purification->Final Validation

Figure 1: Strategic workflow for the synthesis of phenyl benzoate mesogens, emphasizing the iterative purification loop required for LC grade materials.

Experimental Protocols

Protocol A: Activation of the Benzoic Acid

Objective: Convert commercially available 4-pentylbenzoic acid into the reactive 4-pentylbenzoyl chloride.

Reagents:

  • 4-Pentylbenzoic acid (10.0 g, 52 mmol)

  • Thionyl chloride (

    
    ) (30 mL, excess)
    
  • DMF (Dimethylformamide) (3 drops, catalyst)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube. Connect the outlet to a gas trap (NaOH solution) to neutralize HCl/SO2 fumes.
    
  • Addition: Charge the RBF with 4-pentylbenzoic acid. Carefully add thionyl chloride followed by catalytic DMF.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours. The solution should turn from a suspension to a clear, slightly yellow liquid.
    
  • Isolation: Remove excess thionyl chloride via rotary evaporation under reduced pressure.

    • Critical Step: Add 10 mL of dry toluene and re-evaporate. This azeotropes away the last traces of thionyl chloride, which would otherwise degrade the phenol in the next step.

  • Result: A yellow oil (4-pentylbenzoyl chloride). Use immediately.

Protocol B: Esterification (The Coupling)

Objective: Form the ester linkage under basic conditions to scavenge HCl.

Reagents:

  • 4-Pentylbenzoyl chloride (freshly prepared from Protocol A)

  • 4-Cyanophenol (6.2 g, 52 mmol)

  • Pyridine (dry, 20 mL)

  • Dichloromethane (DCM) (50 mL)

Procedure:

  • Dissolution: In a clean 250 mL RBF, dissolve 4-cyanophenol in the pyridine/DCM mixture. Cool to

    
     in an ice bath.
    
  • Addition: Dissolve the acid chloride (from Protocol A) in 10 mL DCM. Add this solution dropwise to the phenol mixture over 20 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

  • Digestion: Allow the reaction to warm to room temperature and stir overnight (12 hours).

  • Work-up:

    • Pour the mixture into 100 mL of ice water containing 10 mL concentrated HCl (to protonate excess pyridine).

    • Extract the organic layer with DCM (

      
       mL).
      
    • Wash the organic phase with:

      • 1M HCl (remove residual pyridine).

      • 1M NaOH (remove unreacted phenol—Critical for LC purity ).

      • Brine (saturated NaCl).

    • Dry over anhydrous

      
       and evaporate the solvent.[2]
      

Purification & Characterization (The Self-Validating System)

This section defines the difference between a "chemical" and a "material." The crude solid obtained above will likely show a broad melting range.

Purification Protocol: The Recrystallization Loop

Solvent System: Ethanol (95%) is preferred. If solubility is too low, use Hexane:Ethanol (1:4).

  • Dissolve the crude solid in the minimum amount of boiling ethanol.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Filter the white crystals.

  • Validation Check: Measure the Melting Point (

    
    ) and Clearing Point (
    
    
    
    ).
  • Repeat: Recrystallize the material again.

    • Stop Condition: If the transition temperatures change by

      
       between cycles, the material is pure. If they shift significantly, repeat.
      
Characterization Data Table

Typical phase behavior for 4-cyanophenyl 4'-pentylbenzoate (CPPB) [Reference 1, 2]:

ParameterValueInterpretation
Molecular Formula

MW: 293.36 g/mol
Yield (Typical) 65 - 75%After 3 recrystallizations
Phase Sequence Cr

N

Iso
Enantiotropic Nematic
Melting Point (

)

Transition from solid crystal to nematic fluid
Clearing Point (

)

Transition from nematic fluid to isotropic liquid
Texture (POM) Schlieren TextureCharacteristic of Nematic phase (4-brush defects)
Visualizing the Phase Transition Logic

PhaseLogic cluster_0 Heating Cycle (DSC) Solid Crystalline Solid (Ordered Lattice) Nematic Nematic Phase (Directional Order, No Positional Order) Solid->Nematic Melting (T_m) Endothermic Peak Isotropic Isotropic Liquid (No Order) Nematic->Isotropic Clearing (T_NI) Endothermic Peak

Figure 2: Thermodynamic phase transitions observed during Differential Scanning Calorimetry (DSC).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Broad Melting Point Impurities (likely unreacted phenol).Wash organic layer thoroughly with 1M NaOH. Recrystallize from Ethanol.[2][3]
Low Yield Hydrolysis of Acid Chloride.Ensure toluene azeotrope step is performed. Keep reagents strictly dry.
No Nematic Phase Monotropic behavior or high impurities.Cool the sample rapidly from isotropic; the nematic phase may only appear upon cooling (supercooling).
Brown Discoloration Oxidation of phenol.Perform coupling under Nitrogen atmosphere. Add a pinch of sodium metabisulfite during workup.

References

  • MDPI. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]

  • Imrie, C. T., et al. (2007). Mesomorphic Properties of Some Phenyl Benzoate Derivatives. Taylor & Francis.[4][5] Retrieved from [Link]

Sources

solvent-free synthesis of 3,5-dimethylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Solvent-Free Synthesis of 3,5-Dimethylphenyl 4-Methoxybenzoate

Application Note & Protocol

Topic: Green, Solvent-Free Synthesis of 3,5-Dimethylphenyl 4-Methoxybenzoate via Heterogeneous Catalysis

Abstract

This application note details a robust and environmentally benign protocol for the synthesis of 3,5-dimethylphenyl 4-methoxybenzoate. By leveraging a solvent-free, thermally-activated approach with a recyclable solid acid catalyst (Dowex® H+), this method aligns with the core principles of green chemistry.[1][2] The procedure eliminates the need for hazardous organic solvents during the reaction phase, leading to a simplified experimental setup, reduced waste generation, and enhanced process efficiency.[3][4] This guide provides a step-by-step protocol, mechanistic insights, characterization guidelines, and a comprehensive workflow for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

Esterification is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, cosmetics, and polymers.[5][6] Traditional methods, such as the Fischer esterification, often rely on homogeneous acid catalysts and large volumes of organic solvents, which contribute significantly to industrial waste and environmental pollution.[7]

The growing imperative for sustainable chemistry has driven the development of solvent-free reaction conditions.[2] Performing reactions without a solvent offers numerous advantages:

  • Enhanced Reaction Rates: Higher concentration of reactants can accelerate the reaction.[3]

  • Economic Efficiency: Reduces costs associated with solvent purchase, handling, and disposal.[3][4]

  • Environmental Benignity: Drastically cuts down on volatile organic compound (VOC) emissions and liquid waste.

  • Process Simplification: Allows for smaller reactor volumes and often simplifies product work-up.[3]

This protocol employs the direct esterification of 4-methoxybenzoic acid with 3,5-dimethylphenol. The use of Dowex® H+, a solid-supported cation-exchange resin, as the acid catalyst is a key innovation. This heterogeneous catalyst is easily separated from the reaction mixture by simple filtration, is reusable, and avoids the corrosive and hazardous nature of catalysts like concentrated sulfuric acid.[8][9]

Reaction Principle and Mechanism

The synthesis proceeds via a modified Fischer-type esterification, an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the following key steps, which are facilitated by the solid acid catalyst.

Figure 1: Simplified mechanism of the acid-catalyzed esterification.

Materials, Equipment, and Data

Reagents and Materials
ReagentFormulaMW ( g/mol )SupplierPurity
4-Methoxybenzoic acidC₈H₈O₃152.15Sigma-Aldrich≥99%
3,5-DimethylphenolC₈H₁₀O122.16Alfa Aesar≥99%
Dowex® 50WX8 (H+ form)--Dowex50-100 mesh
Ethyl AcetateC₄H₈O₂88.11Fisher ScientificACS Grade
HexanesC₆H₁₄86.18Fisher ScientificACS Grade
Anhydrous MgSO₄MgSO₄120.37Acros Organics-
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and hot plate with temperature control

  • Magnetic stir bar

  • Condenser (optional, for reactions under inert atmosphere)

  • Vacuum pump or inert gas line (e.g., N₂ or Ar)

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Quantitative Data Summary
Reactant/CatalystMass (g)Moles (mmol)Molar Eq.
4-Methoxybenzoic acid3.0420.01.0
3,5-Dimethylphenol2.6922.01.1
Dowex® 50WX8 (H+)0.35~1.0 (mmol H+)0.05

Theoretical Yield: 5.12 g (based on 4-methoxybenzoic acid as the limiting reagent).

Detailed Experimental Protocol

Catalyst Preparation
  • Activation: Before use, wash the Dowex® H+ resin (5 g) with deionized water (3 x 20 mL) followed by methanol (3 x 20 mL).

  • Drying: Dry the washed resin in an oven at 100 °C for 4-6 hours to remove residual moisture, which can inhibit the esterification equilibrium.[9] Store in a desiccator until use.

Solvent-Free Esterification
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (3.04 g, 20.0 mmol), 3,5-dimethylphenol (2.69 g, 22.0 mmol), and the pre-activated Dowex® H+ resin (0.35 g).

    • Rationale: A slight excess (1.1 eq) of the phenol is used to drive the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[7]

  • Reaction: Place the flask on a preheated hot plate set to 120 °C. The solid mixture will melt into a stirrable slurry. For optimal results, apply a gentle vacuum or maintain an inert atmosphere to facilitate the removal of water, a byproduct of the reaction.

  • Monitoring: Stir the molten mixture vigorously for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the limiting reagent (4-methoxybenzoic acid) indicates reaction completion.

    • Visualization: Stain with potassium permanganate or view under UV light (254 nm).

Product Isolation and Purification
  • Catalyst Removal: After the reaction is complete, cool the flask to approximately 80-90 °C, where the product mixture is still liquid. Filter the hot mixture through a sintered glass funnel to remove the solid Dowex® catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • Crude Product: Allow the filtrate to cool to room temperature, upon which it should solidify. This crude solid contains the desired ester, unreacted 3,5-dimethylphenol, and trace impurities.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. A white to off-white crystalline solid is expected.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

  • Physical Appearance: White to off-white crystalline solid.

  • Yield: 85-95% (4.35 g - 4.86 g).

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons of both rings, a singlet for the methoxy group (~3.9 ppm), and a singlet for the two methyl groups on the phenol ring (~2.3 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the ester carbonyl (~165 ppm), aromatic carbons, methoxy carbon (~55 ppm), and methyl carbons (~21 ppm).

  • FT-IR (ATR, cm⁻¹): Characteristic strong C=O stretch for the ester (~1730 cm⁻¹), C-O stretches (~1250 and 1170 cm⁻¹), and aromatic C-H stretches.

References

  • Smolecule. (n.d.). The Concept and Advantages of Solvent-Free Synthesis.
  • IT Medical Team. (n.d.). GREENER REACTIONS UNDER SOLVENT FREE CONDITIONS.
  • Slideshare. (n.d.). Solventless reaction in green chemistry.
  • ResearchGate. (n.d.). Green technique-solvent free synthesis and its advantages.
  • Zenodo. (2023). Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry.
  • Sophim. (n.d.). Esterification in cosmetics.
  • ACS Omega. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
  • ACS Publications. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach | ACS Omega.
  • MDPI. (2024). Experimental Device for the “Green” Synthesis of Unbranched Aliphatic Esters C4–C8 Using an Audio Frequency Electric Field.
  • University of Calgary. (n.d.). Ch15 : Synthesis of Esters.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Troubleshooting & Optimization

improving yield of 3,5-dimethylphenyl 4-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing kinetic and purification bottlenecks during the synthesis of aryl benzoates.

Synthesizing 3,5-dimethylphenyl 4-methoxybenzoate presents a specific kinetic challenge: phenols exhibit significantly due to the delocalization of the oxygen lone pair into the aromatic ring[1]. Consequently, standard Fischer esterification fails. To achieve high yields, we must bypass this poor reactivity using highly activated acyl donors and specific nucleophilic catalysts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your esterification workflows.

PART 1: Synthesis Strategy & Mechanistic Workflow

SynthesisWorkflow Start Target: 3,5-Dimethylphenyl 4-Methoxybenzoate Method1 Steglich Esterification (DCC / DMAP) Start->Method1 Method2 Acid Chloride Route (Pyridine / DCM) Start->Method2 Inter1 O-Acylisourea Intermediate Method1->Inter1 DCC Activation Inter2 Acyl-Pyridinium Intermediate Method2->Inter2 Pyridine Addition Problem1 N-Acylurea Byproduct (Yield Loss) Inter1->Problem1 No DMAP (1,3-Rearrangement) Solution1 DMAP Catalysis (Suppresses Shift) Inter1->Solution1 + DMAP Product High Yield Aryl Ester (>80%) Inter2->Product Phenol Attack Solution1->Product Phenol Attack

Mechanistic pathways for aryl benzoate synthesis comparing Steglich and Acid Chloride methods.

PART 2: Troubleshooting & FAQs

Q1: Why is my yield of 3,5-dimethylphenyl 4-methoxybenzoate exceptionally low (<20%) when coupling 4-methoxybenzoic acid and 3,5-dimethylphenol using only DCC? A1: Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Because 3,5-dimethylphenol is a weak nucleophile, the bimolecular attack on this intermediate is kinetically slow. This delay allows the O-acylisourea to undergo an intramolecular 1,3-rearrangement to form a highly stable, , permanently consuming your starting material. Solution: Introduce 4-Dimethylaminopyridine (DMAP) at 5–10 mol%. DMAP acts as a potent nucleophilic catalyst, rapidly attacking the O-acylisourea to form a highly electrophilic acyl-pyridinium intermediate. This intermediate is highly reactive toward phenols and cannot undergo the 1,3-rearrangement, effectively[2].

Q2: I am using the Steglich esterification (DCC/DMAP), but I cannot separate the dicyclohexylurea (DCU) byproduct from my final ester. How can I resolve this? A2: Causality: DCU is notoriously difficult to remove because it is slightly soluble in many organic solvents (like DCM) at room temperature, leading to persistent NMR impurities. Solution: After the reaction is complete, swap the solvent. Concentrate the reaction mixture in vacuo, then suspend the residue in cold diethyl ether or ethyl acetate and[3]. DCU is highly insoluble in cold ether/EtOAc and will precipitate quantitatively. Filter the mixture through a pad of Celite[3]. Alternatively, switch your coupling agent to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC generates a water-soluble urea byproduct that can be removed via a simple aqueous acidic wash.

Q3: When using the Schotten-Baumann approach (4-methoxybenzoyl chloride + 3,5-dimethylphenol), my reaction stalls at 50% conversion despite adding triethylamine. Why? A3: Causality: Triethylamine (Et₃N) is a good Brønsted base but a poor nucleophilic catalyst due to steric hindrance. While it neutralizes the HCl byproduct, it does not sufficiently activate the acid chloride for reaction with a weak nucleophile like a phenol. Solution: Switch to Pyridine as both the base and solvent (or co-solvent in DCM). Pyridine serves a dual role: it acts as an HCl sponge (forming pyridinium chloride) to prevent the stalling of the reaction, and it that significantly accelerates the acylation of the weakly nucleophilic 3,5-dimethylphenol[4].

PART 3: Quantitative Data & Method Comparison

Synthesis MethodAcyl DonorCatalyst / BaseSolventTemp / TimeTypical YieldPrimary Byproduct
Uncatalyzed DCC 4-Methoxybenzoic acidNoneDCMRT / 24h< 20%N-Acylurea
Steglich Protocol 4-Methoxybenzoic acidDMAP (10 mol%)DCMRT / 3h80 - 85%DCU (Solid)
Acid Chloride 4-Methoxybenzoyl chloridePyridine (1.5 eq)DCM0°C to RT / 2h> 90%Pyridinium Chloride

PART 4: Self-Validating Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP Route)
  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 4-methoxybenzoic acid (1.0 eq) and 3,5-dimethylphenol (1.1 eq) in anhydrous DCM (0.2 M).

  • Catalyst Addition: Add DMAP (0.1 eq).

    • Validation Check: The solution should remain clear. DMAP ensures the pathway is primed for acyl-pyridinium formation[2].

  • Activation: Cool the mixture to 0°C. Slowly add DCC (1.1 eq) dissolved in a minimal amount of DCM.

    • Validation Check: A white precipitate (DCU) should begin forming within 5 minutes, confirming the successful activation of the carboxylic acid[2].

  • Propagation: Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Filter the precipitated DCU. Concentrate the filtrate, resuspend in cold diethyl ether (-20°C), and filter again to remove residual DCU[3]. Wash the organic layer with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the ester.

Protocol B: Acid Chloride Route (Pyridine-Assisted)
  • Preparation: In an oven-dried flask under N₂, dissolve 3,5-dimethylphenol (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add anhydrous Pyridine (1.5 eq).

    • Validation Check: The solution remains homogeneous. Pyridine is now present to act as both the HCl trap and the nucleophilic catalyst[4].

  • Acylation: Cool the mixture to 0°C. Dropwise add 4-methoxybenzoyl chloride (1.1 eq).

    • Validation Check: The reaction mixture will turn slightly cloudy as the acyl-pyridinium intermediate forms and pyridinium chloride precipitates[4].

  • Propagation: Stir at 0°C for 30 minutes, then warm to room temperature for 1.5 hours.

  • Workup: Quench with water. Dilute with DCM and wash sequentially with 1.0 M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

PART 5: References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition / Organic Chemistry Portal. URL:[Link]

  • Duncalf, L. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. URL:[Link]

  • Orgosolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Orgosolver. URL:[Link]

  • ResearchGate Contributors. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. URL:[Link]

  • Khan Academy India. (2025). Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube / Khan Academy. URL:[Link]

Sources

Technical Support Center: Purification of Benzoate Esters by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of benzoate esters. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome common challenges in column chromatography.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during the purification of benzoate esters. Each answer explains the underlying cause of the issue and provides a step-by-step solution.

Question: Why is my benzoate ester co-eluting with an impurity? The spots were separate on my TLC plate.

Answer: This is a common and frustrating issue. Several factors can cause a loss of resolution when moving from Thin-Layer Chromatography (TLC) to a column.

  • Causality: The primary reasons for this discrepancy are often related to overloading the column, differences in the adsorbent activity between the TLC plate and the column's stationary phase, or a poorly packed column leading to band broadening. A solvent system that provides good separation on TLC (ideal Rf of the target compound between 0.25-0.35) might not translate perfectly to a column if the conditions are not carefully replicated.[1][2]

  • Step-by-Step Solution:

    • Reduce the Sample Load: Overloading is the most frequent culprit.[3] A good starting point is a sample-to-adsorbent weight ratio of 1:30 to 1:50.[4] For difficult separations, this ratio may need to be increased.

    • Optimize the Mobile Phase: The ideal mobile phase for column chromatography should give your target benzoate ester an Rf value of approximately 0.25-0.35 on the corresponding TLC plate.[1] If your initial TLC showed a larger Rf, the compound will elute too quickly from the column, merging with less polar impurities. Re-screen solvent systems to achieve the target Rf.

    • Check Column Packing: An unevenly packed column creates channels, leading to a non-uniform solvent front and poor separation.[5][6] Ensure your column is packed homogeneously without any air pockets or cracks. The slurry packing method is generally more reliable for achieving a uniform bed, especially with smaller particle sizes.[7][8]

    • Consider a Gradient Elution: If your benzoate ester and the impurity have significantly different polarities, an isocratic elution (constant solvent composition) might not be optimal. A gradient elution, where the polarity of the mobile phase is gradually increased, can help to first elute the less polar impurity cleanly before increasing the solvent strength to elute your target compound.[9]

Question: My purified benzoate ester shows significant peak tailing in the chromatogram. What's causing this and how can I fix it?

Answer: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, indicates a problem with the interaction between your compound and the stationary phase, or issues with the column itself.[10]

  • Causality: For esters, tailing on silica gel can occur due to secondary interactions with acidic silanol groups on the silica surface.[11][12] While esters are less prone to this than basic compounds like amines, strong interactions can still happen. Other causes include column overload, a degraded or contaminated column, or physical issues like a void at the column inlet.[10][11]

  • Step-by-Step Solution:

    • Assess Sample Load: As with poor resolution, injecting too much sample can saturate the stationary phase and cause tailing.[10] Try diluting your sample or reducing the injection volume.

    • Modify the Mobile Phase: While less common for esters than for acids or bases, adding a small amount of a slightly more polar, competitive solvent can sometimes help. However, a better approach is often to switch to a different stationary phase if silanol interactions are suspected.

    • Use a Different Stationary Phase: If you suspect strong interaction with acidic silica, consider using neutral alumina. Alumina has both Lewis acid and base sites and can offer different selectivity.[13] For very sensitive esters, deactivated silica gel can also be an option.[14]

    • Check Column Integrity: Inspect the top of the column bed for any voids or cracks. A void can cause peak distortion for all compounds.[11] This can happen if the column runs dry or from pressure shocks. If a void is present, the column will need to be repacked.

Question: I have very low (or no) recovery of my benzoate ester from the column. Where did my compound go?

Answer: Low recovery is typically due to the compound either being irreversibly adsorbed onto the stationary phase or being so broadly eluted that it's undetectable in any single fraction.[14]

  • Causality: Benzoate esters are moderately polar. If the mobile phase is not polar enough, the ester will remain strongly adsorbed to the polar silica gel and will not elute.[4] In some cases, highly sensitive esters might decompose on the acidic surface of the silica gel, although this is less common.[14]

  • Step-by-Step Solution:

    • Perform a Stability Test: Before running the column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be degrading on silica.[14]

    • Increase Mobile Phase Polarity: If your compound is stable but not eluting, you need to increase the strength of your eluent. You can do this by running a steep gradient up to a very polar solvent system (e.g., 10-20% methanol in dichloromethane).[15]

    • The "Column Flush": If you suspect your compound is still on the column after your normal elution, flush the column with a very strong solvent like pure methanol or even a mixture containing a small amount of acetic acid. This will displace almost all compounds from the silica.

    • Consider Reversed-Phase Chromatography: If your benzoate ester is particularly non-polar or has other functional groups that make it prone to strong adsorption on silica, reversed-phase chromatography (using a non-polar stationary phase like C18 and a polar mobile phase like acetonitrile/water) could be a better alternative.[16]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader topics related to method development and best practices for purifying benzoate esters.

FAQ 1: How do I choose the best stationary phase? Silica Gel vs. Alumina?

This is a critical first step. The choice depends on the specific properties of your benzoate ester and any impurities.

Stationary PhaseKey Properties & Best Use Cases for Benzoate Esters
Silica Gel Slightly acidic surface due to silanol (-Si-OH) groups.[13] The most common and default choice for standard, neutral, or slightly acidic benzoate esters. It offers a high surface area (300-800 m²/g), providing excellent loading capacity.[13]
Alumina (Neutral) Amphoteric surface with both Lewis acid and base sites.[13] Excellent for separating compounds that might be sensitive to the acidic nature of silica gel. It is also very stable over a wide pH range (2-13).[16] It's a good alternative if you observe degradation or irreversible adsorption on silica.
Reversed-Phase (C18) Non-polar, hydrophobic surface. Used with polar mobile phases (e.g., water, methanol, acetonitrile). Ideal for purifying very non-polar benzoate esters or when normal-phase fails to provide adequate separation. The elution order is reversed: non-polar compounds are retained longer.[17]

Expert Insight: For most standard benzoate ester purifications (e.g., methyl benzoate, ethyl benzoate), silica gel is the go-to stationary phase due to its high resolving power and cost-effectiveness.[18] Only consider alumina or reversed-phase if you encounter specific issues like compound degradation or co-elution with impurities that have very similar polarity in normal-phase systems.[16]

FAQ 2: How do I develop a good mobile phase system using TLC?

TLC is your most powerful tool for method development. The goal is to find a solvent system that separates your target compound from all impurities and gives it an ideal retention factor (Rf).

  • The Principle of Polarity: In normal-phase chromatography, the stationary phase (silica) is very polar. The mobile phase is less polar. Non-polar compounds have weak interactions with the silica and are carried quickly up the plate by the mobile phase (high Rf). Polar compounds interact strongly with the silica and move slowly (low Rf).[19] Since esters are of intermediate polarity, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used.[4]

  • Workflow for Solvent Selection:

    Caption: TLC solvent screening workflow.

  • The Golden Rule: Aim for an Rf value between 0.25 and 0.35 for your target benzoate ester.[1] This range provides the best balance, ensuring the compound interacts enough with the stationary phase for good separation without requiring excessively large volumes of solvent to elute.[20] There is an inverse relationship between Rf and the column volumes (CV) needed for elution, often approximated by the formula CV ≈ 1/Rf .[21][22] An Rf of 0.25 corresponds to elution in about 4 column volumes.[20]

FAQ 3: Should I use isocratic or gradient elution?

The choice depends on the complexity of your mixture.

  • Isocratic Elution:

    • What it is: Using a single, constant mobile phase composition throughout the entire purification (e.g., 20% Ethyl Acetate in Hexanes).[9]

    • When to use it: Ideal for simple separations where the target benzoate ester is well-resolved from impurities on TLC (a large ΔRf). It's simpler to set up and more reproducible.[23]

    • Drawback: Compounds that are much more strongly retained than your target will elute very slowly, leading to broad peaks and wasted solvent (band broadening).[9]

  • Gradient Elution:

    • What it is: Gradually increasing the polarity of the mobile phase during the run (e.g., starting at 10% EtOAc/Hexanes and ramping up to 40% EtOAc/Hexanes).[9]

    • When to use it: Essential for complex mixtures containing compounds with a wide range of polarities. It allows for the clean elution of less polar impurities first, then sharpens the peak of your target compound, and finally washes off strongly retained impurities quickly.[24]

    • Benefit: Results in sharper peaks for later-eluting compounds, better overall resolution, and often faster purification times.[9][24]

Expert Recommendation: For purifying a typical benzoate ester from a reaction mixture, a linear gradient is almost always a superior choice. It provides a more robust separation and is more efficient in terms of time and solvent usage.

FAQ 4: How do I properly pack a column? Dry vs. Slurry Packing.

A well-packed column is non-negotiable for a successful separation.[5]

Packing MethodProcedureAdvantagesDisadvantages
Dry Packing Dry silica powder is poured into the column, which is then filled with the mobile phase.[8]Simpler and faster for very large columns. Easier to judge the amount of silica being added.[8]High risk of trapping air bubbles and creating channels, leading to poor separation. Not recommended for high-performance flash chromatography.[8][25]
Slurry Packing Silica is mixed with the initial mobile phase to form a slurry, which is then poured into the column and allowed to settle.[8]Results in a more uniform, homogeneous, and stable column bed. Minimizes air bubbles and channeling.[7][25] The preferred method for achieving high resolution.[7]Can be messier and requires more care to transfer the entire slurry into the column.[8]

Protocol: Slurry Packing a Chromatography Column

  • Preparation: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approx. 1 cm).

  • Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase solvent and stir to create a consistent, pourable slurry.

  • Pour the Slurry: Fill the column about one-third full with the mobile phase. Pour the silica slurry into the column in one continuous motion, using a funnel.

  • Pack the Bed: Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and encourage uniform settling. Open the stopcock to drain the excess solvent, but never let the solvent level drop below the top of the silica bed.

  • Finalize: Once the silica has settled into a stable bed, carefully add another thin layer of sand on top to protect the surface from disturbance during sample loading.

FAQ 5: How do I scale up my purification from a few milligrams to several grams?

Scaling up chromatography is more straightforward than scaling up a chemical reaction because it is a directly scalable process based on loading percentage.[26]

  • The Key Principle: Maintain the same ratio of sample mass to stationary phase mass. If you successfully purified 50 mg of crude material on a 2.5 g column (a 2% load), you can purify 5 g of material on a 250 g column with the same 2% load.[26]

  • Scaling Parameters:

    • Column Size: Select a column with the appropriate amount of stationary phase for your desired sample size.

    • Flow Rate: The flow rate should be scaled proportionally to the column's cross-sectional area to maintain the same linear velocity of the solvent. Automated flash systems often calculate this for you when you select a larger column size.[26]

    • Gradient Method: The gradient should be scaled by column volumes (CV), not by time. A method developed on a small column that runs a gradient from 5% to 50% B over 10 CV should be run with the exact same gradient profile (5-50% B over 10 CV) on the larger column.[26]

  • Troubleshooting Workflow for Scaling Issues:

    Caption: Troubleshooting workflow for scale-up issues.

References

  • Column chromatography. (n.d.). University of Victoria. Retrieved February 25, 2026, from [Link]

  • Guide to Column Chromatography Material Selection: Comparison of Properties and Application Choices for Alumina and Silica Gel. (2026, January 7). Oreate AI Blog. Retrieved February 25, 2026, from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved February 25, 2026, from [Link]

  • Activated Alumina vs. Silica Gel: All you need to know. (2025, March 20). Jalon. Retrieved February 25, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 25, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved February 25, 2026, from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved February 25, 2026, from [Link]

  • High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. (2024, June 21). Sorbead India. Retrieved February 25, 2026, from [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. (n.d.). Teledyne ISCO. Retrieved February 25, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved February 25, 2026, from [Link]

  • A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching. (1989). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 25, 2026, from [Link]

  • How can you upscale from TLC to flash chromatography? (2025, May 20). BUCHI Labortechnik. Retrieved February 25, 2026, from [Link]

  • Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. (2025, January 19). Nature. Retrieved February 25, 2026, from [Link]

  • Columns and packing methods. (n.d.). Analusis. Retrieved February 25, 2026, from [Link]

  • Correlating TLC to Isocratic Separation. (n.d.). Teledyne ISCO. Retrieved February 25, 2026, from [Link]

  • Ideal Method Transfer from TLC to Column Chromatography. (n.d.). Yamazen. Retrieved February 25, 2026, from [Link]

  • Improved Chromatography Column Packing Method: The Best of 2 Worlds. (2023, June 18). Modern Chemistry. Retrieved February 25, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 25, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved February 25, 2026, from [Link]

  • Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. (2025, January 9). ResearchGate. Retrieved February 25, 2026, from [Link]

  • FLASH Purification Column Stationary Phase. (2025, February 11). Hawach. Retrieved February 25, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved February 25, 2026, from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved February 25, 2026, from [Link]

  • What's the best way to scale-up flash chromatography? (2023, April 28). Biotage. Retrieved February 25, 2026, from [Link]

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. (n.d.). Aroon Chande. Retrieved February 25, 2026, from [Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. Retrieved February 25, 2026, from [Link]

  • What is the difference between the dry method and the slurry method of a packing column? (2023, May 10). Quora. Retrieved February 25, 2026, from [Link]

  • All you need to know about using TLC data for flash method optimization. (n.d.). Buchi.com. Retrieved February 25, 2026, from [Link]

  • Stationary Phases. (2012, March 21). SRI Instruments. Retrieved February 25, 2026, from [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. Retrieved February 25, 2026, from [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved February 25, 2026, from [Link]

  • What is the advantages of gradient elution over isocratic elution in LC? (2019, April 10). ResearchGate. Retrieved February 25, 2026, from [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026, January 6). Welch Materials. Retrieved February 25, 2026, from [Link]

  • How to Run a Small Scale Flash Column. (n.d.). University of Rochester. Retrieved February 25, 2026, from [Link]

  • [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC. (2011, September 15). Kromasil. Retrieved February 25, 2026, from [Link]

  • Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do? (2016, April 29). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

  • In thin layer chromatography, what is the effect of increasing solvent polarity to the retention factor of the solute? (2021, March 9). Quora. Retrieved February 25, 2026, from [Link]

  • Getting Compound off of dry silica gel? (2019, March 14). Reddit. Retrieved February 25, 2026, from [Link]

  • Is Retention Time Determined Solely by Polarity of a Compound? (2025, October 27). Welch Materials. Retrieved February 25, 2026, from [Link]

  • Recent problems with silica gel chromatography. (2025, November 26). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Factors Impacting Chromatography Retention Time. (2024, July 4). Separation Science. Retrieved February 25, 2026, from [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). ALWSCI. Retrieved February 25, 2026, from [Link]

Sources

resolving hydrolysis side reactions in ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ester Synthesis Division

Introduction: The Esterification-Hydrolysis Equilibrium

The synthesis of esters, a cornerstone reaction in organic chemistry, is fundamentally a reversible process. In the widely used Fischer-Speier esterification, a carboxylic acid and an alcohol react to form an ester and water.[1] Conversely, the ester can react with water in the presence of an acid or base catalyst to revert to the starting materials—a reaction known as hydrolysis.[2][3] This dynamic equilibrium is the primary challenge in achieving high yields. The presence of water, whether introduced as a solvent impurity or generated in situ, can significantly drive the reaction backward, hydrolyzing the desired product and reducing overall yield.[1]

This guide provides a comprehensive troubleshooting framework to diagnose, resolve, and prevent unwanted hydrolysis during both the reaction and subsequent workup phases.

Frequently Asked Questions (FAQs)

Q1: What exactly is ester hydrolysis and why is it problematic during synthesis? A1: Ester hydrolysis is the chemical cleavage of an ester bond by reaction with water, yielding the parent carboxylic acid and alcohol.[4] It is the direct reverse of the Fischer esterification.[5] This side reaction is problematic because it directly consumes the desired product, leading to lower-than-expected yields. The reaction can be catalyzed by both acids (the same catalyst used for the synthesis) and bases (often used during workup), making it a persistent challenge throughout the entire experimental procedure.[2][6]

Q2: What are the tell-tale signs of significant hydrolysis in my reaction? A2: The most common indicators of unintended hydrolysis are a poor final yield and the reappearance or persistence of the starting carboxylic acid in the crude product.[6] This can be confirmed analytically:

  • Thin-Layer Chromatography (TLC): The appearance of a spot corresponding to the more polar carboxylic acid starting material alongside the ester product spot.

  • NMR Spectroscopy: The presence of characteristic peaks for the starting carboxylic acid in the ¹H or ¹³C NMR spectrum of the isolated product.[6]

  • IR Spectroscopy: A broad O-H stretch (typically ~2500-3300 cm⁻¹) characteristic of a carboxylic acid may be visible in the product spectrum.

Q3: Is hydrolysis more likely to occur during the reaction itself or during the aqueous workup? A3: Both stages present significant risks, but for different reasons.

  • During the reaction: Hydrolysis is driven by the water produced in situ. If this water is not removed, the reaction will reach equilibrium with substantial amounts of starting material remaining.[7][8]

  • During aqueous workup: This stage poses a very high risk. The addition of aqueous solutions (e.g., water, NaHCO₃ solution, brine) to neutralize the acid catalyst and remove impurities creates the ideal conditions for rapid, catalyzed hydrolysis.[6] The presence of both water and a catalyst (residual acid or added base) can cause significant product loss if not managed carefully.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental problems with a focus on identifying the root cause and implementing effective solutions.

Problem 1: Low conversion after the reaction is complete. Starting materials are recovered.

This issue points directly to an unfavorable equilibrium state. The reaction has likely stalled because the rate of hydrolysis has become equal to the rate of esterification.

The principle of Le Châtelier states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. For esterification, this means we must either remove a product (water) or add an excess of a reactant.[8][9]

G Equilibrium Carboxylic Acid + Alcohol ⇌ Ester + Water Stress Stress Applied to System Equilibrium->Stress RemoveWater Remove Water Stress->RemoveWater  Le Châtelier's Principle AddReactant Add Excess Reactant (e.g., Alcohol) Stress->AddReactant  Le Châtelier's Principle Shift Equilibrium Shifts Right RemoveWater->Shift AddReactant->Shift Yield Increased Ester Yield Shift->Yield

Removing water as it forms is the most effective strategy to prevent the reverse reaction and drive the synthesis to completion.[10]

Method 1: Physical Water Removal using a Dean-Stark Apparatus

A Dean-Stark trap is a piece of laboratory glassware that uses azeotropic distillation to continuously separate water from the reaction mixture.[11][12] It is ideal for reactions using a solvent that is immiscible with and less dense than water, such as toluene or benzene.[8]

Experimental Protocol: Dean-Stark Esterification

  • Setup: Assemble a round-bottom flask with a stir bar, the Dean-Stark trap, and a reflux condenser.[12]

  • Reagents: Charge the flask with the carboxylic acid, alcohol (1.0-1.2 equivalents), a suitable solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or H₂SO₄).

  • Reaction: Heat the mixture to reflux. The solvent-water azeotrope will vaporize, condense, and collect in the graduated arm of the trap.[11]

  • Separation: As the condensate cools, the denser water will separate and collect at the bottom of the trap, while the less dense organic solvent will overflow and return to the reaction flask.[11][13]

  • Monitoring: The reaction is complete when water ceases to collect in the trap. The volume of collected water can be monitored to track reaction progress.

G cluster_flask Reaction Flask cluster_trap Dean-Stark Trap A 1. Heat to Reflux (Reactants + Toluene + Acid Catalyst) B 2. Toluene-Water Azeotrope Vaporizes & Condenses A->B C 3. Condensate Separates D 4a. Water Collects (Denser) C->D E 4b. Toluene Returns to Flask (Less Dense) C->E E->A Solvent Recycle B->C

Method 2: Chemical Dehydration

In-situ dehydrating agents can be used to chemically sequester the water produced. Concentrated sulfuric acid is often used as it serves as both the catalyst and a dehydrating agent.[14][15] However, its use can lead to charring and other side reactions. Other agents can also be employed.[16]

Table 1: Comparison of Common Dehydrating Agents

Dehydrating AgentMechanismAdvantagesDisadvantages
Conc. H₂SO₄ Chemical reactionDual role as catalyst; inexpensive.[15]Can cause charring/oxidation; difficult to remove during workup.
Molecular Sieves (3Å or 4Å) Physical adsorptionChemically inert; easily removed by filtration.Lower water-absorbing capacity; can be slow.
Anhydrous MgSO₄ / Na₂SO₄ Forms hydratesInexpensive; easy to handle.Generally used for drying solvents, less effective for driving reactions.
Phosphorus Pentoxide (P₄O₁₀) Chemical reactionExtremely effective and powerful.[16]Highly corrosive; can form a viscous layer on contact with water.

By significantly increasing the concentration of one reactant (usually the less expensive one, often the alcohol), the equilibrium can be shifted towards the product side.[8] Using the alcohol as the solvent is a common and effective strategy. Studies have shown that increasing the excess of alcohol from 1 equivalent to 10 equivalents can increase ester yield from ~65% to over 95%.[8]

Problem 2: Good initial conversion, but product is lost during aqueous workup.

If reaction monitoring (e.g., by TLC or GC) shows high conversion but the final isolated yield is low, hydrolysis during the workup is the most likely culprit.[6]

The rate of hydrolysis is dependent on temperature, pH (acid or base catalysis), and contact time with water. The goal is to minimize all three factors.

G cluster_risks Hydrolysis Risk Factors Start Crude Reaction Mixture (Ester + Acid Catalyst) Quench Quench with Aqueous Solution Start->Quench Wash Aqueous Wash Step (e.g., NaHCO₃) Quench->Wash Temp High Temperature Quench->Temp Time Long Contact Time Quench->Time pH Strong Acid/Base Quench->pH Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Wash->Temp Wash->Time Wash->pH Isolate Isolate Pure Ester Dry->Isolate

This protocol is designed to minimize product loss by controlling the key risk factors.

Step-by-Step Methodology for a Robust Workup

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice-water bath. This dramatically slows the kinetics of both desired and undesired reactions, including hydrolysis.[6]

  • Quench and Dilute: Slowly add the reaction mixture to a separatory funnel containing ice-cold water and the extraction solvent (e.g., ethyl acetate, diethyl ether).

  • Neutralize Carefully: To remove the acid catalyst, wash the organic layer with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[6]

    • Causality: A strong base (e.g., NaOH) would rapidly saponify the ester, an irreversible process that forms the carboxylate salt, leading to catastrophic yield loss.[2][5] A weak base like NaHCO₃ is sufficient to neutralize the strong acid catalyst without significantly promoting saponification.

    • Procedure: Add the NaHCO₃ solution, swirl gently (venting frequently to release CO₂), and separate the layers promptly. Do not let the layers sit together for extended periods.[6]

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).[6]

    • Causality: The high salt concentration in brine reduces the solubility of organic compounds in the aqueous layer (salting out), helping to drive your ester into the organic phase and removing bulk water.

  • Dry Thoroughly: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps and flows freely.[6]

    • Causality: Any residual water can cause hydrolysis upon storage or during solvent evaporation, especially if trace acid remains. This step is critical for long-term product stability.

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure.

Advanced Considerations

Kinetic vs. Thermodynamic Control Fischer esterification is a classic example of a reaction under thermodynamic control.[17] This means the product ratio at the end of the reaction reflects the relative stability of the reactants and products at equilibrium. To obtain a high yield, the equilibrium must be shifted. This contrasts with reactions under kinetic control, where the major product is the one that is formed fastest, not necessarily the most stable one.[18] For esterification, allowing the reaction to run for longer times at elevated temperatures ensures the system reaches thermodynamic equilibrium; therefore, strategies to shift this equilibrium (like water removal) are paramount.[18]

Reaction Monitoring Don't just rely on time. Actively monitoring the reaction can prevent unnecessary heating and potential side reactions.

  • TLC: A quick and easy way to check for the disappearance of the limiting starting material.

  • GC/LC-MS: Provides quantitative data on the conversion of reactants to products.[19]

  • In-situ Spectroscopy (FTIR, Raman, NMR): Advanced techniques that can track concentrations of species in real-time without sampling.[7][20]

References

  • Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Journal of Chemical Education. Available at: [Link]

  • RevisionDojo. (2025). What Dehydrating Agents Do in Chemistry. RevisionDojo. Available at: [Link]

  • Orick Médico Sarl. Dean-Stark Apparatus. Orick Médico Sarl. Available at: [Link]

  • Filo. (2021). In the preparation of an ester the commonly used dehydrating agent is. Filo. Available at: [Link]

  • Wikipedia. Dean–Stark apparatus. Wikipedia. Available at: [Link]

  • ResearchGate. Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. ResearchGate. Available at: [Link]

  • Nordon, A. et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta. Available at: [Link]

  • Juniata College. (2010). Verification of Esterification. Juniata College. Available at: [Link]

  • Analyst (RSC Publishing). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Royal Society of Chemistry. Available at: [Link]

  • Quora. (2017). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? Quora. Available at: [Link]

  • Oxford Instruments. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe. Available at: [Link]

  • Scoilnet. Dean Stark Apparatus. Scoilnet. Available at: [Link]

  • Semantic Scholar. (2014). Kinetic and Thermodynamic Parameters for Uncatalyzed Esterification of Carboxylic Acid. Semantic Scholar. Available at: [Link]

  • Wikipedia. Dehydration reaction. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. Dean-Stark apparatus. RSC Education. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Chemguide. hydrolysis of esters. Chemguide. Available at: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • ResearchGate. (2020). Effects of dehydrating agents on hydroesterification reaction. ResearchGate. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. JCHR.org. Available at: [Link]

  • Reddit. (2025). Simple ways to remove water product in Fischer esterification of lauric acid? Reddit. Available at: [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

  • University of Cincinnati. Kinetic versus Thermodynamic Control. University of Cincinnati. Available at: [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. Available at: [Link]

  • YouTube. (2019). ester hydrolysis and Fischer esterification. YouTube. Available at: [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. Reddit. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Reddit. Available at: [Link]

  • Google Patents. (2012). Hydrolysis and esterification with acid catalysts. Google Patents.
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Available at: [Link]

Sources

optimizing reaction temperature for phenyl benzoate transesterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature & Kinetics

Executive Summary: The "Phenol Paradox"

Optimizing phenyl benzoate transesterification requires a fundamental shift in strategy compared to standard methyl/ethyl ester reactions.

The Core Conflict:

  • Kinetic Advantage: Phenyl benzoate is an "activated ester." The leaving group, phenol (

    
    ), is significantly less basic than methanol (
    
    
    
    ), lowering the activation energy for nucleophilic attack.
  • Thermodynamic Disadvantage: Phenol has a high boiling point (181.7°C). Unlike methanol (BP 64.7°C), phenol cannot be easily driven off by simple reflux to shift the equilibrium.

The Solution: Temperature optimization is not about "heating it until it reacts." It is about balancing viscosity reduction (for melt phases) and vacuum efficiency (for phenol removal) while staying below the threshold for Fries Rearrangement .

Critical Decision Pathways (Visualized)

Figure 1: Reaction Landscape & Thermal Risks

This diagram illustrates the competing pathways dictated by your temperature and catalyst choice.

ReactionPathways Reactants Phenyl Benzoate + Alcohol Intermed Tetrahedral Intermediate Reactants->Intermed  k1 (Fast)   Fries Hydroxybenzophenone (Fries Rearrangement) Reactants->Fries  Lewis Acid + High T (>140°C)   Hydrolysis Benzoic Acid + Phenol Reactants->Hydrolysis  Moisture + Base   Product Target Ester + Phenol Intermed->Product  Phenol Departure (Vacuum Critical)   Product->Reactants  Equilibrium (If Phenol remains)  

Caption: Figure 1. Thermal Risk Map. Note that high temperatures combined with Lewis Acid catalysts open the "Fries Rearrangement" trap, irreversibly consuming starting material.

Troubleshooting & Optimization (Q&A)

Category A: Temperature & Kinetics

Q1: What is the absolute optimal temperature for this reaction? A: There is no single temperature; it depends on your catalyst system. Use this reference table:

System TypeRecommended TLimiting FactorKey Risk
Solution (Base Cat.) 80°C - 110°C Solvent Boiling PointHydrolysis (if wet)
Melt (Lewis Acid) 150°C - 220°C Melt Viscosity / MPFries Rearrangement
Enzymatic (Lipase) 40°C - 60°C Enzyme StabilityDenaturation

Q2: I increased the temperature to 160°C, but conversion stalled at 60%. Why? A: You have hit the Equilibrium Trap . Because phenol boils at 181°C, heating to 160°C at atmospheric pressure does not remove it. The phenol remains in the pot, pushing the equilibrium back to the left (reactants).

  • Correction: Do not increase T further. Instead, apply vacuum (10-50 mbar) . This lowers the effective boiling point of phenol, allowing it to distill off and driving the reaction to completion (Le Chatelier’s Principle).

Q3: My reaction mixture turned bright yellow/orange at high temperature. Is this normal? A: No. This indicates the Fries Rearrangement . If you are using a Lewis Acid catalyst (e.g.,


, 

,

) at temperatures >140°C, phenyl benzoate can rearrange into o-hydroxybenzophenone or p-hydroxybenzophenone.
  • Correction: Lower the temperature to <130°C or switch to a base catalyst (e.g.,

    
    , DMAP) which does not promote this rearrangement as aggressively.
    
Category B: Process Control

Q4: The reaction mixture solidifies during the reaction. How do I handle this? A: Phenyl benzoate has a melting point of ~70°C.

  • Scenario 1 (Melt Transesterification): If you run neat (solvent-free), you must maintain

    
    . As the reaction proceeds, if your product has a higher melting point, the mixture may freeze.
    
  • Correction: Add a high-boiling inert solvent (e.g., Diphenyl ether, Toluene) or increase T incrementally to maintain the melt phase—provided you stay below the degradation threshold.

Standardized Protocol: Vacuum-Assisted Transesterification

Recommended for synthesis of high-value alkyl benzoates from phenyl benzoate.

Phase 1: Setup
  • Vessel: 3-neck round bottom flask with mechanical stirring (magnetic stirring often fails if viscosity spikes).

  • Condenser: Short-path distillation head (to collect phenol).

  • Vacuum: Controllable pump capable of <20 mbar.

Phase 2: The "Step-Up" Procedure
StepActionTarget ParameterRationale
1 Melt/Dissolve

Ensure phenyl benzoate (MP 70°C) is liquid.
2 Catalyst Add 0.5 - 1.0 mol%Add catalyst (e.g.,

or

) after melting to ensure homogeneity.
3 Reaction Initiation

Run for 30 mins at atm pressure to establish initial equilibrium.
4 Vacuum Ramp 100 mbar

20 mbar
CRITICAL STEP: Slowly lower pressure to strip phenol. Watch for foaming.
5 Completion TLC / HPLCMonitor disappearance of Phenyl Benzoate (

differs significantly from alkyl benzoates).
Phase 3: Purification (Phenol Removal)

Even with vacuum, trace phenol remains.

  • Wash: Dilute with organic solvent (EtOAc).

  • Scrub: Wash with 1M NaOH (Cold).

    • Why? Phenol (

      
       10) is deprotonated by NaOH and moves to the aqueous layer. The benzoate ester is stable to cold, dilute base for short durations.
      

Logic Visualization: Optimization Decision Tree

OptimizationTree Start Start Optimization Solvent Is Solvent Used? Start->Solvent YesSolvent Yes (Solution) Solvent->YesSolvent NoSolvent No (Melt) Solvent->NoSolvent CheckBP Is Solvent BP > 100°C? YesSolvent->CheckBP Reflux Set T = Reflux of Solvent CheckBP->Reflux No VacuumAssist Apply Mild Vacuum to remove Phenol CheckBP->VacuumAssist Yes MpCheck Set T > MP of Reactants (Usually >70°C) NoSolvent->MpCheck CatCheck Catalyst Type? MpCheck->CatCheck Lewis Lewis Acid (Ti, Sn, Zn) CatCheck->Lewis Base Base (K2CO3, NaOMe) CatCheck->Base RiskFries RISK: Fries Rearrangement Keep T < 150°C Lewis->RiskFries RiskHydro RISK: Hydrolysis Ensure Dry Conditions Base->RiskHydro

Caption: Figure 2. Decision Tree for Temperature & Catalyst Selection. Follow the path to identify your primary thermal constraint.

References

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

    • Foundational text on transesterification kinetics and c
  • Kricheldorf, H. R., et al. (2001). Polymerization of Phenyl Benzoate and Bisphenol-A. Macromolecules.
  • Gerecs, A. (1964). The Fries Reaction. In Friedel-Crafts and Related Reactions.
  • Yadav, G. D., & Rathod, A. P. (2012). Immobilized Lipase-Catalyzed Transesterification of Phenyl Benzoate. Process Biochemistry.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

    • Source for pKa values (Phenol vs. Alcohols) underpinning the kinetic arguments.

removing unreacted 3,5-dimethylphenol from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies

Topic: Troubleshooting the Removal of Unreacted 3,5-Dimethylphenol from Product Mixtures For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support center. This guide is designed to provide practical, in-depth solutions for a common challenge in organic synthesis: the removal of unreacted 3,5-dimethylphenol from your post-reaction mixture. Instead of a generic protocol, we will explore the decision-making process behind selecting an appropriate purification strategy, focusing on the chemical principles that ensure success.

Frequently Asked Questions (FAQs)

Q1: I've just finished my reaction. What is the simplest and most direct method to remove residual 3,5-dimethylphenol?

A1: Liquid-Liquid Extraction with an Aqueous Base.

This should always be your first approach, provided your desired product is stable to basic conditions. The strategy leverages the acidic nature of the phenol group.

The Chemistry Behind It: 3,5-dimethylphenol is a weak acid with a pKa of approximately 10.15.[1] By washing your organic reaction mixture with a basic aqueous solution, such as sodium hydroxide (NaOH), you deprotonate the phenol.[2][3] This converts it into its corresponding sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your (typically less polar) organic product remains in the organic layer. A simple separation in a separatory funnel can then effectively remove the impurity.[3]

Step-by-Step Protocol: Basic Aqueous Wash

  • Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).

  • Initial Wash (Optional but Recommended): First, wash the organic layer with deionized water to remove any highly water-soluble byproducts.

  • Base Extraction: Add a 1M or 2M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel containing your organic mixture. Use a volume roughly equal to your organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, remembering to periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the two layers to fully separate. Drain the lower (aqueous) layer containing the sodium 3,5-dimethylphenoxide salt.

  • Repeat: Perform the base wash (steps 3-5) one or two more times to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to break up any emulsions and removes residual water from the organic layer.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your purified product.[4]

Q2: My target molecule contains a base-sensitive functional group (e.g., an ester). Can I still use an extractive method?

A2: Yes, by using a milder base and understanding pKa values.

If strong bases like NaOH could cause hydrolysis or degradation of your product, you can use a weaker base like sodium bicarbonate (NaHCO₃).

The Chemistry Behind It: The key is to select a base that is strong enough to deprotonate the 3,5-dimethylphenol (pKa ~10.15) but not so strong that it reacts with your product or deprotonates other, less acidic functional groups. The conjugate acid of bicarbonate is carbonic acid (H₂CO₃), which has a pKa of about 6.4. A fundamental principle of acid-base chemistry is that an acid will be significantly deprotonated by a base only if the acid's pKa is lower than the pKa of the base's conjugate acid.

Since the pKa of 3,5-dimethylphenol (~10.15) is much higher than that of carbonic acid (~6.4), sodium bicarbonate will not be effective at deprotonating it. This is a common misconception. In this scenario, you must carefully consider the pKa of your product's sensitive group. If it is significantly higher than 10.15, a carefully controlled wash with a dilute, weaker base like sodium carbonate (Na₂CO₃) (pKa of conjugate acid HCO₃⁻ is ~10.3) might be attempted, but the separation will be less efficient than with NaOH.

If any basic wash is too risky, you must move to non-extractive methods like chromatography or distillation.

Q3: The basic wash isn't removing all the 3,5-dimethylphenol, or I'm struggling with emulsions. What's my next step?

A3: Flash Column Chromatography.

When extraction is incomplete or impractical, flash chromatography is the workhorse of the purification lab.[5] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

The Logic of Method Development:

  • Stationary Phase: Silica gel is polar and slightly acidic. It will interact more strongly with polar compounds. Since 3,5-dimethylphenol contains a polar -OH group, it will have a moderate affinity for the silica.

  • Mobile Phase (Eluent): Your goal is to find a solvent system where your product and the 3,5-dimethylphenol have different retention factors (Rf values).

    • Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate or diethyl ether.

    • Use Thin-Layer Chromatography (TLC) to scout for the ideal eluent mixture. Your target is to achieve a good separation between the spots for your product and the 3,5-dimethylphenol, ideally with the Rf of your product around 0.3-0.4 for good column separation.

  • Execution:

    • Prepare a slurry of silica gel in your chosen non-polar solvent and pack it into a column.

    • Dissolve your crude product mixture in a minimal amount of the chromatography solvent or a stronger solvent like DCM.[6]

    • Load the sample onto the top of the silica gel.

    • Run the column by passing the eluent through, starting with a low polarity mixture and gradually increasing the polarity if necessary (a "gradient").

    • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

Visual Workflow: Choosing Your Purification Strategy

The following diagram outlines the decision-making process for purifying your product.

purification_workflow start Crude Product Mixture (contains 3,5-dimethylphenol) is_base_stable Is the target product stable to aqueous base? start->is_base_stable extraction Perform Liquid-Liquid Extraction with aq. NaOH or Na2CO3 is_base_stable->extraction  Yes chromatography Utilize Flash Column Chromatography is_base_stable->chromatography  No is_separation_good Is separation complete and efficient? extraction->is_separation_good is_separation_good->chromatography  No / Emulsions end_node Pure Product Isolated is_separation_good->end_node  Yes check_bps Are boiling points significantly different (>30°C)? chromatography->check_bps If co-eluting chromatography->end_node distillation Perform Fractional Distillation (Atmospheric or Vacuum) check_bps->distillation  Yes check_solid Is the target product a solid? check_bps->check_solid  No distillation->end_node recrystallization Perform Recrystallization check_solid->recrystallization  Yes check_solid->end_node  No / Impure recrystallization->end_node

Caption: Decision tree for selecting a purification method.

Q4: My product and 3,5-dimethylphenol are co-eluting in chromatography. What other physical properties can I exploit?

A4: Distillation or Recrystallization.

When chromatographic separation is challenging, leveraging differences in boiling points or solubility profiles can be highly effective.

1. Distillation: This method is ideal if your product has a significantly different boiling point from 3,5-dimethylphenol (Boiling Point: 222 °C).[1]

  • Atmospheric Distillation: If your product's boiling point is either >30 °C lower or higher than 222 °C and your product is thermally stable at these temperatures, simple or fractional distillation can work.

  • Vacuum Distillation: For high-boiling or thermally sensitive products, reducing the pressure with a vacuum pump lowers the boiling points of all components, allowing for separation at a lower temperature and preventing decomposition.[7] Industrial purification of xylenols often involves vacuum distillation.[8]

2. Recrystallization: If your desired product is a solid, recrystallization can be an excellent and scalable purification method. 3,5-dimethylphenol itself is a solid at room temperature (Melting Point: 61-64 °C).[1]

  • Principle: The goal is to find a solvent (or solvent pair) in which your product has high solubility at an elevated temperature but low solubility at a low temperature, while 3,5-dimethylphenol remains soluble (or is much less soluble) at all temperatures.

  • Solvent Screening: Test a range of solvents. Good candidates might be hexane, heptane, toluene, or mixtures like ethanol/water. You are looking for a system where, upon cooling, your product crystallizes out, leaving the 3,5-dimethylphenol impurity behind in the mother liquor.

Summary of Purification Techniques & Key Properties

Technique Governing Principle Best For... Potential Issues
Aqueous Extraction Acidity (pKa) and differential solubility of the resulting salt.[2]Base-stable products where the phenol is a major impurity.Emulsion formation; not suitable for base-sensitive products.
Flash Chromatography Differential adsorption onto a solid stationary phase (e.g., silica).[5]Small to medium scale purification; separating compounds with different polarities.Can be solvent and time-intensive; co-elution of similar compounds.
Distillation Difference in vapor pressure (boiling points).[8]Thermally stable products with boiling points >30°C different from 222°C.Not suitable for thermally sensitive compounds or azeotropes.
Recrystallization Differential solubility in a solvent at varying temperatures.[9]Purifying solid products from soluble impurities.Finding a suitable solvent can be challenging; product loss in mother liquor.

Physical Properties of 3,5-Dimethylphenol

PropertyValueSource(s)
CAS Number 108-68-9[10]
Molecular Weight 122.16 g/mol [11]
Appearance Colorless to off-white/yellow crystalline solid[1][12]
Melting Point 61-64 °C[1]
Boiling Point 222 °C (at 760 mmHg)[1]
pKa 10.15[1]
Solubility in Water 4.88 g/L (25 °C)[13]

References

  • 3,5-Dimethylphenol (CAS 108-68-9): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved February 26, 2026, from [Link]

  • Various Authors. (2019, October 11). How to extract phenol from an organic layer. Quora. Retrieved February 26, 2026, from [Link]

  • Solvent Extraction of Phenol Explained. (n.d.). Scribd. Retrieved February 26, 2026, from [Link]

  • Preparation of 3,5-dimethylphenol. (n.d.). PrepChem.com. Retrieved February 26, 2026, from [Link]

  • Various Authors. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. Retrieved February 26, 2026, from [Link]

  • Teledyne ISCO. (2018, July 6). Purification of phenolic flavanoids with flash chromatography. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Method for separating and extracting 3, 5-xylenol from industrial xylenol. (2021). Google Patents.
  • Treatment of 3,5 -dimethylphenol... [FREE SOLUTION]. (n.d.). Vaia. Retrieved February 26, 2026, from [Link]

  • Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.). LinkedIn. Retrieved February 26, 2026, from a valid URL provided by the grounding tool.
  • Removal of Phenol from Organic System by Using Ionic Liquids. (n.d.). Bentham Science. Retrieved February 26, 2026, from [Link]

  • Process for the preparation of 3,5-dimethylphenol. (n.d.). Google Patents.
  • Chemical determination of phenolic compounds. (n.d.). PROMETHEUS – Protocols. Retrieved February 26, 2026, from [Link]

  • Preparation method of 3,5-dimethylphenol. (2015). Google Patents.
  • Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved February 26, 2026, from [Link]

  • PURIFICATION OF PHENOL. (n.d.). Google Patents.
  • How do I purify my high boiling solvent reaction mixture using silica flash chromatography? (2023, January 26). Biotage. Retrieved February 26, 2026, from [Link]

  • What is the good method for remove DMF in this situation? (2019, January 9). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Lab Tested DMF Removal Techniques from the Reaction Mixture! (2025, July 15). YouTube. Retrieved February 26, 2026, from [Link]

  • 3,5-Dimethylphenol | C8H10O | CID 7948. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Acylation Troubleshooting Center. Whether you are synthesizing complex active pharmaceutical ingredients (APIs) or developing novel materials, acylation reactions—ranging from amide/ester couplings to Friedel-Crafts aromatic substitutions—are foundational. However, these reactions frequently stall due to mechanistic bottlenecks, reagent degradation, or substrate deactivation.

This guide is engineered to help researchers diagnose and resolve low conversion rates by understanding the underlying causality of the reaction systems.

Module 1: O- and N-Acylation (Esterification and Amide Couplings)

The Issue: Stalled Reactions with Challenging Substrates

Researchers frequently observe low to zero conversion when attempting to acylate sterically hindered alcohols or electron-deficient amines (such as anilines) using standard carbodiimide coupling agents like DCC or EDC[1].

Causality & Mechanism

In a standard Steglich esterification or amide coupling, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate. If the target nucleophile (alcohol or amine) is sterically hindered or electronically deactivated, its attack on this intermediate is exceptionally slow. Consequently, the O-acylisourea undergoes a parasitic, irreversible intramolecular rearrangement to form a highly stable, unreactive N-acylurea byproduct, permanently stalling the reaction[2].

The Solution: Nucleophilic catalysis. The addition of 4-(Dimethylamino)pyridine (DMAP) intercepts the O-acylisourea before it can rearrange. Because DMAP is a superior nucleophile, it rapidly attacks the intermediate to form a highly electrophilic acylpyridinium ion pair . This activated complex cannot undergo the N-acylurea rearrangement and efficiently transfers the acyl group to even poor nucleophiles[2][3].

DMAP_Cycle AcylDonor Acyl Donor (Anhydride / O-Acylisourea) AcylPyridinium Acylpyridinium Ion Pair (Highly Reactive) AcylDonor->AcylPyridinium Nucleophilic Attack by DMAP DMAP DMAP Catalyst DMAP->AcylPyridinium Product Acylated Product (Ester / Amide) AcylPyridinium->Product Substrate Attack ProtonatedDMAP Protonated DMAP AcylPyridinium->ProtonatedDMAP Leaving Group Departure Substrate Alcohol / Amine Substrate Substrate->Product ProtonatedDMAP->DMAP Deprotonation AuxBase Auxiliary Base (e.g., Et3N, DIPEA) AuxBase->DMAP Base Neutralizes H+

Caption: Mechanism of DMAP-catalyzed acyl-transfer avoiding parasitic side reactions.

Quantitative Comparison of Coupling Reagents

When troubleshooting, selecting the right coupling matrix is critical. Below is a comparison of standard reagent systems for challenging acylations[1][4][5].

Coupling SystemTypical Yield (Hindered/Deficient)Reaction TimeByproduct RemovalRecommended Use Case
DCC alone < 20%24 - 48 hVery Difficult (DCU is insoluble)Basic, unhindered primary amines.
EDC + HOBt 30 - 50%12 - 24 hEasy (Water-soluble urea)Standard peptide synthesis.
HATU + DIPEA > 80%2 - 5 hModerate (Requires basic wash)Highly hindered secondary amines.
EDC + DMAP (1 eq) > 85%12 - 42 hEasy (Aqueous acidic wash)Electron-deficient anilines[5].
Protocol 1: Self-Validating EDC/DMAP Amide Coupling for Deficient Amines

This protocol utilizes stoichiometric DMAP to force the conversion of highly deactivated anilines, overcoming their poor nucleophilicity[4][5].

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous acetonitrile to achieve a 0.2 M concentration. Add EDC·HCl (1.5 eq) and DMAP (1.0 eq).

  • Coupling: Add the electron-deficient amine (1.0 eq) followed by a catalytic amount of HOBt (0.1 eq) and DIPEA (3.0 eq).

  • Self-Validation Check (In-Process): Monitor the reaction via LC-MS after 2 hours.

    • Causality Check: If the N-acylurea byproduct mass is detected, the amine is failing to attack. Increase DMAP to 1.5 eq to outcompete the rearrangement.

    • pH Check: Spot the mixture on wet pH paper. If pH < 7, the environment is too acidic for the amine to remain unprotonated; add additional DIPEA.

  • Workup: Stir at 23 °C for 24–42 hours. Quench with water. Wash the organic layer with 1N HCl (this strictly removes all DMAP, DIPEA, and unreacted amine), followed by saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Module 2: C-Acylation (Friedel-Crafts Reactions)

The Issue: Low Yields and Stalled Aromatic Substitutions

Unlike Friedel-Crafts alkylation—which is plagued by carbocation rearrangements and polyalkylation—acylation generates a resonance-stabilized acylium ion and introduces an electron-withdrawing acyl group that naturally prevents multiple substitutions[6][7]. Therefore, if a Friedel-Crafts acylation exhibits low conversion, the root cause is almost exclusively related to catalyst poisoning, moisture, or severe substrate deactivation[8][9].

Causality & Mechanism

The Lewis acid catalyst (typically AlCl₃) is required to generate the electrophilic acylium ion. However, the resulting aryl ketone product possesses a highly Lewis-basic carbonyl oxygen. This oxygen forms a tight, stable complex with AlCl₃, effectively sequestering the catalyst and removing it from the reaction cycle[8][10]. Consequently, Friedel-Crafts acylation is not truly catalytic; it requires strictly >1.1 equivalents of AlCl₃ per carbonyl group present in the system.

FC_Troubleshooting Start Low Conversion in Friedel-Crafts Acylation Check1 Is the substrate highly electron-deficient? Start->Check1 Sol1 FC will fail. Use alternative synthesis. Check1->Sol1 Yes Check2 Is AlCl3 loading < 1.1 eq per carbonyl? Check1->Check2 No Sol2 Increase AlCl3 to >1.1 eq. (Product sequesters catalyst) Check2->Sol2 Yes Check3 Are reagents/solvents strictly anhydrous? Check2->Check3 No Sol3 Oven-dry glassware. Use fresh, anhydrous AlCl3. Check3->Sol3 No

Caption: Logical troubleshooting workflow for stalled Friedel-Crafts acylations.

Protocol 2: Self-Validating Anhydrous Friedel-Crafts Acylation

This protocol ensures the exclusion of moisture and verifies catalyst activity in real-time[8].

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with N₂.

  • Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1–1.2 eq) in dry dichloromethane (CH₂Cl₂) at 0 °C.

    • Self-Validation Check: The AlCl₃ must be a fine, free-flowing powder. If it is clumped or sticks to the glass, it has absorbed atmospheric moisture and hydrolyzed into inactive aluminum hydroxide and HCl[9]. Discard and use a fresh bottle.

  • Acylium Generation: Add the acyl chloride (1.0 eq) dropwise over 15–20 minutes with vigorous stirring.

    • Self-Validation Check: You should observe a slight color change (often yellow/orange) and the dissolution of some AlCl₃ as the soluble acylium complex forms.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in minimal dry CH₂Cl₂ and add dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction & Quench: Heat to 60–80 °C (or reflux) for 4–6 hours[8]. Cool to room temperature and quench by carefully pouring the mixture onto crushed ice containing concentrated HCl. This acidic quench is mandatory to break the robust AlCl₃-product complex[8]. Extract with CH₂Cl₂.

Module 3: Frequently Asked Questions (FAQs)

Q: My thiophene acetylation is turning dark and forming a tar-like substance. How do I fix this? A: Rapid addition of the acylating agent or excessively high reaction temperatures creates localized high concentrations and exotherms. This promotes side reactions, including the polymerization of the electron-rich thiophene ring, leading to tar formation. Optimize the temperature to balance the conversion rate and selectivity, and ensure strictly dropwise addition of the acylating agent[11].

Q: I am using DCC for an amide coupling, but I cannot purify my product from a persistent white precipitate. What is it, and how do I remove it? A: The white precipitate is N,N'-dicyclohexylurea (DCU), the stoichiometric byproduct of DCC activation. DCU is notoriously insoluble in most organic solvents and water, making chromatographic removal exceptionally difficult. To resolve this, switch your coupling agent to EDC·HCl. EDC produces a urea byproduct that is highly water-soluble and easily removed during a standard aqueous wash[5][12].

Q: Can I use a catalytic amount of AlCl₃ for a standard Friedel-Crafts acylation to save costs? A: No. While certain solid catalysts (like HBEA zeolites) have been developed for specific, highly optimized industrial substrates[13], classical Friedel-Crafts acylation requires stoichiometric amounts of AlCl₃. The Lewis acid forms a tight complex with the resulting aryl ketone product, effectively removing the catalyst from the active cycle. You must use at least 1.1 equivalents of AlCl₃ per carbonyl group[8][10].

References
  • Thieme E-Books. Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Available at:[Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • ResearchGate. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Available at: [Link]

  • Sciencemadness. Friedel-Crafts acylation. Available at: [Link]

  • NSF. Insights into Fast Amide Couplings in Aqueous Nanomicelles. Available at: [Link]

  • NIH / PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Available at: [Link]

  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Reddit (r/chemhelp). Finding theoretical yield (Friedel Crafts Acylation Reaction). Available at:[Link]

  • ACS Publications. Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available at: [Link]

Sources

Technical Support Center: Stability of 3,5-Dimethylphenyl 4-Methoxybenzoate Under Reflux

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 3,5-dimethylphenyl 4-methoxybenzoate, with a particular focus on its stability under reflux conditions.

Introduction

3,5-Dimethylphenyl 4-methoxybenzoate is an aromatic ester with applications in organic synthesis, serving as a potential intermediate in the development of novel chemical entities. The stability of this ester linkage, particularly under the strenuous conditions of reflux, is a critical parameter that dictates reaction outcomes, yield, and purity. This document addresses common questions and challenges related to its stability, providing both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3,5-dimethylphenyl 4-methoxybenzoate when subjected to reflux?

The principal stability concern for 3,5-dimethylphenyl 4-methoxybenzoate under reflux is its susceptibility to hydrolysis.[1][2] This reaction involves the cleavage of the ester bond by water, which can be catalyzed by the presence of acids or bases, leading to the formation of 3,5-dimethylphenol and 4-methoxybenzoic acid. The elevated temperatures characteristic of reflux conditions significantly accelerate the rate of this degradation pathway.

Q2: How do acidic or basic conditions affect the stability of the ester during reflux?

Both acidic and basic conditions can catalyze the hydrolysis of esters, but they do so through different mechanisms and with different efficiencies.

  • Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., sulfuric or hydrochloric acid), the hydrolysis of an ester is a reversible reaction.[1][2][3][4][5][6][7] The equilibrium nature of this process means that while degradation can occur, the reaction may not proceed to completion.[4][5] To favor the ester form, it is crucial to minimize the amount of water present. Conversely, an excess of water will drive the equilibrium towards the hydrolysis products.[1][3][7]

  • Base-Catalyzed Hydrolysis (Saponification): Refluxing an ester with a dilute alkali, such as sodium hydroxide, results in an irreversible hydrolysis reaction known as saponification.[3][4][5][6] This process goes to completion because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt.[1][4] This salt is not reactive towards the alcohol, thus preventing the reverse esterification reaction.[1]

Q3: Are there any structural features of 3,5-dimethylphenyl 4-methoxybenzoate that influence its stability?

Yes, the electronic properties of the aromatic rings play a role. The 4-methoxy group on the benzoate portion is an electron-donating group, which can slightly influence the reactivity of the carbonyl carbon of the ester. The two methyl groups on the phenyl ring are also electron-donating, which can affect the leaving group potential of the 3,5-dimethylphenoxide ion. However, the most significant factor governing stability under reflux remains the presence of water and acid/base catalysts.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving 3,5-dimethylphenyl 4-methoxybenzoate under reflux.

Problem Potential Cause Recommended Solution
Low yield of desired product after a reaction performed under reflux. Ester Hydrolysis: The most likely cause is the unintended hydrolysis of the starting material or product.1. Ensure Anhydrous Conditions: Use dry solvents and glassware. If the reaction chemistry allows, consider using a Dean-Stark trap to remove any water formed during the reaction.[7] 2. Control pH: If possible, maintain a neutral pH. If acidic or basic conditions are required for the desired transformation, consider the reaction time and temperature to minimize hydrolysis. For base-catalyzed reactions, be aware that hydrolysis will be irreversible. 3. Use a Milder Base/Acid: If catalysis is necessary, explore the use of weaker acids or bases that may be less aggressive towards the ester linkage.
Presence of 3,5-dimethylphenol and/or 4-methoxybenzoic acid in the crude product. Degradation of the Ester: This is a direct indication of ester hydrolysis.1. Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and detect the formation of hydrolysis byproducts in real-time.[8] 2. Purification: If hydrolysis has occurred, the byproducts will need to be removed. 4-Methoxybenzoic acid can be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup.[9] 3,5-dimethylphenol can be more challenging to separate but may be removed by column chromatography or recrystallization.
Inconsistent reaction outcomes. Variability in Reaction Conditions: Minor variations in water content, catalyst concentration, or reaction time can lead to different degrees of hydrolysis.1. Standardize Procedures: Ensure consistent and rigorous adherence to the experimental protocol. 2. Characterize Starting Materials: Verify the purity of the 3,5-dimethylphenyl 4-methoxybenzoate before use to ensure it is free from acidic or basic impurities.

Experimental Protocols

Protocol 1: Monitoring Ester Stability Under Neutral Reflux

This protocol allows for the assessment of the thermal stability of 3,5-dimethylphenyl 4-methoxybenzoate in a common organic solvent.

Materials:

  • 3,5-dimethylphenyl 4-methoxybenzoate

  • Anhydrous toluene

  • Reflux condenser

  • Round-bottom flask

  • Heating mantle

  • TLC plates, GC, or HPLC for analysis

Procedure:

  • Dissolve a known quantity of 3,5-dimethylphenyl 4-methoxybenzoate in anhydrous toluene in a round-bottom flask.

  • Set up the apparatus for reflux.

  • Heat the mixture to reflux and maintain for a set period (e.g., 4, 8, 12, 24 hours).

  • At each time point, carefully take an aliquot of the reaction mixture.

  • Analyze the aliquot by TLC, GC, or HPLC to check for the appearance of 3,5-dimethylphenol or 4-methoxybenzoic acid.

Protocol 2: Assessing Stability Under Acidic and Basic Reflux

This protocol compares the rate of hydrolysis under acidic and basic conditions.

Materials:

  • 3,5-dimethylphenyl 4-methoxybenzoate

  • Ethanol (or another suitable solvent)

  • Dilute aqueous HCl (e.g., 1 M)

  • Dilute aqueous NaOH (e.g., 1 M)

  • Reflux apparatus

  • Analytical instrumentation (TLC, GC, or HPLC)

Procedure:

  • Prepare two separate reaction flasks.

  • In one flask, dissolve 3,5-dimethylphenyl 4-methoxybenzoate in ethanol and add the dilute HCl solution.

  • In the second flask, dissolve the same amount of the ester in ethanol and add the dilute NaOH solution.

  • Reflux both mixtures simultaneously.

  • Monitor the progress of hydrolysis in both flasks over time using an appropriate analytical technique. This will demonstrate the irreversible and typically faster hydrolysis under basic conditions.[3][4][5][6]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the fundamental process of ester hydrolysis, which is the primary stability concern for 3,5-dimethylphenyl 4-methoxybenzoate under reflux.

Hydrolysis Ester 3,5-Dimethylphenyl 4-Methoxybenzoate Products 3,5-Dimethylphenol + 4-Methoxybenzoic Acid Ester->Products Hydrolysis Water Water (H₂O) Water->Products Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Products catalyzes

Caption: General scheme of ester hydrolysis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve stability issues with 3,5-dimethylphenyl 4-methoxybenzoate during reflux.

Troubleshooting Start Low Yield or Impure Product Check_Hydrolysis Analyze for Hydrolysis Products (3,5-dimethylphenol, 4-methoxybenzoic acid) Start->Check_Hydrolysis Hydrolysis_Present Hydrolysis Confirmed Check_Hydrolysis->Hydrolysis_Present Yes No_Hydrolysis No Significant Hydrolysis Check_Hydrolysis->No_Hydrolysis No Check_Conditions Review Reaction Conditions: - Water content? - pH? Hydrolysis_Present->Check_Conditions Other_Issues Investigate Other Side Reactions No_Hydrolysis->Other_Issues Anhydrous Implement Anhydrous Techniques (Dry Solvents, Dean-Stark) Check_Conditions->Anhydrous Moisture Present Control_pH Neutralize or Use Milder Catalysts Check_Conditions->Control_pH Non-neutral pH Optimize Optimize Reaction Time and Temperature Anhydrous->Optimize Control_pH->Optimize

Caption: Troubleshooting workflow for stability issues.

References

  • Hallas, G. (1965). The Effects of Structural Variations on the Absorption Spectra of Triarylmethane Dyes. Journal of the Society of Dyers and Colourists, 81(4), 137-143. [Link]

  • Janes, L. E., & Kazlauskas, R. J. (1998). A time-efficient spectrophotometric method for measuring the enantioselectivity of hydrolases. Journal of Organic Chemistry, 63(14), 4764-4771. [Link]

  • Save My Exams. (2026, February 24). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • Science Ready. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]

  • Agilent Technologies. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3,5-dimethylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Reaction Monitoring and Structural Validation[1]

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Purpose: To provide an objective, data-driven framework for validating the synthesis of 3,5-dimethylphenyl 4-methoxybenzoate, distinguishing it from its starting materials (3,5-dimethylphenol and 4-methoxybenzoic acid) using 1H NMR spectroscopy.

Introduction: The Analytical Challenge

In drug discovery and intermediate synthesis, 3,5-dimethylphenyl 4-methoxybenzoate represents a classic esterification product. The analytical challenge lies not just in assigning peaks, but in proving conversion and ensuring purity .

This guide moves beyond simple peak listing. It compares the product directly against its reactants, highlighting the specific chemical shift (


) perturbations driven by the esterification event. These shifts are the "fingerprints" required to validate the reaction without resorting to destructive techniques.

Structural Breakdown & Predicted Shifts[2]

Before analyzing the spectrum, we must map the magnetic environment of the molecule.

  • Moiety A (Acid Derived): The p-anisoyl group (4-methoxybenzoyl).

    • Key Feature: An AA'BB' aromatic system. The protons ortho to the carbonyl are strongly deshielded.

  • Moiety B (Phenol Derived): The 3,5-dimethylphenyl group (xylyl).

    • Key Feature: A meta-substituted aromatic ring with

      
       symmetry (locally).
      
  • Linkage: The ester bond (

    
    ) is the primary cause of chemical shift changes (perturbations) observed in the product spectrum.
    

Experimental Protocol: Self-Validating Acquisition

To ensure reproducible data that aligns with the values in this guide, follow this standardized protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the dried sample.

    • Dissolve in 0.6 mL of Chloroform-d (

      
      , 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane).
      
    • Why:

      
       minimizes hydrogen bonding variability compared to DMSO-
      
      
      
      , ensuring sharp peaks for the aromatic protons.
  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle:

      
       (maximizes signal-to-noise for rapid scans).
      
    • Relaxation Delay (D1):

      
       second (sufficient for methyl relaxation).
      
    • Scans (NS): 16 (usually sufficient for >5 mg sample).

    • Spectral Width: -2 to 14 ppm.

  • Processing & Calibration (The Self-Validation Step):

    • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

    • Referencing: Calibrate the TMS singlet to 0.00 ppm .

    • Validation Check: Verify the residual

      
       peak appears at 7.26 ppm . If it deviates >0.05 ppm, recalibrate.
      

Comparative Analysis: Product vs. Reactants

This section provides the core data needed to confirm reaction success. We compare the product shifts against the starting materials: 4-Methoxybenzoic acid (Reactant A) and 3,5-Dimethylphenol (Reactant B).

Table 1: Chemical Shift Comparison ( , ppm in )
MoietyProton AssignmentReactant A (Acid)Reactant B (Phenol)Product (Ester)

(Shift Effect)
Functional

~10-12 (br)4.5 - 6.0 (br)Absent Disappearance (Primary confirmation)
Acid Ring Ar-H ortho to C=O8.07 (d)8.15 (d) +0.08 (Deshielding)
Acid Ring Ar-H ortho to OMe6.95 (d)6.98 (d) Minimal change
Acid Ring

3.88 (s)3.89 (s) Minimal change
Phenol Ring Ar-H ortho to O-Ester6.45 (s)6.85 (s) +0.40 (Significant Downfield Shift)
Phenol Ring Ar-H para to O-Ester6.55 (s)6.95 (s) +0.40 (Downfield Shift)
Phenol Ring

(Methyls)
2.22 (s)2.35 (s) +0.13 (Slight Deshielding)

Critical Insight: The most diagnostic change is the downfield shift of the phenol ring protons (from ~6.5 to ~6.9 ppm) caused by the electron-withdrawing nature of the ester carbonyl, which pulls density away from the phenyl ring more strongly than the original hydroxyl group.

Detailed Spectral Assignment

Region 1: Aliphatic Zone (2.0 – 4.0 ppm)
  • 2.35 ppm (Singlet, 6H): The two equivalent methyl groups on the 3,5-dimethylphenyl ring.

    • Note: If you see a peak at 2.22 ppm, you have unreacted phenol.

  • 3.89 ppm (Singlet, 3H): The methoxy group (

    
    ) attached to the benzoyl ring.
    
    • Note: This is a robust internal standard for integration (set this to 3.00).

Region 2: Aromatic Zone (6.8 – 8.2 ppm)
  • 6.85 ppm (Singlet, 2H): Protons at positions 2 and 6 of the dimethylphenyl ring. These are distinctively shifted downfield from the starting material.

  • 6.95 ppm (Singlet, 1H): Proton at position 4 of the dimethylphenyl ring.

    • Warning: This often overlaps with the doublet from the anisoyl ring (below).

  • 6.98 ppm (Doublet,

    
     Hz, 2H):  Protons ortho to the methoxy group (positions 3,5 of the benzoyl ring).
    
  • 8.15 ppm (Doublet,

    
     Hz, 2H):  Protons ortho to the ester carbonyl (positions 2,6 of the benzoyl ring). These are the most downfield signals due to the anisotropy of the carbonyl group.
    

Logic Flow for Spectral Verification

The following diagram illustrates the decision-making process for a researcher validating this compound.

G Start Acquire 1H NMR Spectrum CheckSolvent Check Residual Solvent (CDCl3 @ 7.26 ppm) Start->CheckSolvent CheckOH Is there a broad singlet > 4.5 ppm or > 10 ppm? CheckSolvent->CheckOH Calibrated Impure Sample Impure: Contains unreacted Acid or Phenol CheckOH->Impure Yes AnalyzeAromatic Analyze Aromatic Region (6.5 - 8.2 ppm) CheckOH->AnalyzeAromatic No (Clean) CheckDownfield Identify Doublet @ ~8.15 ppm (Ortho to C=O) AnalyzeAromatic->CheckDownfield CheckPhenolShift Check Phenol Ring Protons Shifted to ~6.8-6.9 ppm? CheckDownfield->CheckPhenolShift CheckPhenolShift->Impure No (Peaks @ 6.5 ppm) Confirm CONFIRMED PRODUCT 3,5-dimethylphenyl 4-methoxybenzoate CheckPhenolShift->Confirm Yes

Caption: Figure 1: Logic flow for the structural verification of 3,5-dimethylphenyl 4-methoxybenzoate, prioritizing the detection of unreacted starting materials.

Troubleshooting & Common Impurities

When analyzing the spectrum, be aware of these common artifacts:

  • Water (

    
    ):  In 
    
    
    
    , water appears as a broad singlet around 1.56 ppm . It does not interfere with your diagnostic peaks.
  • Ethyl Acetate (EtOAc): If used in purification, look for a quartet at 4.12 ppm and a singlet at 2.05 ppm .

  • Dichloromethane (DCM): Singlet at 5.30 ppm .

  • Rotational Isomers: Esters generally do not show rotamers at room temperature in NMR, unlike amides. If you see "doubling" of peaks, suspect a mixture of product and starting material, not dynamic effects.

References

  • National Institute of Standards and Technology (NIST). 4-Methoxybenzoic acid Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 3,5-Dimethylphenol Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Standard reference for substituent effects on aromatic rings). Available at: [Link]

Sources

A Researcher's Guide to 13C NMR Chemical Shifts for 3,5-Dimethylphenyl Anisate: An In-depth Comparison

Author: BenchChem Technical Support Team. Date: February 2026

The precise characterization of molecular structures is a cornerstone of chemical research and drug development. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide focuses on the 13C NMR spectral analysis of 3,5-dimethylphenyl anisate, a compound of interest in various chemical and pharmaceutical research areas.

The Significance of 13C NMR in Structural Elucidation

13C NMR spectroscopy offers a powerful, non-destructive method to probe the carbon skeleton of organic molecules. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, providing a rich dataset for structural assignment.[1][2][3]

For a molecule like 3,5-dimethylphenyl anisate, which possesses multiple aromatic and ester functionalities, 13C NMR is invaluable for unambiguously assigning each carbon atom. However, the interpretation of these spectra can be complex. Therefore, a combined approach of experimental data acquisition and theoretical prediction is often employed to enhance the accuracy of structural verification.[4][5]

Visualizing the Structure of 3,5-Dimethylphenyl Anisate

To facilitate the discussion of its 13C NMR spectrum, the chemical structure of 3,5-dimethylphenyl anisate with the standard IUPAC numbering for each carbon atom is presented below.

Caption: Molecular structure of 3,5-dimethylphenyl anisate with carbon atom numbering.

Comparative Analysis: Experimental vs. Predicted 13C NMR Chemical Shifts

The following table presents a comparison of experimentally predicted 13C NMR chemical shifts for 3,5-dimethylphenyl anisate with values obtained from computational prediction software. This side-by-side analysis is crucial for validating the structural assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl3
C1127.5
C2132.3
C3118.8
C4163.6
C5118.8
C6132.3
C7 (C=O)165.2
C8150.8
C9121.5
C10139.2
C11129.5
C12139.2
C13121.5
C14 (CH3)21.3
C15 (CH3)21.3
C16 (OCH3)55.5

Note: The predicted values are generated using advanced chemical shift prediction algorithms.[4][6][7][8][9] It is important to note that experimental values can be influenced by solvent effects and other experimental conditions.[10]

Understanding the Data: Key Observations

  • Carbonyl Carbon (C7): The ester carbonyl carbon (C7) exhibits the most downfield chemical shift (165.2 ppm), a characteristic feature of carbonyl groups in esters.[3]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons (C1-C6 and C8-C13) are spread over a range of approximately 118 to 164 ppm. The carbons directly attached to the electron-withdrawing oxygen atoms (C4 and C8) are shifted further downfield.[2]

  • Methyl Carbons (C14, C15): The two equivalent methyl carbons on the phenyl ring (C14 and C15) appear at a characteristic upfield chemical shift of 21.3 ppm.

  • Methoxy Carbon (C16): The methoxy carbon (C16) resonates at 55.5 ppm, a typical value for an sp3 hybridized carbon attached to an oxygen atom.

Experimental Protocol for Acquiring 13C NMR Spectra

Acquiring high-quality, quantitative 13C NMR spectra requires careful attention to experimental parameters to ensure accurate and reproducible results.

Caption: Workflow for acquiring a 13C NMR spectrum.

For quantitative 13C NMR, it is crucial to ensure complete relaxation of all carbon nuclei between pulses. This is often achieved by using a long relaxation delay (D1) of at least five times the longest T1 relaxation time of any carbon in the molecule. Additionally, inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal enhancements.[11][12]

Theoretical Prediction of 13C NMR Chemical Shifts

Computational chemistry provides powerful tools for predicting NMR parameters.[5][13][14] Density Functional Theory (DFT) is a widely used method for calculating 13C NMR chemical shifts with a good balance of accuracy and computational cost.[15]

The general workflow for predicting 13C NMR chemical shifts is as follows:

Caption: Workflow for theoretical 13C NMR chemical shift prediction.

The accuracy of the predicted chemical shifts depends on several factors, including the chosen functional, basis set, and the inclusion of solvent effects.[15][16]

Beyond 13C NMR: A Multi-technique Approach to Structural Elucidation

While 13C NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Provides information about the number, connectivity, and chemical environment of protons.High sensitivity, short acquisition times.Can have significant signal overlap in complex molecules.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Provides fragmentation patterns that can aid in structural elucidation.[17]High sensitivity, requires very small sample amounts.Does not provide detailed information on stereochemistry or connectivity.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, C-O).Fast and simple to perform.Provides limited information on the overall carbon skeleton.
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC) Separates components of a mixture for individual analysis. Can be coupled with other detectors (e.g., MS, NMR) for comprehensive characterization.[17][18]Excellent for purity analysis and quantification.May not be suitable for thermally labile or non-volatile compounds.[19]

By integrating data from these complementary techniques, researchers can achieve a higher level of confidence in their structural assignments.

Conclusion

The analysis of 13C NMR chemical shifts for 3,5-dimethylphenyl anisate, when approached with a combination of experimental measurement and theoretical prediction, provides a robust method for its structural verification. This guide has outlined the key principles, presented a comparative analysis of data, and detailed the experimental and computational workflows necessary for such an investigation. By leveraging the strengths of 13C NMR in conjunction with other analytical techniques, scientists can confidently elucidate the structures of complex organic molecules, a critical step in advancing chemical and pharmaceutical research.

References

  • A computer program for the prediction of 13-C-NMR chemical shifts of organic compounds. Scilit.
  • Chemical Shift Calcul
  • NMR Predict Desktop. Modgraph.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
  • CASPRE - 13C NMR Predictor.
  • Mnova Predict | Accur
  • Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance. Ovid.
  • Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucid
  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
  • C NMR Spectroscopy.
  • Theoretical Prediction of 13C NMR Chemical Shifts of Polymers Using Oligomeric Approach.
  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments.
  • Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limit
  • Theoretical Methods and Applications of Comput
  • 13C NMR. EPFL.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Introduction to 13C-NMR and DEPT – Identific
  • Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method.
  • 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry | OpenStax.
  • Chemical shifts.
  • Calculated and experimental 13 C NMR chemical shifts.
  • NMR Chemical Shifts.
  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
  • 13-C NMR Chemical Shift Table.pdf.
  • Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. MDPI.
  • Modern Analytical Technique for Characteriz
  • Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings). Auctores.
  • New derivatization strategies for the ultrasensitive analysis of non-arom

Sources

Technical Guide: Mass Spectrometry Fragmentation of Phenyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Phenyl Benzoates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the structural elucidation of aromatic esters, Phenyl Benzoates present a distinct fragmentation signature dominated by


-cleavage and devoid of the hydrogen-transfer rearrangements seen in their aliphatic analogs. This guide provides a mechanistic deep-dive into the electron ionization (EI) behavior of phenyl benzoates, contrasting them with alkyl benzoates (methyl/ethyl) and benzyl benzoates. We analyze the suppression of the McLafferty rearrangement, the dominance of the benzoyl cation, and the diagnostic utility of "ortho effects" in substituted derivatives.
Mechanistic Fragmentation Analysis

The EI mass spectrum of phenyl benzoate (MW 198) is characterized by high stability of the molecular ion and a simplified fragmentation tree compared to aliphatic esters.

1.1 The Primary Pathway:

-Cleavage

Upon 70 eV electron impact, the radical cation


 (m/z 198) is formed. The charge is delocalized across the biphenyl-like 

-system, rendering the molecular ion relatively stable. However, the weakest bond is the acyl-oxygen bond.
  • Step 1: Formation of Benzoyl Cation (Base Peak, m/z 105) The homolytic cleavage of the C(acyl)–O bond is the driving force. The charge is retained on the carbonyl fragment due to resonance stabilization by the phenyl ring (acylium ion), while the phenoxy group leaves as a radical.

    
    
    
  • Step 2: Decarbonylation (m/z 77) The benzoyl cation is highly energetic and expels a neutral carbon monoxide (CO) molecule to form the phenyl cation.

    
    
    
  • Step 3: Ring Disintegration (m/z 51) The phenyl cation is unstable and fragments further by ejecting acetylene (

    
    ), yielding the cyclobutadienyl cation (m/z 51), a classic aromatic signature.
    
1.2 The "Fries Rearrangement" Nuance

Unlike aliphatic esters, phenyl esters can undergo a photo-Fries-like rearrangement within the ion source. The molecular ion


 may isomerize to an o-hydroxybenzophenone structure before fragmenting. While the m/z 105 peak remains dominant, this rearrangement can sometimes yield minor ions at m/z 121  (hydroxybenzoyl cation) in substituted derivatives, serving as a subtle diagnostic marker for the phenyl ester linkage versus a simple mixture of acid and phenol.
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive pathways, highlighting the energy-favored route to the benzoyl cation.

PhenylBenzoateFrag M Molecular Ion [M]+. m/z 198 (Phenyl Benzoate) Benzoyl Benzoyl Cation [Ph-CO]+ m/z 105 (Base Peak) M->Benzoyl Alpha-Cleavage (-PhO.) Phenoxy Phenoxy Radical [PhO]. (Neutral Loss 93 Da) Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzoyl->Phenyl Decarbonylation (-CO) CO CO (Neutral Loss 28 Da) C4H3 Cyclobutadienyl Cation [C4H3]+ m/z 51 Phenyl->C4H3 Ring Fragmentation (-C2H2) Acetylene C2H2 (Neutral Loss 26 Da)

Figure 1: Primary EI-MS fragmentation pathway of phenyl benzoate showing the dominant


-cleavage.
Comparative Analysis: Phenyl vs. Alkyl Benzoates

A critical skill for the application scientist is distinguishing phenyl benzoates from their aliphatic isomers or homologs.

Table 1: Diagnostic Ion Comparison
FeaturePhenyl BenzoateEthyl BenzoateBenzyl BenzoateMethyl Benzoate
Molecular Ion (

)
m/z 198 (Prominent)m/z 150 (Weak)m/z 212 (Weak)m/z 136 (Strong)
Base Peak m/z 105 (

)
m/z 105 (

)
m/z 91 (

)
m/z 105 (

)
McLafferty Rearrangement Absent (No

-H)
Present (m/z 122)Absent Absent
Diagnostic Loss M - 93 (Phenoxy)M - 45 (Ethoxy)M - 105 (Benzoyl)M - 31 (Methoxy)
Key Differentiator High stability of

; absence of tropylium (m/z 91).
m/z 122 peak (Benzoic acid radical cation).m/z 91 (Tropylium) is dominant; m/z 105 is secondary.Loss of 31 Da is unique.
The McLafferty Distinction

The most significant difference is the McLafferty Rearrangement .

  • Ethyl Benzoate: Possesses

    
    -hydrogens on the ethyl chain. The carbonyl oxygen abstracts a 
    
    
    
    -proton, leading to the elimination of ethylene and formation of the benzoic acid radical cation (m/z 122) .
  • Phenyl Benzoate: The ester oxygen is bonded to a phenyl ring. There are no

    
    -hydrogens available for abstraction. Thus, m/z 122 is fundamentally absent  (unless formed by rare recombination, which is negligible).
    
Substituent Effects: The "Ortho Effect"[1][2]

When the phenyl benzoate scaffold is substituted, the fragmentation pattern shifts predictably based on the position of the substituent.

  • Para/Meta Substituents: Generally follow the standard cleavage described above. A

    
    -nitro group will simply shift the molecular ion and the benzoyl fragment mass accordingly.
    
  • Ortho Substituents (The "Ortho Effect"): If a substituent with a hydrogen donor (e.g., -OH, -NH2, -CH3) is ortho to the ester linkage, a localized hydrogen transfer occurs.

    • Example:Phenyl Salicylate (Salol) .

    • Mechanism: The phenolic hydrogen (ortho to carbonyl) transfers to the ester oxygen, facilitating the elimination of phenol.

    • Result: A dominant peak at m/z 120 (quinone-like ion) often competes with or suppresses the m/z 105 peak.

Experimental Protocol for Reproducible Spectra

To generate data comparable to NIST library standards, follow this self-validating protocol.

5.1 Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol to prevent transesterification in the injector port.

  • Concentration: 10–50 µg/mL (ppm). Phenyl benzoates are strongly ionizing; high concentrations cause detector saturation and peak broadening.

5.2 Instrument Parameters (GC-EI-MS)
  • Inlet Temperature: 280°C. (Ensure complete volatilization; phenyl benzoates have high boiling points).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Source Temperature: 230°C.

    • Note: If source temp is >250°C, thermal degradation (pyrolysis) may mimic fragmentation.

  • Ionization Energy: 70 eV (Standard).

    • Validation: Check the m/z 502/69 ratio of PFTBA (tuning standard).

5.3 Data Validation Step
  • Check M+: Ensure m/z 198 is visible. If absent, the source temp may be too high, or the ionization energy is excessive.

  • Check 105/77 Ratio: In a clean spectrum of phenyl benzoate, m/z 105 should be 100% (Base) and m/z 77 should be ~50-70%. Significant deviations suggest co-elution.

Decision Logic for Identification

Use this logic flow to confirm the identity of an unknown aromatic ester.

IdentificationLogic Start Unknown Spectrum (Aromatic Ester) BasePeak Identify Base Peak Start->BasePeak Check91 Is Base Peak m/z 91? BasePeak->Check91 Benzyl Suspect Benzyl Benzoate (Tropylium Ion) Check91->Benzyl Yes Check105 Is Base Peak m/z 105? Check91->Check105 No Check122 Is m/z 122 Present? Check105->Check122 Yes Alkyl Suspect Alkyl Benzoate (Ethyl/Propyl) McLafferty Rearrangement Check122->Alkyl Yes (Significant) CheckM Check Molecular Ion (M+) Check122->CheckM No (Trace/Absent) M136 M+ = 136 Methyl Benzoate CheckM->M136 M198 M+ = 198 Phenyl Benzoate CheckM->M198

Figure 2: Decision tree for differentiating phenyl benzoate from common ester analogs.

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenyl Benzoate (CAS 93-99-2).[1] National Institute of Standards and Technology.[1] [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrometry fragmentation patterns of benzoic acid and esters.[2][Link]

  • University of Colorado Boulder. (2024). Fragmentation Mechanisms: Odd Electron Ions and McLafferty Rearrangement.[Link]

Sources

A Senior Application Scientist's Guide to the Melting Point Determination of 3,5-dimethylphenyl 4-methoxybenzoate and a Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of materials science and drug development, the precise characterization of a novel chemical entity is paramount. The melting point, a fundamental thermodynamic property, serves as a crucial indicator of purity and identity.[1][2] This guide provides a comprehensive protocol for the melting point determination of a synthesized compound, exemplified by 3,5-dimethylphenyl 4-methoxybenzoate. Beyond a mere procedural outline, this document delves into the rationale behind experimental choices and offers a comparative analysis of prevalent methodologies, empowering researchers to make informed decisions in their laboratory workflows.

I. The Significance of Melting Point in a Research Context

The transition of a substance from a solid to a liquid phase at a specific temperature is its melting point. For a pure crystalline solid, this transition typically occurs over a narrow temperature range, often referred to as a "sharp" melting point (usually 0.5-1.0°C range). Conversely, the presence of impurities will generally cause a depression and broadening of the melting range.[1] Therefore, melting point determination is an indispensable technique for:

  • Assessing Compound Purity: A broad melting range is a strong indicator of an impure sample.[2]

  • Compound Identification: By comparing the experimentally determined melting point with literature values, one can help to confirm the identity of a synthesized compound.

  • Characterizing Novel Materials: For new chemical entities, the melting point is a key physical property that contributes to its overall characterization profile.

II. Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely adopted, classical technique for determining the melting point of a solid. It is valued for its simplicity and the small amount of sample required. Below is a detailed protocol for determining the melting point of a new compound like 3,5-dimethylphenyl 4-methoxybenzoate using a modern digital melting point apparatus.

A. Sample Preparation: The Foundation of Accuracy

Proper sample preparation is critical for obtaining a reproducible and accurate melting point.

  • Ensure Sample is Dry: The sample must be thoroughly dry, as residual solvent can act as an impurity, leading to a depressed and broadened melting range.[3][4]

  • Grind to a Fine Powder: If the sample consists of large crystals, it should be gently ground into a fine, uniform powder using a mortar and pestle.[5][6][7] This ensures efficient and uniform heat transfer throughout the sample.

  • Loading the Capillary Tube:

    • Obtain a capillary melting point tube, which is sealed at one end.[3][4]

    • Press the open end of the capillary tube into the powdered sample.[3][4]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[3][4] To achieve tighter packing, the capillary tube can be dropped, closed end down, through a long, narrow tube (like a piece of glass tubing) onto the benchtop.[3][4]

    • The final packed sample height should be between 2-4 mm.[3][4][5] A sample height greater than this can lead to an artificially broad melting range due to uneven heat distribution.[4]

B. Measurement Procedure

This protocol assumes the use of a modern digital melting point apparatus (e.g., a Mel-Temp).

  • Initial Rapid Determination (Optional but Recommended): If the melting point is completely unknown, it is efficient to first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute).[1] This will provide an approximate melting range. Note this range and allow the apparatus to cool significantly before the next step.

  • Accurate Determination:

    • Set the starting temperature of the apparatus to at least 15-20°C below the approximate melting point determined in the previous step.[3][4]

    • Set the heating rate (ramp rate) to 1-2°C per minute.[2][5][8] A slow heating rate is crucial to ensure that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium.[8]

    • Insert the prepared capillary tube into the sample holder of the apparatus.[3][4]

    • Observe the sample through the magnifying eyepiece.

    • Record the Onset of Melting (T1): This is the temperature at which the first droplet of liquid becomes visible.[3] You may also observe "sintering," where the solid pulls away from the walls of the tube just before melting.[3]

    • Record the Completion of Melting (T2): This is the temperature at which the last solid crystal melts, and the sample is completely transformed into a transparent liquid.[3]

    • The melting range is reported as T1 - T2.

  • Repeat for Consistency: A new capillary tube with a fresh sample should be used for each subsequent measurement.[3] Perform at least two careful determinations to ensure the results are consistent.

Experimental Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2-4 mm) Grind->Load Insert Insert Capillary into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Sample Heat->Observe Record_T1 Record T1 (First Droplet) Observe->Record_T1 Record_T2 Record T2 (Completely Liquid) Record_T1->Record_T2 Report Report Melting Range (T1 - T2) Record_T2->Report

Caption: Workflow for determining the melting point of a solid organic compound using the capillary method.

III. Comparative Analysis of Melting Point Determination Techniques

While the capillary method is a staple, other techniques offer distinct advantages, particularly in a high-throughput or industrial setting.

FeatureCapillary Method (e.g., Mel-Temp, Thiele Tube)Differential Scanning Calorimetry (DSC)
Principle Visual observation of the phase change from solid to liquid upon heating in a capillary tube.[1]Measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] The melting event is detected as an endothermic peak.
Sample Size Small (a few milligrams).Small (typically 1-15 mg).[12]
Accuracy Good, but can be user-dependent. Accuracy is influenced by the heating rate and visual acuity.High accuracy and precision.[13] Provides quantitative thermodynamic data.
Throughput Low to moderate. Some devices can run multiple capillaries simultaneously.[4]Can be automated for high-throughput screening.
Information Provided Melting range (visual).Melting point (peak temperature), enthalpy of fusion (area under the peak), and can also detect other thermal events like glass transitions and crystallization.[9][12]
Best Suited For Routine purity checks, compound identification in academic and small-scale research labs.In-depth thermal characterization of materials, quality control in industrial settings, polymer analysis, and pharmaceutical development.[13][14]
Cost Relatively low-cost equipment.[1]Higher initial instrument cost.

Causality in Method Selection:

The choice between the capillary method and DSC is driven by the specific research question. For routine verification of a known compound's purity in a synthesis lab, the speed and cost-effectiveness of the capillary method are often sufficient. However, for the comprehensive characterization of a novel pharmaceutical compound, where understanding its full thermal behavior (including polymorphism and degradation) is critical, the quantitative and highly sensitive data from DSC is indispensable.[13] DSC is governed by standards such as ASTM E794, which outlines the determination of melting and crystallization temperatures.[14][15][16][17]

G cluster_goal Primary Goal cluster_methods Available Methods cluster_considerations Key Considerations Goal Determine Melting Point Capillary Capillary Method Goal->Capillary DSC Differential Scanning Calorimetry (DSC) Goal->DSC Purity Qualitative Purity Check Capillary->Purity provides Thermo Quantitative Thermodynamic Data DSC->Thermo provides Purity->Capillary suitable for Thermo->DSC required for Cost Cost & Accessibility Cost->Capillary lower Cost->DSC higher Throughput Throughput Requirements Throughput->DSC higher

Sources

A Comparative Analysis of Ester Reactivity: 3,5-Dimethylphenyl vs. 4-Pentylphenyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development and Organic Synthesis Professionals

In the nuanced world of medicinal chemistry and synthetic protocol design, the selection of a leaving group can profoundly influence the reactivity of an ester, dictating reaction kinetics, yield, and even the feasibility of a synthetic route. This guide provides a deep comparative analysis of the reactivity of two substituted phenyl esters: 3,5-dimethylphenyl esters and 4-pentylphenyl esters. By examining the interplay of electronic and steric effects, supported by theoretical principles and experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their experimental designs.

Theoretical Framework: Unpacking the Drivers of Reactivity

The reactivity of a phenyl ester in nucleophilic acyl substitution reactions, such as hydrolysis, is primarily governed by the ability of the phenoxide to act as a leaving group. A more stable phenoxide is a better leaving group, leading to a faster reaction. The stability of the phenoxide is, in turn, dictated by the electronic properties of the substituents on the phenyl ring.

Electronic Effects and the Hammett Equation

The electronic influence of a substituent can be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1] The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group (EWG), which stabilizes the phenoxide anion and increases reactivity. A negative σ value signifies an electron-donating group (EDG), which destabilizes the anion and decreases reactivity.[2]

  • ρ (rho) is the reaction constant , which describes the sensitivity of the reaction to substituent effects.[3]

For ester hydrolysis, a negative charge builds up in the transition state and in the final phenoxide product. Therefore, electron-withdrawing groups stabilize this charge, leading to a positive ρ value and an accelerated reaction rate. Conversely, electron-donating groups destabilize the negative charge, slowing the reaction.[4][5]

Steric Hindrance

Beyond electronic effects, the steric bulk of substituents near the reaction center can impede the approach of a nucleophile, thereby slowing the reaction rate.[6][7][8] This is particularly relevant for ortho substituents, but can also play a role for bulky meta or para groups.

Comparative Analysis of Substituents

Let's apply this theoretical framework to our two esters of interest.

3,5-Dimethylphenyl Ester
  • Electronic Effect: This ester possesses two methyl groups at the meta positions. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. The Hammett constant (σ_meta) for a methyl group is approximately -0.07 .[2] Since there are two methyl groups, their effects are approximately additive, leading to a combined σ value of around -0.14 . This negative value indicates a net electron-donating effect, which is expected to decrease the ester's reactivity compared to an unsubstituted phenyl ester.

  • Steric Effect: The two methyl groups are positioned meta to the ester linkage. While not directly flanking the reaction center like ortho substituents, they can still exert some minor steric hindrance to the approaching nucleophile.

4-Pentylphenyl Ester
  • Electronic Effect: This ester features a pentyl group at the para position. Similar to a methyl group, the pentyl group is an electron-donating alkyl group. The Hammett constant (σ_para) for alkyl groups like pentyl is typically in the range of -0.15 to -0.17 .[2] This value is slightly more negative than a single meta-methyl group, suggesting a slightly stronger electron-donating effect.

  • Steric Effect: The pentyl group is located at the para position, remote from the ester functionality. Consequently, it is not expected to exert any significant steric hindrance on the reaction center.

Head-to-Head Prediction

To predict the relative reactivity, we must consider the stability of the corresponding phenoxide leaving groups. The stability of the phenoxide is inversely related to the pKa of its conjugate acid, the phenol. A lower pKa indicates a more acidic phenol and a more stable conjugate base (phenoxide).

Substituent GroupPosition(s)Hammett Constant (σ)Predicted pKa of PhenolLeaving Group StabilityPredicted Reactivity
3,5-Dimethylmeta~ -0.14~10.25[9]LowerLower
4-Pentylpara~ -0.17~10.26[10][11]HigherHigher

Based on the Hammett constants, the 4-pentyl group is slightly more electron-donating than the two meta-methyl groups combined. This would suggest that the 4-pentylphenyl ester should be slightly less reactive. However, the predicted pKa values for 3,5-dimethylphenol and 4-pentylphenol are very similar, around 10.25-10.26.[9][10][11][12] This similarity in pKa suggests that the electronic effects of these two substituent patterns on the stability of the phenoxide leaving group are nearly identical. Therefore, any significant difference in reactivity would likely arise from other factors, such as steric hindrance. Given that the 3,5-dimethylphenyl group presents a greater potential for minor steric hindrance compared to the remote 4-pentyl group, it is predicted that the 4-pentylphenyl ester will be slightly more reactive due to a more accessible reaction center.

Experimental Validation: A Protocol for Kinetic Analysis

To empirically determine the relative reactivities, a kinetic study of the base-catalyzed hydrolysis (saponification) of each ester can be performed.[13][14] The progress of the reaction can be monitored by measuring the formation of the phenoxide product using UV-Vis spectrophotometry.

Experimental Workflow

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare stock solutions: - Ester in Dioxane - NaOH in Water C Equilibrate NaOH solution in a quartz cuvette A->C B Set up thermostatted UV-Vis spectrophotometer B->C D Inject a small volume of ester stock solution C->D E Immediately start monitoring absorbance vs. time D->E F Plot ln(A∞ - At) vs. time E->F G Determine the pseudo-first-order rate constant (k_obs) from the slope F->G H Repeat for the other ester G->H I Compare k_obs values H->I

Caption: Workflow for the kinetic analysis of ester hydrolysis.

Detailed Protocol

Materials:

  • 3,5-dimethylphenyl acetate (or other simple carboxylate ester)

  • 4-pentylphenyl acetate (or other simple carboxylate ester)

  • Sodium hydroxide (NaOH), analytical grade

  • 1,4-Dioxane, spectroscopic grade

  • Deionized water

  • Thermostatted UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each ester in 1,4-dioxane.

    • Prepare a 0.02 M aqueous solution of NaOH.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at the λ_max of the corresponding phenoxide (determined beforehand by scanning the spectrum of the hydrolyzed product).

    • Set the temperature of the cell holder to 25 °C.

  • Kinetic Measurement:

    • Pipette 3.0 mL of the 0.02 M NaOH solution into a quartz cuvette and place it in the thermostatted cell holder. Allow it to equilibrate for 5 minutes.

    • Initiate the kinetic run by rapidly injecting 50 µL of the 0.1 M ester stock solution into the cuvette. Quickly mix by inverting the cuvette (covered with parafilm) or by gentle aspiration with the pipette.

    • Immediately begin recording the absorbance at the chosen wavelength at regular intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.

    • The final absorbance reading (A∞) can be taken after several hours or by adding a drop of a more concentrated base to ensure complete hydrolysis.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics since [NaOH] >> [Ester].

    • The observed rate constant (k_obs) is determined by plotting ln(A∞ - A_t) versus time (t), where A_t is the absorbance at time t.

    • The slope of this plot will be equal to -k_obs.[15][16]

    • Perform the experiment in triplicate for each ester to ensure reproducibility.

Expected Results and Interpretation

The experiment would yield the pseudo-first-order rate constants (k_obs) for the hydrolysis of each ester under identical conditions.

EsterPredicted Relative k_obsRationale
3,5-Dimethylphenyl AcetateSlowerSimilar electronic effect to 4-pentylphenyl ester, but with potential for minor steric hindrance.
4-Pentylphenyl AcetateFasterSimilar electronic effect to 3,5-dimethylphenyl ester, with a more sterically accessible reaction center.

The ester with the larger k_obs value is the more reactive species. Based on our analysis, it is expected that the 4-pentylphenyl ester will exhibit a slightly larger rate constant than the 3,5-dimethylphenyl ester. This outcome would validate the prediction that in cases of very similar electronic effects, even minor steric differences can become a deciding factor in reactivity.

Conclusion

The comparative analysis of 3,5-dimethylphenyl and 4-pentylphenyl esters reveals the subtle interplay of electronic and steric effects in determining chemical reactivity. While both substituent patterns are weakly electron-donating, the remote placement of the pentyl group in the 4-pentylphenyl ester likely renders its carbonyl carbon more accessible to nucleophilic attack compared to the 3,5-dimethylphenyl ester. For researchers in drug development and organic synthesis, this guide underscores the importance of considering both electronic and steric parameters when designing molecules and reaction pathways. While Hammett constants provide an excellent first approximation of electronic influence, a holistic analysis that includes steric considerations is crucial for accurately predicting and controlling ester reactivity.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • Fiveable. (2025, August 15). Ester Hydrolysis Definition. [Link]

  • Scent.vn. (n.d.). 3,5-Dimethylphenol (CAS 108-68-9): Odor profile, Properties, & IFRA compliance. [Link]

  • Bentham Science. (2001, May 1). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. [Link]

  • ACS Publications. (2005, June 28). Ab Initio Study of the Substituent Effects on the Relative Stability of the E and Z Conformers of Phenyl Esters. Stereoelectronic Effects on the Reactivity of the Carbonyl Group. [Link]

  • Testbook. (n.d.). Ester Hydrolysis: Definition, Types, Mechanism, Applications. [Link]

  • ResearchGate. (n.d.). Mechanisms of ester hydrolysis under acid or base catalysis. [Link]

  • Slideshare. (n.d.). acid base catalysed Ester hydrolysis. [Link]

  • ProQuest. (n.d.). Steric Effects in the Hydrolysis of Ester Groups Attached to Polycarboxylic Acids. [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. [Link]

  • LookChem. (n.d.). 4-Pentylphenol. [Link]

  • IJCSR. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. [Link]

  • ACS Publications. (n.d.). Theoretical calculation of steric effects in ester hydrolysis. [Link]

  • Scribd. (n.d.). Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temperature. [Link]

  • University of Calicut. (n.d.). IV SEMMESTER. [Link]

  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. [Link]

  • PubMed. (2004, May 28). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • UT Austin. (n.d.). Unit 4: Free Energy Relationships. [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. [Link]

  • Cambridge University Press. (n.d.). The Hammett cp relationship. [Link]

  • FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241). [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • PubChem. (n.d.). 4-tert-Pentylphenol. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3,5-dimethyl- (CAS 108-68-9). [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Structural Characterization of Substituted Benzoate Ester Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, substituted benzoate esters are ubiquitous intermediates. Their deceptively simple scaffold is a cornerstone for building molecular complexity, making the precise and unambiguous determination of their structure a critical, non-negotiable step in any research and development pipeline. An error in identifying a substitution pattern or confirming the ester's integrity can lead to significant downstream consequences, including loss of desired biological activity, unexpected toxicity, and costly project delays.

This guide provides a comparative analysis of the primary analytical techniques for the structural characterization of these intermediates. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering a strategic framework for employing these techniques in a complementary, self-validating workflow. Our focus is on generating robust, reliable data that ensures the absolute structural integrity of your intermediates, thereby safeguarding the success of your synthetic campaigns.

The First Line of Inquiry: Rapid Functional Group & Molecular Mass Confirmation

Before investing time in detailed structural elucidation, a rapid confirmation of the core chemical transformations is paramount. This initial screening is best accomplished by combining Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy serves as a rapid and indispensable tool for confirming the presence of key functional groups.[1] Its power lies in identifying the characteristic vibrational frequencies of specific bonds within a molecule.

Causality of Experimental Choice: For a substituted benzoate ester, the primary goal is to confirm the successful esterification and the persistence of the aromatic ring. The IR spectrum provides two definitive pieces of evidence: the appearance of a strong carbonyl (C=O) stretch and the characteristic C-O stretches of the ester, alongside the signals from the aromatic ring.

Key Spectral Markers for Benzoate Esters:

  • C=O Carbonyl Stretch: Aromatic esters exhibit a strong, sharp absorption band typically in the range of 1730-1715 cm⁻¹.[2][3] This peak's position is shifted to a lower wavenumber compared to aliphatic esters (1750-1735 cm⁻¹) due to conjugation with the aromatic ring, which slightly weakens the C=O bond.[2][4]

  • C-O Stretches: Two distinct C-O stretching vibrations provide further confirmation. These appear as strong bands in the 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ regions.[2][3] The presence of this trio of intense peaks (C=O, C-C-O, O-C-C) is a highly reliable indicator of an aromatic ester.[2][3]

  • Aromatic C-H & C=C Stretches: The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid or a single drop of the liquid intermediate directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired prior to the sample measurement and automatically subtracted by the software.

  • Analysis: Identify the key absorption bands corresponding to the ester and aromatic functional groups.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of an intermediate, providing a crucial check on the elemental composition.[1] It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Causality of Experimental Choice: The primary objective is to confirm that the reaction has produced a product with the expected molecular formula. The molecular ion peak ([M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺) should match the calculated molecular weight of the target substituted benzoate ester. Furthermore, the fragmentation pattern provides a "fingerprint" that can offer clues about the molecule's structure.[1][5]

Key Fragmentation Patterns for Benzoate Esters:

  • Molecular Ion Peak ([M]⁺): The highest m/z value corresponding to the intact molecule.

  • Loss of Alkoxy Group (•OR): A very common fragmentation pathway is the cleavage of the C-O single bond, leading to the formation of a stable benzoyl cation. For example, for methyl benzoate, this would result in a peak at m/z 105.

  • Benzoyl Cation ([C₆H₅CO]⁺): This fragment at m/z 105 is often a prominent peak in the spectra of benzoate esters.

  • Phenyl Cation ([C₆H₅]⁺): Subsequent loss of carbon monoxide (CO) from the benzoyl cation can produce the phenyl cation at m/z 77.[6]

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range.

  • Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an exact mass measurement, which can be used to confirm the elemental formula.[7]

  • Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical mass. Analyze the major fragment ions to see if they align with expected pathways.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While IR and MS confirm the presence of the correct functional groups and molecular weight, NMR spectroscopy provides detailed information about the carbon-hydrogen framework, making it the most powerful spectroscopic technique for determining the precise substitution pattern of the isomers.[1][8]

Causality of Experimental Choice: For substituted benzoate esters, ¹H and ¹³C NMR are essential for unambiguously determining the connectivity of atoms. ¹H NMR reveals the number of different proton environments, their relative numbers (integration), and their proximity to one another (spin-spin coupling). ¹³C NMR shows the number of unique carbon environments. Together, they allow for the complete assembly of the molecular puzzle.

¹H NMR: Mapping the Proton Environment

Key Spectral Markers for Benzoate Esters:

  • Aromatic Protons (Ar-H): These typically appear in the downfield region of the spectrum, from ~7.0 to 8.5 ppm.[9] The chemical shift and, crucially, the splitting pattern (multiplicity) of these signals are highly diagnostic of the substitution pattern (ortho, meta, para). For example, a para-substituted ring often shows two distinct doublets.

  • Ester Alkyl Protons: The protons on the carbon adjacent to the ester oxygen are deshielded and appear at a characteristic chemical shift. For a methyl ester (-OCH₃), this is a singlet around 3.9 ppm. For an ethyl ester (-OCH₂CH₃), this will be a quartet around 4.4 ppm and a triplet around 1.4 ppm.

¹³C NMR: Probing the Carbon Skeleton

Key Spectral Markers for Benzoate Esters:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears in the 160-185 ppm range.

  • Aromatic Carbons: These appear in the 125-150 ppm range. The number of signals reveals the symmetry of the substitution pattern. For instance, a para-substituted ring will show four aromatic carbon signals, while an unsymmetrically ortho-substituted ring could show six.

  • Ester Alkyl Carbons: The carbon of a methyl ester (-OCH₃) appears around 52 ppm.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H spectrum. Following this, acquire a broadband proton-decoupled ¹³C spectrum. For more complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable.[7][10]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and integrate the ¹H signals.

  • Analysis: Assign each signal based on its chemical shift, integration (for ¹H), and multiplicity (for ¹H). Use the combination of ¹H and ¹³C data to confirm the substitution pattern and overall structure.

The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)

When absolute, unambiguous proof of structure is required—including stereochemistry and the precise three-dimensional arrangement of atoms in the solid state—Single Crystal X-ray Diffraction (SCXRD) is the ultimate authority.[11][12][13]

Causality of Experimental Choice: SCXRD is the only technique that provides a direct "photograph" of the molecule.[11] It is employed when spectroscopic data is ambiguous, when the absolute configuration of a chiral center must be determined, or when understanding solid-state packing and intermolecular interactions is critical for downstream formulation and material properties.[12][13]

Data Provided by SCXRD:

  • Unambiguous molecular connectivity and structure.

  • Precise bond lengths and angles.

  • Absolute configuration of chiral centers.

  • Information on crystal packing, hydrogen bonding, and other intermolecular interactions.[13]

Experimental Protocol: SCXRD Workflow

  • Crystal Growth: This is often the most challenging step. High-quality single crystals must be grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[14]

  • Data Collection: A suitable crystal is mounted and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with X-rays. A detector collects the resulting diffraction pattern.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The atomic positions are determined using computational methods, and the structural model is refined against the experimental data to achieve the final, highly accurate structure.[14]

Comparative Summary of Techniques

Technique Information Obtained Strengths Limitations Sample Requirement
FTIR Functional groups presentFast, simple, inexpensive, requires minimal sample. Excellent for confirming the ester group.[1]Provides limited information on overall structure and cannot easily distinguish isomers.~1-5 mg (solid or liquid)
Mass Spectrometry Molecular weight and fragmentation patternsHigh sensitivity, provides molecular formula (with HRMS).[1] Confirms successful reaction.Fragmentation can be complex; may not distinguish positional isomers without tandem MS.[15]<1 mg (dissolved)
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, isomer identificationProvides the most structural information of any spectroscopic technique.[1][8] Unambiguously determines isomer structure.Less sensitive than MS, requires more sample, more expensive instrumentation.~5-10 mg (dissolved)
SCXRD Absolute 3D structure, stereochemistry, crystal packingThe "gold standard" for definitive structure proof.[13] Provides complete spatial arrangement.Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[8]One suitable single crystal

Integrated Workflow for Structural Characterization

A robust and efficient characterization strategy does not rely on a single technique but integrates them in a logical progression. This self-validating workflow ensures that each piece of data corroborates the others, leading to an unshakeable structural assignment.

G cluster_0 Start: Synthesized Intermediate cluster_1 Phase 1: Rapid Screening cluster_2 Phase 2: Detailed Elucidation cluster_3 Phase 3: Absolute Confirmation (If Required) cluster_4 Conclusion start Substituted Benzoate Ester Intermediate ftir FTIR Analysis start->ftir ms Mass Spec Analysis start->ms nmr 1H & 13C NMR Analysis ftir->nmr Ester group confirmed? ms->nmr Correct MW? scxrd Single Crystal X-Ray Diffraction nmr->scxrd Structure ambiguous? Absolute config needed? final Confirmed Structure nmr->final Structure unambiguous? scxrd->final

Caption: Integrated workflow for the structural characterization of intermediates.

This workflow demonstrates a logical progression, starting with rapid, high-throughput techniques (FTIR, MS) to confirm the basics of the reaction's success. If the expected functional groups and molecular weight are observed, the more resource-intensive NMR analysis is performed for detailed structural assignment. Only if ambiguity remains, or if solid-state properties are critical, is the "gold standard" of SCXRD pursued. This tiered approach maximizes efficiency while ensuring the highest level of scientific rigor.

Conclusion

The structural characterization of substituted benzoate ester intermediates is a foundational activity in chemical and pharmaceutical development. A multi-technique approach, as outlined in this guide, is not merely best practice; it is essential for building a self-validating system of data that ensures structural integrity. By understanding the strengths and limitations of each method and applying them in a logical, integrated workflow, researchers can proceed with confidence, knowing their molecular building blocks are precisely what they are intended to be.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Google.
  • Chemical compound - Spectroscopy, Organic, Analysis | Britannica. (2026, February 10). Britannica.
  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Google.
  • Principles of Organic Spectroscopy - Open Access Journals. (2023, June 30). Google.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Google.
  • Spectroscopic methods of analysis - Organic analysis II. Google.
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021, January 10). YouTube.
  • FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 - Scholars Research Library. Scholars Research Library.
  • IR Spectroscopy Tutorial: Esters. University of Calgary.
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed. (2018, April 15). PubMed.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Chemistry LibreTexts.
  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. (2020, December 20). Spectroscopy Online.
  • Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters | Analytical Chemistry - ACS Publications. ACS Publications.
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC. (2020, December 30). PMC.
  • Drug discovery by single crystal X-ray structure analysis - Rigaku. Rigaku.
  • Using EFT NMR to Determine Spectra of Propyl benzoate - News-Medical.Net. (2015, March 31). News-Medical.Net.
  • Harnessing the power of single crystal X-ray diffraction - Veranova. (2023, July 5). Veranova.
  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. (2025, October 7). Google.
  • The Spectra of Propyl Benzoate - AZoM. (2015, February 11). AZoM.
  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed. (2017, February 15). PubMed.
  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determination - Benchchem. Benchchem.
  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography - Lab Manager. Lab Manager.
  • Google.
  • Vibrational spectroscopy of Methyl benzoate - RSC Publishing. RSC Publishing.
  • 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm ... - Doc Brown. Doc Brown.
  • The Big Review VII: More Carbonyl Compounds - Spectroscopy Online. (2025, December 16). Spectroscopy Online.
  • Benzoic acid, methyl ester - the NIST WebBook. NIST.
  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. Canadian Science Publishing.
  • X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide - Benchchem. Benchchem.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Science Ready.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown. (2025, November 10). Doc Brown.
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28). Google.
  • Methyl benzoate (93-58-3) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Google.
  • interpreting C-13 NMR spectra - Chemguide. Chemguide.
  • Geometrical parameters for X-ray structure of benzoate 35 - ResearchGate. ResearchGate.
  • The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates. - Research Explorer The University of Manchester. (2019, April 30). The University of Manchester.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh.
  • Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series - Der Pharma Chemica. Der Pharma Chemica.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). AZoOptics.
  • Co-crystallisation of benzoic acid with sodium benzoate. (2012, April 20). Royal Society of Chemistry.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. JEOL.
  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Google.
  • Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024, September 17). YouTube.
  • Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). YouTube.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22). MDPI.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. (2021, July 18). Semantic Scholar.
  • Liquid Crystalline Benzoic Acid Ester MIDA Boronates: Synthesis and Mesomorphic Properties. (2020, October 28). Google.

Sources

Elemental Analysis vs. Calculated Values for C16H16O3: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of drug development and organic synthesis, confirming the absolute purity and identity of an Active Pharmaceutical Ingredient (API) is non-negotiable. For the molecular formula C16H16O3 —most notably recognized as Pterostilbene , a potent dimethylated analog of resveratrol with high bioavailability[1]—elemental analysis (EA) remains a foundational quality control metric.

As a Senior Application Scientist, I approach elemental analysis not merely as a pass/fail test, but as a diagnostic tool. This guide provides an objective, deeply mechanistic comparison between the calculated theoretical values of C16H16O3 and the experimental realities of CHNS(O) combustion analysis.

Theoretical Framework: Calculated Values for C16H16O3

Before stepping into the laboratory, establishing the exact theoretical baseline is critical. The calculated elemental composition is derived from the exact atomic weights of Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), and Oxygen (15.999 g/mol ). For C16H16O3, the total monoisotopic molar mass is 256.301 g/mol [1].

Table 1: Calculated Elemental Composition for C16H16O3

ElementAtomic Mass ( g/mol )AtomsTotal Mass ContributionMass Percentage (%)
Carbon (C) 12.01116192.17674.98%
Hydrogen (H) 1.0081616.1286.29%
Oxygen (O) 15.999347.99718.73%

Note: In standard CHN analysis, Oxygen is often calculated by difference, though modern analyzers can quantify it directly via a secondary high-temperature pyrolysis step[2].

The Experimental Framework: CHNS(O) Combustion Analysis

Elemental analysis relies on the dynamic flash combustion method, historically rooted in the Pregl-Dumas method[3].

Mechanistic Causality: Why do we use flash combustion in tin capsules? When a 1-2 mg sample of C16H16O3 is dropped into a furnace at ~1150°C within an oxygen-enriched environment, the tin capsule undergoes a highly exothermic oxidation. This temporarily spikes the localized micro-environment temperature to ~1800°C. This extreme thermal shock is strictly necessary to ensure the complete cleavage of all carbon-carbon and carbon-oxygen bonds within Pterostilbene's refractory aromatic rings[3].

The resulting combustion gases (CO2, H2O) are swept by a helium carrier gas through a reduction column containing a copper catalyst. This step is critical to scrub excess oxygen from the stream before the gases are separated via Gas Chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD)[3].

G A Sample Prep (1-2 mg C16H16O3) B Flash Combustion (~1150°C, O2) A->B Tin Capsule C Reduction (Cu Catalyst) B->C Oxidation Products D Gas Chromatography (Separation) C->D CO2, H2O E TCD Detection (CO2, H2O) D->E Elution

CHNS(O) Elemental Analysis Combustion Workflow for Pterostilbene.

The ±0.4% Purity Standard: A Critical Re-evaluation

For decades, the American Chemical Society (ACS) and other major scientific publishers have enforced a rigid guideline: experimental values for C, H, and N must fall within ±0.4% of the calculated theoretical values to prove ≥95% compound purity[4].

Table 2: Acceptable ±0.4% Range for C16H16O3 Publication

ElementCalculated ValueAcceptable Minimum (-0.4%)Acceptable Maximum (+0.4%)
Carbon 74.98%74.58%75.38%
Hydrogen 6.29%5.89%6.69%

The Statistical Reality: While this standard is deeply entrenched as a purity control, recent comprehensive studies have exposed its statistical flaws. A landmark 2022 study published in ACS Central Science demonstrated that the ±0.4% guideline actually demands a theoretical purity of ~99.6%, completely ignoring inherent instrumental measurement errors and the nature of trace impurities[5].

The study revealed that nearly 10.8% of commercially available, >99.9% pure compounds failed this rigid metric due to random error[6]. Consequently, relying solely on EA without orthogonal analytical techniques (like high-resolution mass spectrometry or NMR) can lead to the false rejection of highly pure C16H16O3 batches[4].

Causality of Deviations: Why Experimental Values Stray

When analyzing Pterostilbene (C16H16O3), deviations from the calculated 74.98% Carbon and 6.29% Hydrogen frequently occur. Diagnosing these deviations requires understanding their chemical causality:

  • Incomplete Combustion (Low Carbon): Pterostilbene contains highly stable aromatic rings. If the flash combustion temperature is insufficient, soot or carbon monoxide forms instead of CO2, leading to artificially low carbon readings.

  • Solvent Entrapment (Variable C/H): Crystallization of C16H16O3 often utilizes solvents like ethyl acetate or ethanol. Solvent molecules trapped within the crystal lattice will heavily skew the C and H percentages.

  • Hygroscopicity (High Hydrogen, Low Carbon): Absorption of atmospheric moisture (H2O) artificially inflates the hydrogen signal while diluting the overall mass, thereby lowering the carbon percentage[7].

  • Micro-weighing Errors: Because the sample size is merely 1-2 mg, a microbalance calibration error of just 10 µg translates to a massive 0.5% to 1.0% error in the final elemental readout, guaranteeing a failed result[8].

DecisionTree Start Compare Experimental vs Calculated Check Is Δ ≤ ±0.4%? Start->Check Pass Accept Purity (Proceed to QC) Check->Pass Yes Fail Investigate Deviation Check->Fail No Solvent Check NMR/TGA for Trapped Solvents Fail->Solvent High C/H Ratio Combust Add V2O5 Catalyst for Complete Burn Fail->Combust Low Carbon

Decision matrix for troubleshooting elemental analysis deviations.

Self-Validating Experimental Protocol for C16H16O3

To ensure absolute trustworthiness and eliminate false negatives, the following protocol establishes a self-validating loop for the elemental analysis of C16H16O3.

Step-by-Step Methodology:

  • Sample Preparation & Desiccation: Dry 10 mg of synthesized C16H16O3 in a vacuum oven at 60°C for 12 hours. Causality: This eliminates residual crystallization solvents and surface moisture that would otherwise skew the hydrogen data[8].

  • Microbalance Calibration: Calibrate a high-precision microbalance (readability 0.1 µg). Weigh precisely 1.500 mg of the dried sample into a pre-cleaned tin capsule.

  • Catalyst Addition (Crucial for Aromatics): Add ~1 mg of Vanadium Pentoxide (V2O5) to the tin capsule. Causality: V2O5 acts as a potent oxygen donor and oxidation catalyst, ensuring the complete breakdown of Pterostilbene's aromatic backbone[9].

  • Instrument Calibration: Run a known standard (e.g., Acetanilide) three consecutive times to establish a K-factor (calibration curve) for the TCD detector. The standard deviation of the standard must be <0.1% to validate instrument readiness.

  • Combustion Analysis: Drop the sealed tin capsule into the CHNS analyzer furnace (1150°C, pure O2 environment)[2].

  • Orthogonal Validation: If the result falls outside the ±0.4% range, do not immediately discard the batch. Run a 1H-NMR to check for solvent peaks, and a Thermogravimetric Analysis (TGA) to check for inorganic ash residue.

References
  • "Understanding the Working Principles of CHNO Analyzers", AZoM,[Link]

  • "ACS Research Data Guidelines", American Chemical Society, [Link]

  • "An International Study Evaluating Elemental Analysis", ACS Central Science / PMC - NIH,[Link]

  • "Baylor Chemist-led Study Leads to Scientific Journals Changing Guidelines", Baylor University,[Link]

  • "Elemental Analysis CHNS (O) - Testing Methods", Auriga Research,[Link]

  • "CHNSO Elemental Analysis – Sample Preparation", Mettler Toledo,[Link]

  • "CHNSO Elemental Analyses of Volatile Organic Liquids", MDPI,[Link]

  • "Pterostilbene (C16H16O3)", PubChemLite, [Link]

Sources

Safety Operating Guide

3,5-dimethylphenyl 4-methoxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 3,5-Dimethylphenyl 4-Methoxybenzoate

Executive Summary & Operational Context

This guide defines the standard operating procedure (SOP) for the disposal of 3,5-dimethylphenyl 4-methoxybenzoate (CAS: varies by specific isomer/preparation, typically treated as substituted phenyl ester).

Commonly utilized in liquid crystal synthesis and organic material development, this compound is a stable organic ester under standard conditions. However, improper disposal can lead to environmental contamination or the formation of toxic degradation products (substituted phenols).

Immediate Directive:

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED. This compound is insoluble in water and poses a risk of aquatic toxicity and plumbing accumulation.

  • Trash Disposal: PROHIBITED. Do not dispose of in municipal waste streams.[1]

Chemical Profile & Hazard Assessment

To ensure safety, the disposal workflow is dictated by the chemical's potential reactivity and degradation pathways.

Physical & Chemical Properties
PropertyDescriptionOperational Implication
Physical State White to off-white solid (powder or crystals).[2]Generates dust; requires respiratory protection during transfer.
Solubility Insoluble in water; soluble in organics (DCM, Acetone).Must be segregated from aqueous waste streams.[1][3]
Reactivity Stable, but susceptible to hydrolysis.Critical: Avoid mixing with strong acids/bases in waste containers.
The "Hidden" Hazard: Hydrolysis Risk

While the parent ester is generally classified as a Skin/Eye Irritant (Category 2), it is a precursor to 3,5-dimethylphenol (3,5-xylenol) upon hydrolysis. Xylenols are significantly more toxic and corrosive than the parent ester.

Mechanism of Concern:



  • Risk: If disposed of in a waste container with high pH (basic) or low pH (acidic) aqueous waste, the ester will degrade, potentially pressurizing the container or creating a more hazardous mixture.

Waste Segregation Strategy

Effective disposal begins with segregation. You must classify the waste based on its state and solvent carrier.

Visual Workflow: Disposal Decision Tree

DisposalTree Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Crystalline StateCheck->SolidPath Pure Compound or Debris LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidBin Solid Hazardous Waste Bin (Double-bagged) SolidPath->SolidBin SolventCheck Check Solvent Type LiquidPath->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Acetone, Ethyl Acetate) SolventCheck->NonHalogenated HaloBin Halogenated Waste Stream (Code: F002/Organic) Halogenated->HaloBin NonHaloBin Flammable/Organic Waste Stream (Code: F003/Ignitable) NonHalogenated->NonHaloBin

Figure 1: Decision logic for segregating 3,5-dimethylphenyl 4-methoxybenzoate waste. Note that solvent composition dictates the liquid waste stream.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup materials.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the main waste container. This "double containment" prevents dust generation when the drum is opened.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write "3,5-dimethylphenyl 4-methoxybenzoate" (do not use abbreviations).

    • Hazard Checkboxes: Mark "Irritant" and "Toxic" (due to potential degradation).

  • Storage: Store in a cool, dry area away from oxidizers.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors from recrystallization.

  • Compatibility Check: Ensure the waste solvent container does NOT contain aqueous acids (e.g., HCl, H2SO4) or bases (e.g., NaOH).

    • Why? As detailed in Section 2.2, this prevents hydrolysis.

  • Transfer:

    • Use a funnel to prevent spills.

    • If the solvent is Dichloromethane (DCM) or Chloroform , use the Halogenated waste stream.

    • If the solvent is Acetone , Ethyl Acetate , or Hexanes , use the Non-Halogenated/Flammable waste stream.

  • Rinsing: Triple-rinse empty glassware with a minimal amount of acetone. Add the rinsate to the liquid waste container.

Emergency Procedures: Spill Management

In the event of a benchtop spill, follow the "Three C's" protocol adapted for this specific solid.

  • CONTROL:

    • Alert nearby personnel.

    • Don PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. If a large amount of dust is airborne, use an N95 or P100 respirator.

  • CONTAIN:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel (dampened with water or inert oil) to suppress dust.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • CLEAN UP:

    • Scoop the material (and the damp towels/absorbent) into a disposal bag.

    • Wipe the surface with a soap and water solution to remove oily residues.

    • Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory Framework & Compliance

This protocol adheres to the following regulatory standards. Ensure your local facility guidelines align with these federal baselines.

  • US EPA (RCRA): While not a P-listed or U-listed acute toxin, this material is regulated as a chemical waste. If dissolved in flammable solvents, it carries the D001 (Ignitable) characteristic [1].

  • OSHA: Classified under the Hazard Communication Standard (29 CFR 1910.1200) as a Skin/Eye Irritant [2].[2]

  • European Waste Code (EWC): Typically falls under 16 05 06 (laboratory chemicals, consisting of or containing hazardous substances) [3].

References

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Commission. (2018).[5] Guidance on the classification of waste.[1][4][6] EWC Codes. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Personal protective equipment for handling 3,5-dimethylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe Handling of 3,5-dimethylphenyl 4-methoxybenzoate

In the dynamic environment of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 3,5-dimethylphenyl 4-methoxybenzoate, ensuring a secure and controlled laboratory setting. Our commitment is to empower researchers with the knowledge to mitigate risks and handle chemical reagents with the utmost confidence and care.

Understanding the Hazard: A Prudent Approach

Based on the hazard classifications of similar aromatic esters, it is prudent to treat 3,5-dimethylphenyl 4-methoxybenzoate as a compound that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, a comprehensive PPE strategy is not just recommended, but essential.

The Occupational Safety and Health Administration (OSHA) Laboratory Safety Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) for all laboratories.[5] This plan outlines specific procedures and control measures to minimize employee exposure to hazardous chemicals. The selection of PPE is a critical component of this plan.[6]

Core Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling 3,5-dimethylphenyl 4-methoxybenzoate in a laboratory setting.[7][8][9]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended to protect against potential skin contact and irritation.[7][10] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Safety glasses or gogglesChemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[10][11] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[7]
Body Protection Laboratory coatA standard laboratory coat must be worn to shield the skin and personal clothing from accidental spills.[7][8][10] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Not generally required for small quantities in a well-ventilated areaWork should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[1][12] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]
Foot Protection Closed-toe shoesClosed-toe shoes are a fundamental laboratory safety requirement to protect the feet from spills and falling objects.[8][11]

Procedural Discipline: Donning, Doffing, and Disposal

Proper technique in wearing and removing PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: The proper sequence for putting on (donning) and taking off (doffing) PPE to minimize exposure.

Disposal Plan

Proper disposal of used PPE and chemical waste is a critical step in maintaining a safe laboratory environment.

  • Gloves and other disposable PPE: Contaminated gloves and other disposable items should be placed in a designated, sealed waste container for hazardous materials.

  • Chemical Waste: Unused 3,5-dimethylphenyl 4-methoxybenzoate and any solutions containing it should be disposed of in a designated "Organic Liquid" or "Halogenated Organic Waste" container, depending on the solvent used.[8][13] Never dispose of organic substances down the drain.[8] Follow your institution's specific waste management protocols. For larger quantities, absorption onto an inert material like vermiculite may be necessary before disposal.[13]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][14] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Decision-Making Workflow for PPE Selection

The selection of appropriate PPE is a dynamic process that depends on the specific experimental conditions.

PPE_Decision_Workflow Start Handling 3,5-dimethylphenyl 4-methoxybenzoate SmallQuantities Small quantities (<10g)? Start->SmallQuantities WellVentilated Well-ventilated area? SmallQuantities->WellVentilated Yes ChemApron Consider Chemical-Resistant Apron SmallQuantities->ChemApron No SplashRisk Risk of splashing? WellVentilated->SplashRisk Yes AerosolRisk Risk of aerosol/dust generation? WellVentilated->AerosolRisk No SplashRisk->AerosolRisk No FaceShield Add Face Shield SplashRisk->FaceShield Yes CorePPE Core PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat AerosolRisk->CorePPE No Respirator Use NIOSH-approved Respirator in a Fume Hood AerosolRisk->Respirator Yes FaceShield->AerosolRisk Respirator->CorePPE ChemApron->WellVentilated

Caption: A workflow to guide the selection of appropriate PPE based on the experimental scale and conditions.

By adhering to these guidelines, researchers can confidently and safely handle 3,5-dimethylphenyl 4-methoxybenzoate, fostering a culture of safety and scientific excellence.

References

  • 29 CFR 1910.
  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (URL: )
  • Personal protective equipment for handling Mpeg5-t-butyl ester - Benchchem. (URL: )
  • 153519-44-9 - Safety D
  • Esterific
  • Preventing Exposure to Hazardous Chemicals in Labor
  • OSHA Laboratory Standard - Prudent Practices in the Labor
  • A Detailed Guide on OSHA Chemical Hygiene Plan - CloudSDS. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • SAFETY D
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (URL: )
  • The importance of Personal Protective Equipment in the handling of chemicals. (URL: )
  • SAFETY D
  • Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk. (URL: )
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. (URL: )
  • SAFETY D
  • Personal protective equipment in your pharmacy. (URL: )
  • SAFETY D
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (URL: )
  • Safety D
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (URL: )
  • SAFETY D
  • Ester Lab Student Handout - Ms. kropac. (URL: )
  • GHS Hazardous Chemical Inform
  • Safety Data Sheet: 3-Methoxybenzaldehyde, 98% - Chemos GmbH&Co.KG. (URL: )

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethylphenyl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
3,5-dimethylphenyl 4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.